2-(3-Fluorophenyl)succinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorophenyl)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c11-7-3-1-2-6(4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGFKFCICBDDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493041 | |
| Record name | 2-(3-Fluorophenyl)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62985-34-6 | |
| Record name | 2-(3-Fluorophenyl)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of Fluorinated Scaffolds in Drug Discovery
An In-depth Technical Guide for the Synthesis of 2-(3-Fluorophenyl)succinic Acid
In the landscape of modern medicinal chemistry, the incorporation of fluorine into organic molecules is a cornerstone strategy for enhancing pharmacological properties. The unique physicochemical characteristics of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. This compound is a key example of a fluorinated building block, presenting a versatile scaffold for the development of novel therapeutics. Its structure combines an aryl ring, strategically functionalized with fluorine, and a succinic acid moiety, providing multiple points for further chemical elaboration.
This guide provides a comprehensive technical overview of a robust and widely applicable pathway for the synthesis of this compound. We will delve into the mechanistic underpinnings of the core reaction, provide a detailed, field-proven experimental protocol, and discuss critical considerations for characterization and asymmetric synthesis, equipping researchers and drug development professionals with the knowledge to confidently produce this valuable intermediate.
Part 1: The Core Synthesis Pathway via Stobbe Condensation
The Stobbe condensation is a powerful and reliable carbon-carbon bond-forming reaction, exceptionally well-suited for the synthesis of alkylidene succinic acids from carbonyl compounds and succinic acid diesters.[1][2] Unlike related reactions such as the Claisen condensation, the Stobbe condensation is driven by the irreversible formation of a stable γ-lactone intermediate, which ensures high yields and prevents self-condensation of the succinate ester.[2][3] For our target molecule, this reaction provides an elegant entry point by condensing 3-fluorobenzaldehyde with a dialkyl succinate.
Mechanistic Deep Dive
The causality behind the Stobbe condensation's success lies in its unique mechanistic sequence, which proceeds through several distinct, thermodynamically favorable steps.[2][4] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.
-
Enolate Formation: A strong base, typically a metal alkoxide like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), abstracts an α-proton from the dialkyl succinate (e.g., diethyl succinate) to form a nucleophilic enolate.[4]
-
Aldol-Type Addition: The succinate enolate attacks the electrophilic carbonyl carbon of 3-fluorobenzaldehyde. This step forms a tetrahedral alkoxide intermediate.
-
Intramolecular Cyclization (Lactonization): The newly formed alkoxide attacks one of the adjacent ester carbonyls in an intramolecular fashion, displacing an ethoxide leaving group. This results in the formation of a crucial γ-paraconic ester (a γ-lactone) intermediate. This irreversible cyclization is the primary driving force of the reaction.[2]
-
Ring Opening (Elimination): The base (alkoxide) then abstracts the remaining acidic proton on the carbon bearing the aryl group. The resulting carbanion induces an E1cB-type elimination, leading to the opening of the lactone ring. This step generates a resonance-stabilized carboxylate salt of the alkylidene succinic acid half-ester.[4]
-
Protonation: An acidic workup protonates the carboxylate, yielding the final product of this stage: 2-(3-fluorobenzylidene)succinic acid monoethyl ester.
Caption: Figure 1: Mechanism of the Stobbe Condensation.
Subsequent Reduction
The product of the Stobbe condensation is an unsaturated intermediate, 2-(3-fluorobenzylidene)succinic acid. To arrive at the target compound, this compound, the exocyclic double bond must be selectively reduced. Catalytic hydrogenation using palladium on carbon (Pd/C) is the industry-standard method for this transformation, offering high efficiency and clean conversion.[5] This step is typically performed after saponification of the remaining ester group to yield the dicarboxylic acid, although it can sometimes be done prior.
Part 2: Self-Validating Experimental Protocol
This protocol is designed to be a self-validating system. Each stage includes checkpoints and expected outcomes, allowing the researcher to proceed with confidence.
Overall Workflow
The synthesis is a two-stage process starting from commercially available reagents.
Caption: Figure 2: Experimental Workflow for Synthesis.
Stage 1: Stobbe Condensation of 3-Fluorobenzaldehyde
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) |
| Diethyl Succinate | C₈H₁₄O₄ | 174.19 | - | 20.9 g (19.8 mL) | 120 |
| 3-Fluorobenzaldehyde | C₇H₅FO | 124.11 | - | 12.4 g (10.9 mL) | 100 |
| Potassium tert-butoxide | C₄H₉KO | 112.21 | - | 13.5 g | 120 |
| tert-Butanol | C₄H₁₀O | 74.12 | Anhydrous | 150 mL | - |
| Hydrochloric Acid | HCl | 36.46 | 6 M (aq) | ~50 mL | - |
| Diethyl Ether | C₄H₁₀O | 74.12 | Anhydrous | 300 mL | - |
| Saturated NaCl (aq) | NaCl | 58.44 | - | 100 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | - |
Step-by-Step Protocol
-
Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried. Place the flask under a positive pressure of dry nitrogen.
-
Base Preparation: To the flask, add 150 mL of anhydrous tert-butanol followed by the portion-wise addition of potassium tert-butoxide (13.5 g, 120 mmol). The choice of KOtBu in t-BuOH is deliberate; it is a stronger base than sodium ethoxide and can improve yields, especially with less reactive carbonyls.[1] Stir the mixture until the base is fully dissolved.
-
Succinate Addition: Add diethyl succinate (20.9 g, 120 mmol) dropwise to the base solution over 10 minutes. Stir for an additional 30 minutes at room temperature to ensure complete enolate formation.
-
Aldehyde Addition: Add 3-fluorobenzaldehyde (12.4 g, 100 mmol) dropwise to the reaction mixture. An exothermic reaction may be observed. Maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (~80-85°C) for 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate with a few drops of acetic acid. The disappearance of the 3-fluorobenzaldehyde spot (visualized with a UV lamp) indicates reaction completion.
-
Workup: Cool the reaction mixture to room temperature and pour it into 200 mL of cold water. Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material or neutral byproducts.
-
Acidification & Saponification: Cool the aqueous layer in an ice bath and acidify it by slowly adding 6 M HCl until the pH is ~1. This protonates the intermediate half-ester. For complete conversion to the diacid, add an equal volume of concentrated HCl and reflux the mixture for 4-6 hours to saponify the remaining ester group. A precipitate of the diacid product should form upon cooling.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water (3 x 50 mL), and dry it under vacuum. The product is 2-(3-fluorobenzylidene)succinic acid.
Stage 2: Catalytic Hydrogenation
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 2-(3-Fluorobenzylidene)succinic acid | C₁₁H₉FO₄ | 224.19 | 20.0 g | 89.2 |
| Palladium on Carbon (10 wt%) | Pd/C | - | ~1.0 g | - |
| Ethanol | C₂H₆O | 46.07 | 250 mL | - |
| Hydrogen Gas | H₂ | 2.02 | 1 atm (balloon) | - |
| Celite® | - | - | - | - |
Step-by-Step Protocol
-
Setup: To a 500 mL round-bottom flask, add the crude 2-(3-fluorobenzylidene)succinic acid (20.0 g, 89.2 mmol) and 250 mL of ethanol. Stir until the solid is dissolved.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (~1.0 g) to the solution under a nitrogen atmosphere. Caution: Pd/C can be pyrophoric.
-
Hydrogenation: Seal the flask with a septum, and purge the flask by evacuating and backfilling with hydrogen gas three times. Finally, leave the flask under a positive pressure of hydrogen (a balloon is sufficient for this scale).
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 4-12 hours).
-
Filtration: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol (2 x 25 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is the final product, this compound. Recrystallization from hot water or an ethyl acetate/hexanes mixture can be performed for further purification if necessary.
Part 3: Asymmetric Synthesis Considerations
For applications in drug development, controlling the stereochemistry of the chiral center generated during the reduction is paramount. The protocol described above yields a racemic mixture. An enantiomerically pure product can be obtained primarily through asymmetric hydrogenation.
This involves replacing the achiral Pd/C catalyst with a chiral catalyst system, typically a rhodium or ruthenium precursor complexed with a chiral phosphine ligand, such as (R)- or (S)-BINAP.[6][7]
Caption: Figure 3: Asymmetric Hydrogenation Strategy.
The choice of ligand and metal center is critical and must be empirically screened to achieve high enantiomeric excess (e.e.). This advanced approach transforms the synthesis from producing a simple building block to creating a high-value, chirally pure intermediate ready for integration into complex drug candidates.
References
-
Zhang, L., Geng, B., Lu, Q., Xu, A., & Zhang, S. (2016). Synthesis and Surface Activities of Novel Succinic Acid Double‐Tailed Sulfonate Fluorinated Surfactants. Journal of Surfactants and Detergents, 19(3), 559–565. [Link]
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Grokipedia. (n.d.). Stobbe condensation. Retrieved January 18, 2026, from [Link]
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Wikipedia. (n.d.). Stobbe condensation. Retrieved January 18, 2026, from [Link]
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Johnson, W. S., & Daub, G. H. (1951). The Stobbe Condensation. Organic Reactions, 6, 1-73. [Link]
- Google Patents. (1990). US4939288A - Method of preparing (R)
-
SpectraBase. (n.d.). Succinic acid, 2-fluorophenyl 3-phenoxybenzyl ester. Retrieved January 18, 2026, from [Link]
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Bhattacharjee, A. K., et al. (2022). Stobbe Condensation. Organic and Medicinal Chemistry International Journal, 11(2). [Link]
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Liu, R., et al. (2022). Biosynthetic Pathway and Metabolic Engineering of Succinic Acid. Frontiers in Bioengineering and Biotechnology, 10, 843887. [Link]
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Wang, X., et al. (2024). Recent advances in catalytic asymmetric synthesis of N-containing compounds via cycloadditions. Frontiers in Chemistry, 12. [Link]
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YouTube. (2015, October 6). Stobbe condensation name reaction organic chemistry english. [Link]
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ResearchGate. (2022). Stobbe Condensation. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: A Convenient Synthesis of Chiral Succinic Acid-d2 by Catalytic Asymmetric Reduction Using a Ruthenium BINAP Catalyst. Retrieved January 18, 2026, from [Link]
-
Soloshonok, V. A., Cai, C., & Hruby, V. J. (2000). A practical asymmetric synthesis of enantiomerically pure 3-substituted pyroglutamic acids and related compounds. Angewandte Chemie International Edition, 39(12), 2172-2174. [Link]
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PubMed. (2023). Axially Chiral Borinic Acid Catalysts: Design, Synthesis, and Application in Alkylative Desymmetrization of 1,2-Diols. [Link]
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- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Fluorophenyl)succinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
2-(3-Fluorophenyl)succinic acid, a fluorinated derivative of succinic acid, represents a molecule of significant interest in the realms of medicinal chemistry and materials science. The introduction of a fluorine atom onto the phenyl ring can profoundly influence the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability. These modifications are critical in the rational design of novel therapeutic agents and advanced materials. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical predictions and standardized experimental protocols for their validation. While experimental data for this specific molecule is not widely published, this document serves as a robust framework for its characterization, drawing upon data from analogous compounds and established analytical methodologies.
Molecular Structure and Basic Properties
The foundational attributes of a molecule are dictated by its structure. Understanding these basic properties is the first step in a comprehensive physicochemical evaluation.
-
Molecular Formula: C₁₀H₉FO₄
-
Molecular Weight: 212.17 g/mol [1]
-
CAS Number: 62985-34-6[1]
-
IUPAC Name: 2-(3-fluorophenyl)butanedioic acid
Below is a two-dimensional representation of the molecular structure.
Caption: 2D Structure of this compound
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational models provide valuable estimations of a molecule's physicochemical properties. These predictions are instrumental for initial screening and hypothesis generation in drug discovery and material science. The following table summarizes the predicted properties for this compound.
| Property | Predicted Value | Method |
| Melting Point (°C) | 160-180 | Estimation based on succinic acid (184-190 °C) and related phenylsuccinic acids. |
| Boiling Point (°C) | Decomposes | Similar to succinic acid, which decomposes at its boiling point. |
| Water Solubility | Moderately Soluble | The polar carboxylic acid groups suggest water solubility, while the fluorophenyl group increases lipophilicity compared to succinic acid. |
| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Estimated based on the contribution of the fluorophenyl group. |
| pKa₁ | ~4.0 | Expected to be slightly lower than succinic acid (pKa₁ = 4.2) due to the electron-withdrawing effect of the fluorine atom. |
| pKa₂ | ~5.4 | Expected to be slightly lower than succinic acid (pKa₂ = 5.6). |
Disclaimer: The values presented in this table are computationally predicted or estimated based on structurally similar compounds and should be confirmed by experimental validation.
Experimental Protocols for Physicochemical Characterization
To ensure scientific rigor, the predicted properties must be validated through empirical measurement. The following section details standardized protocols for the determination of key physicochemical parameters.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity.
Methodology: Capillary Melting Point
-
Sample Preparation: A small, dry sample of this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C/min) near the expected melting point.
-
Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.[2]
Caption: Workflow for Melting Point Determination
Solubility Determination
Aqueous solubility is a critical parameter for drug development, influencing bioavailability and formulation.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid.
-
Quantification: A filtered aliquot of the supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Potentiometric Titration
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water-co-solvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two distinct equivalence points and corresponding pKa values are expected.
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques provide detailed information about the molecular structure and are essential for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides insight into the chemical environment of individual atoms within the molecule. For this compound, both ¹H and ¹³C NMR would be informative.
-
¹H NMR: Expected signals would include multiplets for the aromatic protons, with splitting patterns influenced by the fluorine atom, and signals for the aliphatic protons of the succinic acid backbone. The acidic protons of the carboxyl groups may be observable as broad singlets, or may exchange with the solvent.
-
¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, with the carbon directly bonded to fluorine exhibiting a large coupling constant (¹JCF). Signals for the carbonyl carbons and the aliphatic carbons would also be present.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.
-
High-Resolution Mass Spectrometry (HRMS): Would be used to confirm the elemental composition by providing a highly accurate mass measurement.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion would likely involve losses of water, carbon dioxide, and cleavage of the succinic acid chain, providing structural confirmation. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 211.16.[3]
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for preparing similar phenylsuccinic acid derivatives. One common approach involves the reaction of a substituted aniline with succinic anhydride.
Proposed Synthetic Pathway:
A potential synthesis could involve the reaction of 3-fluoroaniline with succinic anhydride to form the corresponding succinamic acid, followed by hydrolysis. A more direct route would be the Stobbe condensation of 3-fluorobenzaldehyde with diethyl succinate, followed by hydrolysis and reduction. A well-documented method for a similar compound, N-Arylsuccinamic acid, involves refluxing an arylamine with succinic anhydride in toluene.[4]
Sources
An In-Depth Technical Guide to 2-(3-Fluorophenyl)succinic Acid (CAS: 62985-34-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(3-Fluorophenyl)succinic acid, a fluorinated building block with significant potential in medicinal chemistry and materials science. Drawing upon established synthetic methodologies and spectroscopic principles, this document serves as a detailed resource for researchers engaged in the design and synthesis of novel chemical entities.
Introduction: The Strategic Value of Fluorinated Succinic Acid Scaffolds
This compound belongs to a class of substituted dicarboxylic acids that are gaining increasing attention as versatile intermediates in drug discovery. The incorporation of a fluorine atom onto the phenyl ring profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. These modifications are critical in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
This guide will elucidate the synthesis, characterization, and potential applications of this compound, providing a foundational understanding for its strategic deployment in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are crucial for designing reaction conditions, purification strategies, and for understanding the compound's behavior in biological systems.
| Property | Value | Source |
| CAS Number | 62985-34-6 | N/A |
| Molecular Formula | C₁₀H₉FO₄ | N/A |
| Molecular Weight | 212.17 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | ≥97% (typical) | N/A |
Synthesis of this compound: A Mechanistic Approach
Proposed Synthetic Pathway
The synthesis can be conceptualized in two primary stages:
-
Friedel-Crafts Acylation: Reaction of fluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form 4-(3-fluorophenyl)-4-oxobutanoic acid.
-
Reduction: Subsequent reduction of the ketone functionality to yield this compound.
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-established general procedure for Friedel-Crafts acylation and subsequent reduction, adapted for the specific synthesis of this compound.
Part A: Friedel-Crafts Acylation to form 4-(3-fluorophenyl)-4-oxobutanoic acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend anhydrous aluminum chloride (1.2 equivalents) in a suitable inert solvent such as dichloromethane or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Dissolve succinic anhydride (1.0 equivalent) in the same solvent and add it dropwise to the stirred suspension of aluminum chloride.
-
Aromatic Addition: Add fluorobenzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture at a temperature maintained between 0 and 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(3-fluorophenyl)-4-oxobutanoic acid.
Part B: Reduction to this compound
The choice of reduction method will depend on the stability of the starting material and desired selectivity. Two common methods are presented.
Method 1: Clemmensen Reduction (Acidic Conditions)
-
Amalgam Preparation: Prepare zinc amalgam by stirring zinc granules with a dilute solution of mercury(II) chloride.
-
Reduction: Add the crude 4-(3-fluorophenyl)-4-oxobutanoic acid to a mixture of the amalgamated zinc, concentrated hydrochloric acid, water, and an immiscible organic solvent like toluene.
-
Reflux: Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Isolation: After cooling, separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under vacuum to yield the crude product.
Method 2: Wolff-Kishner Reduction (Basic Conditions)
-
Hydrazone Formation: Dissolve the crude keto-acid in a high-boiling solvent like diethylene glycol, and add hydrazine hydrate.
-
Reduction: Add a strong base, such as potassium hydroxide, and heat the mixture to a high temperature (typically 180-200 °C) to facilitate the reduction and distill off water.
-
Work-up: After cooling, dilute the reaction mixture with water and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Purification: Filter the precipitated solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain pure this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons.
Caption: Predicted ¹H NMR chemical shift regions for this compound.
-
Aromatic Region (approx. 7.0-7.4 ppm): Four protons on the fluorophenyl ring will appear as a complex multiplet due to fluorine-proton and proton-proton coupling.
-
Methine Proton (approx. 3.8-4.2 ppm): The proton on the carbon adjacent to the phenyl ring will likely appear as a triplet or a doublet of doublets, coupled to the adjacent methylene protons.
-
Methylene Protons (approx. 2.7-3.1 ppm): The two diastereotopic protons of the CH₂ group will likely appear as a multiplet due to coupling with the methine proton.
-
Carboxylic Acid Protons (>10 ppm): The two carboxylic acid protons will appear as a broad singlet, which is exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 170 - 180 |
| Aromatic (C-F) | 160 - 165 (doublet, ¹JCF) |
| Aromatic (C-H) | 115 - 140 |
| Methine (CH) | 40 - 50 |
| Methylene (CH₂) | 30 - 40 |
Mass Spectrometry
Under electron ionization (EI), the mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 212. Subsequent fragmentation may involve the loss of water (H₂O), carboxyl groups (COOH), and cleavage of the succinic acid backbone.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 2500 - 3300 (broad) |
| C=O stretch (Carboxylic acid) | 1680 - 1720 |
| C-F stretch | 1100 - 1300 |
| Aromatic C-H stretch | ~3000 - 3100 |
Applications in Drug Development and Medicinal Chemistry
While specific applications of this compound are not extensively documented, its structural motifs suggest its utility as a key intermediate in the synthesis of various biologically active molecules.
Precursor to Phenylsuccinimide Derivatives
Phenylsuccinimides are a well-established class of compounds with diverse pharmacological activities, most notably as anticonvulsants. The synthesis of N-substituted phenylsuccinimides from 2-phenylsuccinic acids is a common synthetic transformation. The presence of the fluorine atom in this compound can be leveraged to modulate the electronic and steric properties of the resulting succinimide, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic properties. Research has shown that halogen substitution on the phenyl ring of succinimide derivatives can significantly impact their anticonvulsant activity.
Potential as a Succinate Dehydrogenase Inhibitor Scaffold
Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial electron transport chain, has emerged as a target for the development of fungicides and, more recently, potential anticancer agents. The succinic acid core of the title compound provides a structural basis for designing inhibitors that can compete with the natural substrate, succinate. The fluorophenyl group can be used to explore specific binding interactions within the active site of the enzyme, potentially leading to the development of potent and selective inhibitors.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable fluorinated building block with considerable potential for applications in medicinal chemistry and materials science. Its synthesis can be achieved through established organic chemistry reactions, and its structure provides a versatile platform for the development of novel compounds with tailored biological activities. This guide has provided a comprehensive overview of its synthesis, predicted characterization, and potential applications, serving as a valuable resource for researchers in the field.
References
Due to the limited availability of specific literature on this compound, this reference list includes sources for general synthetic methods and the applications of related compound classes.
-
Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange.[Link]
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Synthesis of succinimides - Organic Chemistry Portal.[Link]
-
Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents - PubMed.[Link]
-
Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC - PubMed Central.[Link]
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Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH.[Link]
- CN101462931A - Method for acylating fluorobenzene - Google P
- CN106636228A - Phenyl succinic acid preparation method - Google P
- GB1567444A - Preparation of substituted succinic acid esters - Google P
- RU2135458C1 - Method of synthesis of succinic acid - Google P
- US8546611B2 - Method for preparing succinic acid - Google P
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[Anticovulsant activity of N-(p-sulfamoyl-phenyl)-succinimide derivatives (author's transl)].[Link]
-
Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides - PubMed - NIH.[Link]
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Synthesis and Evaluation of N-(phenylacetyl)trifluoromethanesulfonamides as Anticonvulsant Agents - PubMed.[Link]
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Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism.[Link]
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Succinate Dehydrogenase | 抑制剂 | MedChemExpress.[Link]
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-
Succinic acid, 2-chloro-6-fluorophenyl 4-biphenyl ester - Optional[Vapor Phase IR] - Spectrum - SpectraBase.[Link]
-
Succinic acid, 2-chloro-6-fluorophenyl 4-fluoro-2-methoxyphenyl ester - the NIST WebBook.[Link]
-
Succinic acid, 2-fluorophenyl 3,5-dichlorophenyl ester - Optional[13C NMR] - SpectraBase.[Link]
-
Succinic acid, 2-fluorophenyl 3-phenoxybenzyl ester - Cheméo.[Link]
-
Succinic acid, 2-fluorophenyl 3-phenoxybenzyl ester - Optional[13C NMR] - Chemical Shifts.[Link]
-
Succinic acid, 2-methylphenyl 3-fluorophenyl ester - Optional[13C NMR] - Chemical Shifts.[Link]
-
Succinic acid, hept-2-yl 3-fluorophenyl ester - Chemical & Physical Properties by Cheméo.[Link]
-
Influence of succinic acid species on structural, spectroscopic,optical, Z-scan, frequency doubling, photoconductivity and antibacterial properties of glycine single crystals.[Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism (Electronic Supplementary Information) - The Royal Society of Chemistry.[Link]
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Preparation of succinimide - PrepChem.com.[Link]
-
Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth - Frontiers.[Link]
-
Synthesis and Biological Activity of Succinimidobenzenesulfonyl Oxopyrrolidine Analogs as Possible Antineoplastic Agents.[Link]
-
Fluorinated building blocks in drug design: new pathways and targets - ResearchGate.[Link]
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Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed.[Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals.[Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed.[Link]
An In-Depth Technical Guide to the Structure Elucidation of 2-(3-Fluorophenyl)succinic Acid
Abstract: This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 2-(3-Fluorophenyl)succinic acid. In the dynamic landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. This document outlines a multi-technique spectroscopic and analytical workflow, designed to yield a self-validating dataset for the definitive confirmation of the molecular formula, connectivity, and key structural features of the target compound. The protocols and interpretations herein are presented from the perspective of a senior application scientist, emphasizing not just the "how" but the critical "why" behind each experimental choice. While published experimental data for this specific molecule is not widely available, this guide will utilize predicted and expected data to illustrate the elucidation process, providing a robust framework applicable to novel small molecules.
Introduction and Strategic Overview
This compound (CAS 62985-34-6) is a dicarboxylic acid featuring a fluorinated aromatic ring. The presence of a chiral center, two carboxylic acid moieties, and a substituted phenyl ring necessitates a multi-faceted analytical approach for unambiguous structure determination. The strategic workflow is designed to be iterative, with each analytical technique providing a piece of the puzzle that is then corroborated by subsequent methods.
A Technical Guide to the Solubility of 2-(3-Fluorophenyl)succinic Acid in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of 2-(3-Fluorophenyl)succinic acid, a compound of interest in pharmaceutical and chemical research. Recognizing the critical role of solubility in drug development and process chemistry, this document synthesizes theoretical principles with practical methodologies. We will explore the physicochemical properties of the parent molecule, succinic acid, and extrapolate the anticipated effects of the 3-fluorophenyl substituent. Furthermore, this guide details a robust experimental protocol for solubility determination, ensuring researchers can precisely quantify this vital parameter.
Understanding the Molecular Architecture and its Implications for Solubility
This compound is a derivative of succinic acid, a simple dicarboxylic acid. The introduction of a 3-fluorophenyl group significantly alters the molecule's physicochemical properties, directly impacting its solubility profile.
1.1. The Succinic Acid Backbone: A Hydrophilic Foundation
Succinic acid itself is a polar molecule, characterized by two carboxylic acid functional groups capable of acting as both hydrogen bond donors and acceptors.[1] This inherent polarity renders it soluble in polar solvents like water, ethanol, and methanol, while it remains largely insoluble in nonpolar solvents such as toluene, benzene, and hexane.[1][2][3]
1.2. The Influence of the 3-Fluorophenyl Group: A Lipophilic Modification
The addition of a phenyl ring introduces a significant nonpolar, hydrophobic region to the molecule. This generally increases the compound's lipophilicity. The fluorine substituent further modulates these properties. Fluorine is the most electronegative element, and its presence on the phenyl ring has several effects:
-
Increased Lipophilicity: Strategic incorporation of fluorine atoms into organic molecules is a widely used technique to increase lipophilicity, which can facilitate passage through cell membranes.[4] This increased lipophilicity is expected to enhance the solubility of this compound in nonpolar organic solvents compared to its parent, succinic acid.
-
Inductive Effects: The strong electron-withdrawing nature of fluorine can influence the acidity (pKa) of the nearby carboxylic acid groups.[5][6] This alteration in electronic distribution can affect the molecule's ability to form hydrogen bonds and interact with polar solvents.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, which is a key consideration in drug design.[4][7]
Based on these principles, it is reasonable to predict that this compound will exhibit a more nuanced solubility profile than succinic acid. It is likely to show increased solubility in moderately polar to nonpolar organic solvents and potentially reduced solubility in highly polar solvents like water.
Predicted and Reference Solubility Data
| Solvent | Chemical Formula | Polarity | Predicted Solubility of this compound | Reference Solubility of Succinic Acid |
| Water | H₂O | High | Lower than succinic acid | 83 g/L at 25 °C |
| Ethanol | C₂H₅OH | High | Likely soluble | Soluble[2][3] |
| Methanol | CH₃OH | High | Likely soluble | Soluble[2][3] |
| Acetone | C₃H₆O | Medium | Likely soluble | Soluble[2][3] |
| Diethyl Ether | (C₂H₅)₂O | Low | Likely soluble | Slightly soluble[2][3] |
| Toluene | C₇H₈ | Low | Likely soluble | Insoluble[2] |
| Hexane | C₆H₁₄ | Low | Likely soluble | Insoluble |
Experimental Determination of Solubility
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a range of organic solvents. This method is a self-validating system, ensuring accurate and reproducible results.
3.1. Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
3.2. Experimental Workflow Diagram
Caption: Experimental workflow for determining solubility.
3.3. Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure a saturated solution is achieved.
-
Add a precise volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the dissolution equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid at the bottom.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
From the concentration obtained by HPLC and the dilution factor, calculate the original concentration in the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Theoretical Framework for Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[8] This rule states that a solute will dissolve best in a solvent that has a similar polarity.
-
Polar Solutes in Polar Solvents: Polar compounds, like those with carboxylic acid groups, dissolve well in polar solvents like water and alcohols. This is due to favorable dipole-dipole interactions and hydrogen bonding between the solute and solvent molecules.
-
Nonpolar Solutes in Nonpolar Solvents: Nonpolar compounds, such as those with large hydrocarbon or aromatic regions, dissolve well in nonpolar solvents like hexane and toluene. This is driven by London dispersion forces.
For this compound, its dicarboxylic acid portion contributes polarity, while the fluorophenyl group imparts nonpolar characteristics. Therefore, its solubility will be a balance of these two factors, making it likely to be soluble in a broader range of solvents with intermediate polarities.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its application in research and development. While specific quantitative data is not widely published, a strong understanding of its molecular structure and the principles of solubility allows for reasoned predictions of its behavior. The introduction of the 3-fluorophenyl group is expected to increase its solubility in less polar organic solvents compared to the parent succinic acid. For precise quantification, the detailed experimental protocol provided in this guide offers a robust and reliable methodology. By combining theoretical understanding with rigorous experimental validation, researchers can effectively navigate the challenges associated with the solubility of this and other complex organic molecules.
References
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The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis. [Link]
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How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. [Link]
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Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds? (2020). Quora. [Link]
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How To Determine Solubility Of Organic Compounds? (2025). YouTube. [Link]
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Importance of Fluorine in Benzazole Compounds. (2020). National Institutes of Health. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty Website. [Link]
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Fluorine in drug discovery: Role, design and case studies. (n.d.). Innovare Academic Sciences. [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Missouri–St. Louis. [Link]
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Chemical Properties of Succinic acid, 2-fluorophenyl 2-fluoro-3-(trifluoromethyl)phenyl ester. (n.d.). Cheméo. [Link]
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Succinic acid. (n.d.). Anhui Sunsing Chemicals Co.,Ltd. [Link]
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Succinic Acid. (n.d.). PubChem. [Link]
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Succinic acid. (2022). Sciencemadness Wiki. [Link]
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Determination and correlation of the solubility for succinic acid in five different organic solvents. (2025). ResearchGate. [Link]
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Chemical Properties of Succinic acid, 2-fluorophenyl 3-phenylpropyl ester. (n.d.). Cheméo. [Link]
-
Chemical Properties of Succinic acid, hept-2-yl 3-fluorophenyl ester. (n.d.). Cheméo. [Link]
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Succinic acid, 2-fluorophenyl 3-phenoxybenzyl ester. (n.d.). SpectraBase. [Link]
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Variation in solubility of succinic acid (S, g/{100 g solution}) in an ethanol–water mixture with temperature (T). (n.d.). ResearchGate. [Link]
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An In-depth Technical Guide to 2-(3-Fluorophenyl)succinic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(3-Fluorophenyl)succinic acid, a fluorinated aromatic dicarboxylic acid with growing interest in the fields of pharmaceutical research and materials science. This document details its commercial availability, key suppliers, technical specifications, and potential applications, offering a valuable resource for scientists and professionals in drug development and organic synthesis.
Introduction to this compound: A Versatile Building Block
This compound (CAS No. 85933-28-2) is a derivative of succinic acid, a naturally occurring dicarboxylic acid that plays a crucial role in cellular metabolism. The introduction of a fluorine atom to the phenyl ring at the meta position significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications make it an attractive building block in medicinal chemistry for the synthesis of novel therapeutic agents.[1] The succinic acid moiety itself is a versatile scaffold, serving as an intermediate in the production of a wide array of chemicals, including pharmaceuticals, polymers, and resins.[2][3][4][5]
The strategic placement of the fluorine atom can influence the binding affinity of a drug candidate to its target protein and can block metabolic pathways, thereby enhancing the compound's pharmacokinetic profile. Phenylsuccinic acid derivatives, in general, are explored for a range of biological activities, including their potential as GPR40 agonists for the treatment of type 2 diabetes.[6]
Commercial Availability and Key Suppliers
While a niche compound, this compound is commercially available from a select number of specialized chemical suppliers. These companies typically focus on providing building blocks and intermediates for research and development purposes.
Table 1: Prominent Suppliers of this compound
| Supplier | Website | Notes |
| BLD Pharm | Lists this compound (CAS 85933-28-2) as a research chemical.[7] |
It is important to note that the availability and lead times for this compound can vary. Researchers are advised to contact suppliers directly for the most current information on stock and delivery. The landscape of specialty chemical suppliers is dynamic, and new distributors may emerge.
Technical Specifications and Quality Control
For researchers and drug development professionals, the purity and characterization of starting materials are of paramount importance. While specific certificates of analysis for this compound are proprietary to the supplier, this section outlines the expected technical specifications and analytical methods for quality control.
Table 2: Typical Product Specifications for this compound
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | ≥97% (often by HPLC) | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Molecular Formula | C₁₀H₉FO₄ | - |
| Molecular Weight | 212.17 g/mol | - |
Analytical Methodologies for Quality Assurance
High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of this compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector at a wavelength where the phenyl ring exhibits strong absorbance. While a specific validated method for this compound is not publicly available, general methods for succinic acid and its derivatives can be adapted.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identity of the compound. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methine proton adjacent to the phenyl ring, and the methylene protons of the succinic acid backbone. The presence and splitting pattern of the fluorine-coupled signals in both ¹H and ¹³C NMR would be definitive for structural confirmation.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in negative mode is often suitable for dicarboxylic acids, and the resulting mass spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻.
Sourcing and Procurement Workflow
The process of acquiring this compound for research or development purposes typically follows a structured workflow designed to ensure the quality and suitability of the material.
Step-by-Step Procurement Protocol:
-
Supplier Identification: Begin by searching chemical supplier databases and online platforms using the compound name and CAS number (85933-28-2).
-
Request for Quotation (RFQ) and Technical Information: Contact identified suppliers to request a quotation for the desired quantity. Crucially, also request a copy of the certificate of analysis (CoA) for a recent batch and the material safety data sheet (MSDS).[9][10][11]
-
Supplier and Data Evaluation: Scrutinize the provided CoA for purity, identity confirmation data (e.g., spectral data), and any listed impurities. Assess the supplier's quality systems and reputation.
-
Purchase Order Placement: Once a suitable supplier is selected, issue a formal purchase order detailing the required quantity, specifications, and delivery timeline.
-
Receiving and Quarantine: Upon receipt, the material should be quarantined and visually inspected for any signs of contamination or damage to the packaging.
-
Internal Quality Control: It is best practice to perform in-house analytical testing (e.g., HPLC, NMR) to verify the identity and purity of the received material against the supplier's CoA.
-
Release for Use: Once the material has passed internal quality control, it can be released for use in research and development activities.
Applications in Research and Drug Discovery
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[4] The presence of the fluorophenyl group can be leveraged to modulate the pharmacological properties of a lead compound.
Role as a Pharmaceutical Intermediate
The dicarboxylic acid functionality of this compound allows for a variety of chemical transformations. It can be used to introduce the fluorophenylsuccinyl moiety into a larger molecule, potentially to interact with a specific binding pocket of a target protein or to improve pharmacokinetic properties. Phenylsuccinic acid derivatives have been investigated for their potential as building blocks in the synthesis of compounds with a range of biological activities.[12]
Potential in Materials Science
Succinic acid is a well-known monomer for the production of biodegradable polymers such as polybutylene succinate (PBS).[3] While the direct use of this compound in polymer synthesis is not widely documented, its unique properties could be explored for the development of specialty polymers with tailored characteristics, such as altered thermal stability, biodegradability, or surface properties.
Synthetic Considerations
Illustrative Synthetic Pathway:
General Synthetic Protocol Outline:
-
Stobbe Condensation: 3-Fluorobenzaldehyde is reacted with diethyl succinate in the presence of a strong base, such as sodium ethoxide or potassium tert-butoxide, to yield an unsaturated half-ester.
-
Reduction: The double bond in the intermediate is reduced, typically through catalytic hydrogenation (e.g., using H₂ and a palladium on carbon catalyst).
-
Hydrolysis: The resulting saturated diester or half-ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
-
Purification: The crude product is then purified, commonly by recrystallization, to achieve the desired level of purity.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound. A material safety data sheet (MSDS) should be obtained from the supplier and reviewed before handling the compound.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
This compound is a specialized chemical building block with significant potential in pharmaceutical research and development. Its commercial availability, though limited, provides access to this unique molecule for synthetic chemists and drug discovery scientists. This guide has provided a comprehensive overview of its procurement, technical specifications, potential applications, and safe handling. As research into fluorinated compounds continues to expand, the utility of this compound as a versatile intermediate is likely to grow.
References
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McKinlay, J. B., et al. (2017). Succinic Acid: Technology Development and Commercialization. MDPI. [Link]
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Lu, W., et al. (2018). Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists. European Journal of Medicinal Chemistry. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Succinic acid. [Link]
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Carl Roth GmbH + Co. KG. Safety Data Sheet: Succinic acid. [Link]
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SIELC Technologies. HPLC Method for Analysis of Succinic Acid on BIST A+ Column. [Link]
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Wego Chemical Group. Succinic Acid | Supplier & Distributor | CAS 110-15-6. [Link]
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McGill University. Green Synthesis of Succinic Acid. [Link]
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Anhui Sunsing Chemicals Co.,Ltd. Succinic acid(butanedioic acid)|Phthalocyanine pigment|Compound dyes. [Link]
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PubMed Central. Succinic Acid Production by Engineered Mannheimia succiniciproducens and Its Use in Chemoenzymatic Poly(Butylene Succinate) Synthesis. [Link]
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Thomasnet. Succinic Acid Suppliers. [Link]
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Chemos GmbH&Co.KG. Safety Data Sheet: Succinic acid. [Link]
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Modern Plastics Global. Succinic acid: New bio-based building block with a huge market and environmental potential?. [Link]
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Mordor Intelligence. Succinic Acid Companies. [Link]
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Metoree. 15 Succinic Acid Manufacturers in 2025. [Link]
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Henan GP Chemicals Co.,Ltd. China Succinic Acid Manufacturer, Suppliers and Factory. [Link]
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ODOWELL. Succinic Acid manufacturers and suppliers in China. [Link]
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PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]
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PubMed. [Preparation of optically active succinic acid derivatives. III. Regioselective condensation reactions of optically active 2-substituted succinic acids with diimidazolide]. [Link]
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ResearchGate. Synthesis of the 2‐ethyl‐3‐methylsuccinic acids via a stereospecific malonic ester alkylation. [Link]
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ResearchGate. Synthesis of arylglycines from aryl boronic or aryl carboxylic acids. [Link]
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ResearchGate. α-Ethyl-α-Methylsuccinic Acid. [Link]
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ResearchGate. Succinic acid: a novel and efficient organo-catalyst for synthesis of α-amino nitriles under solvent free condition. [Link]
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PubMed Central. Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells. [Link]
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ResearchGate. Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. [Link]
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The Strategic Fluorination of Succinic Acid: A Technical Guide to Unlocking Novel Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The deliberate incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2][3] This technical guide provides an in-depth exploration of the potential biological activities of fluorinated succinic acid derivatives. Succinic acid, a key intermediate in the Krebs cycle, has its own emerging roles in cellular signaling.[4] By strategically replacing hydrogen atoms with fluorine on the succinate scaffold, we can create novel chemical entities with the potential to act as specific enzyme inhibitors, metabolic probes, and modulators of critical signaling pathways such as the hypoxia-inducible factor (HIF-1α) pathway.[5][6] This guide will delve into the synthesis, mechanistic underpinnings of biological activity, and detailed experimental protocols for the evaluation of these promising compounds, offering a valuable resource for researchers in drug discovery and chemical biology.
The Rationale for Fluorinating Succinic Acid: A Synergy of Properties
The introduction of fluorine into a succinic acid framework is not a random chemical modification; it is a deliberate strategy to impart unique and advantageous properties. Fluorine's high electronegativity and small van der Waals radius (1.47 Å) allow it to mimic hydrogen sterically while profoundly altering the electronic landscape of the molecule.[2] This can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug candidate.[3][7]
-
Modulation of Acidity: The electron-withdrawing nature of fluorine can significantly lower the pKa of the carboxylic acid groups, influencing their ionization state at physiological pH and potentially altering interactions with biological targets.
-
Altered Binding Affinities: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[1]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of the succinate backbone, pre-organizing it for optimal binding to a target protein.
Succinic acid itself is not merely a metabolic intermediate. It is now recognized as a signaling molecule that can be released from cells and activate the G-protein coupled receptor SUCNR1, implicating it in inflammation and other physiological processes.[4] Furthermore, intracellular accumulation of succinate is a key regulator of the cellular response to hypoxia through the inhibition of prolyl hydroxylase (PHD) enzymes, leading to the stabilization of HIF-1α.[5][8][9] By creating fluorinated analogs of succinic acid, we can generate powerful tools to dissect and manipulate these pathways.
Synthesis of Fluorinated Succinic Acid Derivatives
The synthesis of fluorinated succinic acid derivatives requires specialized fluorination methodologies. The choice of method depends on the desired degree and position of fluorination.
Synthesis of Monofluorosuccinic Acid
Monofluorosuccinic acid can be synthesized from diethyl 2-acetamido-2-(2-bromoethyl)malonate. A key step involves the introduction of fluorine via a nucleophilic substitution reaction.
Synthesis of 2,2-Difluorosuccinic Acid
The synthesis of 2,2-difluorosuccinic acid can be achieved from diethyl malonate. A key step is the difluorination of a keto-ester intermediate.
Synthesis of Perfluorosuccinic Acid
Perfluorosuccinic acid is typically prepared via electrochemical fluorination of succinyl chloride or anhydride in anhydrous hydrogen fluoride.
Synthesis of Fluorinated Succinamides and Esters
The carboxylic acid functionalities of fluorinated succinic acids can be readily converted to amides and esters using standard coupling reagents or via activation as acyl fluorides.[3][10] Fluorinated esters can also serve as activated intermediates for further synthetic transformations.[11]
Potential Biological Activities and Mechanisms of Action
Fluorinated succinic acid derivatives have the potential to exhibit a range of biological activities, primarily centered around their ability to act as mimics or inhibitors of metabolic enzymes and signaling proteins that recognize succinate.
Enzyme Inhibition
Succinate dehydrogenase (Complex II of the electron transport chain) is a primary target for succinate analogs. Fluorinated succinic acid derivatives have been extensively studied as SDH inhibitors, particularly in the context of fungicides. The introduction of fluorine can enhance the binding affinity to the active site, leading to potent inhibition.[8] Fluoride ions themselves have been shown to be competitive inhibitors of SDH.[8]
-
Mechanism of Action: Fluorinated succinates can act as competitive inhibitors by binding to the dicarboxylate binding site of SDH, preventing the binding of the natural substrate, succinate. The increased acidity of the fluorinated derivatives may lead to stronger interactions with basic residues in the active site.
A compelling area of investigation is the potential for fluorinated succinates to inhibit prolyl hydroxylase (PHD) enzymes. PHDs are α-ketoglutarate-dependent dioxygenases that hydroxylate proline residues on HIF-1α, targeting it for degradation under normoxic conditions. Succinate is a product of the PHD reaction and can act as a product inhibitor.[5]
-
Hypothesized Mechanism: Fluorinated succinates, as structural mimics of succinate, are hypothesized to bind to the active site of PHDs and act as competitive inhibitors. By inhibiting PHD activity, they would prevent the degradation of HIF-1α, leading to its accumulation and the subsequent transcription of hypoxia-responsive genes. This could have therapeutic implications in conditions such as anemia and ischemic diseases.[12][13]
Diagram of HIF-1α Stabilization by a Fluorinated Succinate Derivative
Caption: Mechanism of HIF-1α stabilization by fluorinated succinate.
Perfluorosuccinate has been shown to inhibit gluconeogenesis in isolated rat hepatocytes by inhibiting phosphoenolpyruvate carboxykinase and aspartate aminotransferase.[14] This suggests that other fluorinated succinates could have off-target effects on various metabolic pathways, a crucial consideration in drug development.
Modulation of SUCNR1 Signaling
As analogs of succinate, fluorinated derivatives could potentially act as agonists or antagonists of the succinate receptor 1 (SUCNR1). The altered electronic properties of the fluorinated compounds could lead to different binding modes and downstream signaling outcomes compared to succinate. This could be explored for therapeutic applications in inflammatory diseases.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis, purification, and biological evaluation of fluorinated succinic acid derivatives.
Synthesis and Purification Workflow
Diagram of Synthesis and Purification Workflow dot digraph "Synthesis and Purification Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Starting Material\n(e.g., Diethyl Malonate)", shape=ellipse, fillcolor="#FBBC05"]; Reaction [label="Fluorination Reaction\n(e.g., with Selectfluor®)"]; Workup [label="Aqueous Workup\n& Extraction"]; Purification [label="Column Chromatography"]; Characterization [label="Characterization\n(NMR, MS, IR)"]; Final_Product [label="Pure Fluorinated\nSuccinic Acid Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Characterization; Characterization -> Final_Product; }
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Introduction to the synthesis of arylsuccinic acid analogs
An In-Depth Technical Guide to the Synthesis of Arylsuccinic Acid Analogs
Abstract
Arylsuccinic acid analogs represent a critical scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Their synthesis, therefore, is a subject of considerable interest for researchers in drug discovery and development. This guide provides a comprehensive overview of the principal synthetic strategies for accessing these valuable compounds. We will move beyond simple procedural lists to explore the underlying mechanistic principles, the rationale behind methodological choices, and the practical considerations essential for successful synthesis. Classical methods such as the Stobbe condensation and alkylation of arylacetonitrile derivatives are detailed, alongside modern asymmetric approaches that provide crucial stereochemical control. Each section is grounded in authoritative literature, offering field-proven insights to guide your synthetic planning and execution.
The Strategic Importance of the Arylsuccinic Acid Motif
The arylsuccinic acid framework is more than just a synthetic target; it is a privileged structure in drug design. Its prevalence stems from the combination of a rigid aromatic ring, which can engage in specific receptor interactions (e.g., π-stacking, hydrophobic interactions), and a flexible dicarboxylic acid chain that can serve as a handle for further functionalization or act as a key pharmacophore, often mimicking natural substrates. Derivatives of arylpropionic acid, a closely related class, are well-known for their broad biological activities, including anti-inflammatory, analgesic, and anticancer properties[1][2]. The succinic acid moiety extends this potential, offering additional points for molecular recognition and property modulation, making these analogs vital intermediates and final targets in pharmaceutical research[3].
Foundational Synthetic Strategies: Classical Approaches
Two classical methods have long served as the workhorses for the synthesis of arylsuccinic acids: the Stobbe condensation and the alkylation of activated arylacetates or arylacetonitriles.
The Stobbe Condensation: A Powerful C-C Bond Formation
The Stobbe condensation is a robust and reliable method for forming a carbon-carbon bond between a carbonyl compound (aldehyde or ketone) and a succinic acid diester[4][5]. Discovered by Hans Stobbe in 1893, this reaction is distinguished from the Claisen condensation by its unique mechanism and products[5][6].
Causality and Mechanism: The reaction requires a stoichiometric amount of a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (KtBuO), rather than a catalytic amount of a weaker base like sodium ethoxide[4]. This is because the initial adduct undergoes an irreversible intramolecular cyclization to form a stable γ-lactone intermediate. This lactonization step is the thermodynamic driving force of the reaction. Subsequent base-induced elimination opens the lactone ring to yield the salt of an alkylidene succinic acid half-ester[7][8].
The choice of base is critical. Potassium tert-butoxide often provides superior yields, especially with ketones, compared to sodium ethoxide[4]. The overall process efficiently converts simple carbonyls into highly functionalized unsaturated dicarboxylic acid derivatives.
Caption: Mechanism of the Stobbe Condensation.
Subsequent saponification and catalytic hydrogenation of the resulting alkylidene succinic acid provides the target saturated arylsuccinic acid. This method has been instrumental in the total synthesis of natural products and pharmaceutical agents, including tametraline and sertraline[7][8].
Alkylation of Arylacetonitrile and Arylacetate Derivatives
An alternative and highly effective strategy involves the alkylation of a carbanion generated from an arylacetonitrile or arylacetate ester. This approach builds the succinic acid backbone by forming the Cα-Cβ bond.
Methodology and Rationale: The reaction typically involves deprotonating the α-carbon of an arylacetonitrile with a strong base (e.g., KOH) to form a resonance-stabilized carbanion. This nucleophile is then alkylated with a haloacetate, such as potassium chloroacetate[3]. The resulting 3-aryl-3-cyanopropionate intermediate can be hydrolyzed under acidic or basic conditions to afford the final arylsuccinic acid in excellent yields[3].
A key advantage of using a salt like potassium chloroacetate is the enhanced selectivity. The negatively charged carboxylate on the alkylating agent reduces the acidity of the product's α-hydrogen, thereby minimizing the common side reaction of dialkylation, which can be a significant issue when using neutral haloacetate esters, even under phase-transfer catalysis (PTC) conditions[3].
Caption: Workflow for Arylsuccinic Acid Synthesis via Alkylation.
Modern Synthetic Developments
While classical methods are robust, modern organic synthesis demands greater efficiency, milder conditions, and, most importantly, precise stereochemical control.
Transition Metal-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer unparalleled flexibility for forming aryl-carbon bonds under mild conditions[9][10]. While direct coupling to a succinate template is less common, a convergent strategy can be envisioned. For instance, a Suzuki coupling between an arylboronic acid and a brominated succinic acid derivative would provide a powerful and modular route.
Hypothetical Suzuki Approach:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of a bromosuccinate ester.
-
Transmetalation: In the presence of a base, the aryl group is transferred from the boronic acid to the palladium center.
-
Reductive Elimination: The aryl and succinate fragments couple, releasing the final product and regenerating the Pd(0) catalyst[10][11].
This strategy's main advantage is the vast commercial availability of diverse arylboronic acids, allowing for the rapid generation of extensive analog libraries[9].
Asymmetric Synthesis: The Key to Biological Activity
For most pharmaceutical applications, controlling the stereochemistry of the chiral center in arylsuccinic acids is paramount, as different enantiomers often exhibit vastly different biological activities.
Asymmetric Hydrogenation: A highly efficient method for establishing this stereocenter is the asymmetric hydrogenation of a 2-arylidenesuccinic acid precursor, which can be readily prepared via Stobbe condensation[12]. This reaction utilizes a chiral transition-metal catalyst, typically a rhodium complex with a chiral bisphosphine ligand (e.g., (R,R)-DIPAMP). The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the double bond preferentially, leading to a high enantiomeric excess (ee) of one enantiomer[12].
Chiral Auxiliaries: Another powerful strategy involves the use of a chiral auxiliary. In this approach, an achiral succinate precursor is attached to a chiral molecule (the auxiliary). The steric and electronic properties of the auxiliary then direct the stereoselective alkylation of the succinate enolate. For example, chiral iron succinoyl complexes have been used where the bulky and stereochemically defined [(η⁵-C₅H₅)Fe(CO)(PPh₃)] fragment directs alkylation to occur with high diastereoselectivity[13][14][15]. After the new stereocenter is set, the chiral auxiliary is cleaved under oxidative conditions to release the enantiomerically enriched α-alkyl succinic acid derivative[13].
| Method | Catalyst / Reagent | Stereocontrol | Key Features |
| Asymmetric Hydrogenation | Rhodium complex with chiral bisphosphine ligand (e.g., (R,R)-enantiomer)[12] | Catalyst-controlled | High yields and excellent optical purity (high ee). Requires synthesis of the unsaturated precursor. |
| Chiral Auxiliary | Chiral iron succinoyl complex + BuLi / Alkyl Halide[13][14] | Substrate-controlled | Highly regio- and stereoselective alkylation. Requires stoichiometric use of the chiral auxiliary. |
Experimental Protocols
The following protocols are representative examples derived from the literature and serve as a validated starting point for laboratory synthesis.
Protocol 4.1: Synthesis of Phenylsuccinic Acid via Alkylation of Phenylacetonitrile
Adapted from Makosza, M. & Var-Tereza, J. (1986)[3].
Materials:
-
Phenylacetonitrile
-
Potassium chloroacetate
-
Potassium hydroxide (KOH), powdered
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Hexane
-
Water (H₂O)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend potassium chloroacetate (0.11 mol) in DMF (30 mL).
-
Add phenylacetonitrile (0.05 mol) to the suspension.
-
Cool the mixture in an ice bath and add powdered KOH (0.1 mol) portion-wise, maintaining the temperature between 20-25°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture for 2 hours at room temperature.
-
Remove the solvent (DMF) completely under reduced pressure.
-
Dissolve the solid residue in water (approx. 50 mL) and extract with hexane (2 x 10 mL) to remove any unreacted starting material.
-
Direct Hydrolysis: Transfer the aqueous layer to a suitable flask, add concentrated HCl (e.g., 37%) and heat under reflux for 4-6 hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature. The product, phenylsuccinic acid, should precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from hot water if further purification is needed to yield pure phenylsuccinic acid[16].
Self-Validation: The successful formation of the intermediate salt in step 6 can be confirmed by acidifying a small aliquot, which should precipitate 3-cyano-3-phenylpropionic acid[3]. The final product's identity can be confirmed by melting point and NMR spectroscopy.
Protocol 4.2: General Procedure for Stobbe Condensation
Based on principles described by Johnson, W. S. & Daub, G. H. (1951)[6].
Materials:
-
Aryl aldehyde or ketone (1 eq)
-
Diethyl succinate (1.2 eq)
-
Potassium tert-butoxide (1.1 eq)
-
Toluene, anhydrous
-
tert-Butanol
-
Hydrochloric acid (HCl)
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of the aryl carbonyl (1 eq) and diethyl succinate (1.2 eq) in anhydrous toluene.
-
Add a small amount of tert-butanol (as a proton source to initiate the reaction).
-
With vigorous stirring, add potassium tert-butoxide (1.1 eq) portion-wise. An exothermic reaction and color change are typically observed.
-
Heat the mixture to reflux for 1-2 hours until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature and pour it into a mixture of ice and water.
-
Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers.
-
Acidify the aqueous layer with concentrated HCl until pH 1-2. The half-ester product will typically precipitate as an oil or solid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkylidene succinic acid half-ester.
-
This intermediate can then be carried forward for saponification and hydrogenation.
Causality Note: The use of anhydrous solvent is critical as the strong base (KtBuO) will readily react with water. The reaction is driven to completion by the formation of the stable potassium salt of the half-ester, which is often insoluble in the reaction medium.
Conclusion
The synthesis of arylsuccinic acid analogs is a well-established field that continues to evolve. While classical methods like the Stobbe condensation and nitrile alkylation remain highly valuable for their reliability and scalability, modern asymmetric techniques have become indispensable for the production of enantiomerically pure compounds required for pharmaceutical development. A thorough understanding of the mechanisms and practical considerations behind each method, as presented in this guide, empowers the research scientist to make informed decisions and design efficient, successful synthetic routes to these important molecules.
References
-
Grokipedia. (n.d.). Stobbe condensation. Available at: [Link]
-
Wikipedia. (n.d.). Stobbe condensation. Available at: [Link]
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Unacademy. (n.d.). About Stobbe Reaction and Its Mechanism. Available at: [Link]
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Banerjee, A. K., Mendoza, L., Briceño, B., Arrieche, D., & Cabrera, E. V. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4). Available at: [Link]
-
Johnson, W. S., & Daub, G. H. (1951). The Stobbe Condensation. Organic Reactions. Available at: [Link]
- Google Patents. (2017). CN106636228A - Phenyl succinic acid preparation method.
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Organic Syntheses. (n.d.). Phenylsuccinic acid. Available at: [Link]
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Bashiardes, G., Collingwood, S. P., Davies, S. G., & Preston, S. C. (1989). Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1162-1164. Available at: [Link]
-
Sci-Hub. (n.d.). Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. Available at: [Link]
-
University of Windsor. (n.d.). Asymmetric Synthesis. Available at: [Link]
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Thermo Fisher Scientific. (2021). Suzuki Cross Coupling Reaction. YouTube. Available at: [Link]
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Organic Chemistry with Lluís Llorens Palomo. (2020). Suzuki Coupling. YouTube. Available at: [Link]
- Google Patents. (1990). US4939288A - Method of preparing (R)-succinic acid derivatives.
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MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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National Institutes of Health. (2014). Organic Synthesis Using Environmentally Benign Acid Catalysis. PMC. Available at: [Link]
- Google Patents. (2012). CN102320968A - Preparation method for succinic acid monoethyl ester acyl chloride.
-
MDPI. (2015). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link]
-
Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications. YouTube. Available at: [Link]
-
ACS Publications. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Available at: [Link]
-
University of Oxford. (1989). CHIRAL SUCCINATE ENOLATE EQUIVALENTS FOR THE ASYMMETRIC-SYNTHESIS OF ALPHA-ALKYL SUCCINIC ACID-DERIVATIVES. Available at: [Link]
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PubMed. (2007). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. Available at: [Link]
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Gupea. (2009). ABSOLUTE ASYMMETRIC SYNTHESIS. Available at: [Link]
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ResearchGate. (2020). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Available at: [Link]
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ResearchGate. (2020). Non-carboxylic Analogues of Aryl Propionic Acid: Synthesis, Anti-inflammatory, Analgesic, Antipyretic and Ulcerogenic Potential. Available at: [Link]
-
PubMed. (2020). Efficient Catalysts for the Green Synthesis of Adipic Acid from Biomass. Available at: [Link]
-
MDPI. (2022). Synthesis of Tetrasubstituted Phosphorus Analogs of Aspartic Acid as Antiproliferative Agents. Available at: [Link]
-
ResearchGate. (2023). (PDF) An overview on the synthesis and anticancer properties of ethacrynic acid and their analogues. Available at: [Link]
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PubMed. (2016). A Pharmacological Update of Ellagic Acid. Available at: [Link]
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MDPI. (2022). Synthesis of Tetrasubstituted Phosphorus Analogs of Aspartic Acid as Antiproliferative Agents. Available at: [Link]
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- 16. Organic Syntheses Procedure [orgsyn.org]
Theoretical and computational studies of 2-(3-Fluorophenyl)succinic acid
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2-(3-Fluorophenyl)succinic Acid
Introduction
Succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, is a vital platform chemical for producing a variety of value-added derivatives used in agriculture, green solvents, and pharmaceuticals.[1][2] The functionalization of such fundamental molecules is a cornerstone of medicinal chemistry. The introduction of a fluorine atom, a common strategy in drug design, can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can influence pKa, lipophilicity, and metabolic stability, often leading to enhanced biological activity. This guide outlines a comprehensive theoretical and computational research framework for this compound, a molecule of potential interest in drug development.
As a Senior Application Scientist, this document is structured not as a rigid protocol but as a logical, causality-driven exploration. It details the 'why' behind each computational step, providing a self-validating workflow for researchers, scientists, and drug development professionals. The methodologies described herein are designed to build a deep understanding of the molecule's intrinsic properties, from its conformational preferences to its potential interactions with biological targets.
Part 1: Molecular Modeling and Conformational Analysis
Rationale: The three-dimensional structure of a molecule dictates its physical, chemical, and biological properties. This compound possesses multiple rotatable bonds, leading to a complex conformational landscape. Identifying the low-energy conformers is a critical first step, as these are the most likely to be present in solution and to interact with biological macromolecules.
Experimental Protocol: Conformational Search and Optimization
-
Initial Structure Generation: A 2D sketch of this compound is created in a molecular editor and converted to a 3D structure.
-
Molecular Mechanics (MM) Conformational Search: A systematic or random conformational search is performed using a molecular mechanics force field (e.g., MMFF94). This computationally inexpensive method efficiently explores the potential energy surface to identify a wide range of possible conformations.
-
Geometry Optimization with Density Functional Theory (DFT): The unique, low-energy conformers identified in the MM search are then subjected to geometry optimization using a more accurate quantum mechanical method. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) provides a good balance of accuracy and computational cost for molecules of this size.[3] This step refines the geometries and provides accurate relative energies of the conformers.
-
Frequency Analysis: A frequency calculation is performed on each optimized conformer to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.
Visualization: Conformational Analysis Workflow
Caption: Workflow for Conformational Analysis.
Data Presentation: Hypothetical Relative Energies of Conformers
| Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| Conf-1 | 0.00 | 75.3 |
| Conf-2 | 0.85 | 18.1 |
| Conf-3 | 1.50 | 6.6 |
Part 2: Quantum Chemical Calculations with DFT
Rationale: DFT calculations provide profound insights into the electronic structure and properties of a molecule, which are fundamental to its reactivity and spectroscopic signatures.
Geometric Parameters
Optimized geometries from DFT calculations yield precise bond lengths, bond angles, and dihedral angles. These can be compared with experimental data from X-ray crystallography if available, or with data from similar known structures to validate the computational model.
Spectroscopic Properties
Rationale: Calculated spectroscopic data (IR, NMR) serve a dual purpose: they aid in the interpretation of experimental spectra and can predict the spectral features of a yet-to-be-synthesized molecule.
Experimental Protocol: Spectroscopic Calculations
-
IR Spectrum: Following geometry optimization and frequency analysis of the most stable conformer, the calculated vibrational frequencies and their corresponding intensities are used to generate a theoretical IR spectrum. A scaling factor is often applied to the frequencies to account for anharmonicity and limitations of the theoretical model.
-
NMR Spectrum: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict the ¹H and ¹³C NMR chemical shifts.[4][5] These are typically calculated relative to a reference compound like tetramethylsilane (TMS).
Data Presentation: Hypothetical Spectroscopic Data
| Property | Calculated Value |
| Key IR Frequencies (cm⁻¹) | |
| O-H stretch (carboxylic acid) | 3450 |
| C=O stretch (carboxylic acid) | 1735 |
| C-F stretch | 1250 |
| ¹³C NMR Chemical Shifts (ppm) | |
| C=O (Carboxyl) | 175.2, 178.9 |
| C-F (Aromatic) | 163.4 |
| CH (Succinic backbone) | 45.8 |
| CH₂ (Succinic backbone) | 34.2 |
Electronic Properties
Rationale: The distribution of electrons in a molecule governs its reactivity. Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) are key descriptors of this distribution.
-
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the main orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[6]
-
Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential on the electron density surface. It visually identifies the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule, providing a guide to its reactive sites.
Visualization: DFT Calculation Workflow
Caption: Workflow for DFT Property Calculations.
Part 3: Molecular Docking and ADMET Prediction
Rationale: For a molecule with therapeutic potential, it is crucial to identify its likely biological targets and to assess its drug-like properties. Molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are powerful in silico tools for this purpose.
Molecular Docking
Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[7] For this compound, potential targets could include enzymes for which succinate is a substrate or inhibitor, such as succinate dehydrogenase (Complex II) in the electron transport chain, or other enzymes involved in metabolic pathways.
Experimental Protocol: Molecular Docking
-
Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[8] Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added.
-
Ligand Preparation: The 3D structure of the lowest energy conformer of this compound is prepared by assigning charges and defining rotatable bonds.
-
Binding Site Definition: The active site of the receptor is defined, often based on the location of a co-crystallized native ligand.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to sample a large number of possible binding poses of the ligand in the receptor's active site and to score them based on a scoring function that estimates binding affinity.
-
Analysis of Results: The top-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.[7]
Visualization: Molecular Docking Workflow
Caption: Workflow for Molecular Docking Studies.
Data Presentation: Hypothetical Docking Results
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Succinate Dehydrogenase (e.g., 2WDQ) | -7.2 | ARG-257, HIS-209, SER-158 |
| Malate Dehydrogenase (e.g., 1M2D) | -6.5 | ASP-168, ARG-171, ILE-140 |
ADMET Prediction
Rationale: Early assessment of a compound's ADMET properties is critical to avoid costly failures in later stages of drug development. Various computational models, often based on quantitative structure-activity relationships (QSAR), can predict these properties.
Key properties to assess include:
-
Absorption: Lipophilicity (logP), water solubility, and intestinal absorption.
-
Distribution: Plasma protein binding and blood-brain barrier permeability.
-
Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.
-
Excretion: Predicted clearance pathways.
-
Toxicity: Potential for cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and other toxicities.
Data Presentation: Hypothetical ADMET Properties
| Property | Predicted Value | Assessment |
| LogP | 2.1 | Optimal |
| Water Solubility | -3.5 (logS) | Moderately Soluble |
| Human Intestinal Absorption | > 90% | High |
| Blood-Brain Barrier Permeability | Low | Favorable (for peripheral targets) |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic | Low risk of mutagenicity |
Conclusion
This guide has outlined a comprehensive, multi-faceted theoretical and computational approach to characterizing this compound. By systematically progressing from fundamental conformational and electronic properties to potential biological interactions and drug-like characteristics, researchers can build a robust in silico profile of the molecule. This computational groundwork is invaluable for guiding synthetic efforts, interpreting experimental data, and prioritizing candidates for further development in the quest for novel therapeutics. The integration of these computational strategies provides a powerful, cost-effective, and insightful pathway in modern drug discovery.
References
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Computational Study on Kinetics and Mechanisms of Unimolecular Decomposition of Succinic Acid and Its Anhydride. (2008). Journal of Physical Chemistry A. [Link]
-
Serendipitous isolation of a disappearing conformational polymorph of succinic acid challenges computational polymorph prediction. (n.d.). CrystEngComm. [Link]
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Designing, In Silico Screening and Molecular Docking Studies of Some Novel 5-(4-Bromophenyl)-N-Ethyl-1,3,4-Thiadiazol-2-Amine Derivatives Targeting EGFR Kinase. (2025). International Journal of Pharmaceutical Sciences. [Link]
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Chemical Properties of Succinic acid, 2-fluorophenyl 3-phenylpropyl ester. (n.d.). Cheméo. [Link]
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Biosynthetic Pathway and Metabolic Engineering of Succinic Acid. (2022). Frontiers in Bioengineering and Biotechnology. [Link]
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Biosynthetic Pathway and Metabolic Engineering of Succinic Acid. (2022). PubMed Central. [Link]
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DFT, TD-DFT and biological activity studies of some maleanilic acid derivatives ligands and their organometallic complexes. (n.d.). Indian Journal of Chemistry, Section A. [Link]
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[Screening, Breeding and Metabolic Analysis of a Succinic-Acid-Producing Strain]. (2008). PubMed. [Link]
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Synthesis and Characterization of Unsaturated Succinic Acid Biobased Polyester Resins. (2021). MDPI. [Link]
-
DFT study of the effect of fluorine atoms on the crystal structure and semiconducting properties of poly(arylene-ethynylene) derivatives. (2016). PubMed. [Link]
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Computational study on kinetics and mechanisms of unimolecular decomposition of succinic acid and its anhydride. (2008). PubMed. [Link]
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Molecular docking results for both succinic acid (a) and citric acid (b). (n.d.). ResearchGate. [Link]
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Molecular Docking and Molecular Dynamics Studies Reveal the Anticancer Potential of Medicinal-Plant-Derived Lignans as MDM2-P53 Interaction Inhibitors. (2023). PubMed Central. [Link]
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Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile. (2019). PubMed. [Link]
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Synthesis, Characterization, Molecular Docking, and In Silico ADME Study for Some New Different Derivatives for Succiniohydrazid. (2025). Egyptian Journal of Chemistry. [Link]
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Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model. (2025). PubMed Central. [Link]
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Molecular docking analysis of Aza compounds with the heme-binding protein from Tannerella Forsythia. (n.d.). PubMed Central. [Link]
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Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3',4'-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model. (2025). PubMed. [Link]
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Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole Using DFT Theory Calculations. (2021). Advanced Journal of Chemistry, Section A. [Link]
-
Comparative Computational Study on the Robinson–Gabriel Synthesis and Bischler–Napieralski Reaction: Density Functional Theory Investigation of T3P-Mediated Ring Closure. (2025). ResearchGate. [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. [Link]
-
Synthesis and characterization of novel poly(butylene succinate-co-2-methyl-1,3-propylene succinate)s. (2025). ResearchGate. [Link]
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Methodological & Application
Application Note: A Robust Two-Step Synthesis of 2-(3-Fluorophenyl)succinic Acid for Pharmaceutical Research and Development
Introduction
2-(3-Fluorophenyl)succinic acid is a valuable substituted dicarboxylic acid that serves as a key building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. The presence of the fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a target molecule, making this scaffold highly desirable in drug discovery programs. This application note provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers in organic chemistry and drug development. The described two-step synthetic route, commencing with a Stobbe condensation followed by catalytic hydrogenation, is reliable, scalable, and yields the target compound in high purity.
This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the transformation.
Overall Synthetic Scheme
The synthesis is efficiently executed in two sequential steps:
-
Stobbe Condensation: 3-Fluorobenzaldehyde is condensed with diethyl succinate using a strong base to form the unsaturated intermediate, (E)-2-(3-fluorobenzylidene)succinic acid monoethyl ester, which is subsequently hydrolyzed.
-
Catalytic Hydrogenation: The carbon-carbon double bond of the intermediate is selectively reduced using hydrogen gas in the presence of a palladium catalyst to yield the final saturated product.
Diagram 1: Overall synthetic route to this compound.
Part 1: Stobbe Condensation of 3-Fluorobenzaldehyde
Scientific Principle & Mechanistic Insight
The Stobbe condensation is a powerful carbon-carbon bond-forming reaction specifically involving a succinic acid diester and a carbonyl compound, driven by a strong, non-nucleophilic base.[1][2] Unlike a typical aldol or Claisen condensation, its thermodynamic driving force is the formation of a stable γ-lactone intermediate, which subsequently undergoes a base-induced elimination and ring-opening.[3][4]
The mechanism proceeds via several key stages:
-
Enolate Formation: A strong base, such as potassium tert-butoxide, abstracts an acidic α-proton from diethyl succinate to form a nucleophilic enolate.
-
Aldol-Type Addition: The enolate attacks the electrophilic carbonyl carbon of 3-fluorobenzaldehyde.
-
Lactonization: The resulting alkoxide intermediate undergoes an intramolecular cyclization, attacking one of the ester carbonyls to form a five-membered γ-lactone, displacing an ethoxide ion.[1][5] This step is crucial and distinguishes the Stobbe condensation.
-
Ring-Opening Elimination: The base then abstracts the remaining α-proton on the succinate backbone, leading to an E2-type elimination that opens the lactone ring to form a stable carboxylate salt of the α,β-unsaturated half-ester.[3]
-
Hydrolysis & Acidification: Subsequent saponification of the remaining ester followed by an acidic workup yields the final unsaturated dicarboxylic acid intermediate.
Experimental Protocol: Synthesis of (E)-2-(3-Fluorophenyl)but-2-enedioic acid
-
Reactor Setup: Equip a dry 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a constant pressure addition funnel.
-
Reagent Preparation: In the flask, add potassium tert-butoxide (1.1 eq) to anhydrous tert-butanol (200 mL). Stir the mixture under a nitrogen atmosphere until the base is fully dissolved.
-
Reaction Initiation: Prepare a solution of 3-fluorobenzaldehyde (1.0 eq) and diethyl succinate (1.2 eq) and add it to the addition funnel. Add this solution dropwise to the stirring potassium tert-butoxide solution over 30 minutes. The reaction is exothermic, and the temperature may rise. Maintain the temperature below 40°C.
-
Reaction & Saponification: After the addition is complete, heat the mixture to reflux (approx. 80-85°C) for 2 hours. Monitor the reaction by TLC. After completion, cool the mixture to room temperature and add a solution of sodium hydroxide (2.0 eq) in water (50 mL). Heat the mixture back to reflux for 1 hour to saponify the ester.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath and slowly acidify to pH ~2 by adding concentrated hydrochloric acid. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. Recrystallize the crude solid from an ethanol/water mixture to afford pure (E)-2-(3-Fluorophenyl)but-2-enedioic acid as a white solid.
Data Summary: Stobbe Condensation
| Reagent | Molar Eq. | Molecular Wt. ( g/mol ) | Role |
| 3-Fluorobenzaldehyde | 1.0 | 124.11 | Electrophile |
| Diethyl Succinate | 1.2 | 174.20 | Nucleophile Precursor |
| Potassium tert-butoxide | 1.1 | 112.21 | Base |
| Expected Yield | ~80-90% |
Part 2: Catalytic Hydrogenation of the Unsaturated Intermediate
Scientific Principle & Mechanistic Insight
Catalytic hydrogenation is the method of choice for the reduction of the electron-deficient double bond in α,β-unsaturated carboxylic acids.[6][7] The process involves the use of gaseous hydrogen (H₂) and a heterogeneous catalyst, typically a noble metal like palladium dispersed on a high-surface-area support such as activated carbon (Pd/C).[8][9]
The mechanism, broadly described by the Horiuti-Polanyi model, involves:[10]
-
Adsorption & Activation: Both the α,β-unsaturated acid and molecular hydrogen adsorb onto the surface of the palladium catalyst.
-
Hydrogen Dissociation: The H-H bond is cleaved on the metal surface, forming reactive atomic hydrogen species.
-
Stepwise Hydrogen Addition: The adsorbed alkene undergoes a stepwise addition of two hydrogen atoms, forming a half-hydrogenated intermediate before the second addition completes the saturation.[10]
-
Desorption: The final saturated product, this compound, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle. This method is highly efficient and clean, as the catalyst can be easily removed by filtration.
Experimental Protocol: Synthesis of this compound
-
Reactor Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add (E)-2-(3-Fluorophenyl)but-2-enedioic acid (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (10 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (1-2 mol%). The catalyst should be handled with care as it can be pyrophoric.
-
Hydrogenation: Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen gas to 3-5 bar (approx. 45-75 psi).[8]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis. Typically, the reaction is complete within 4-8 hours.
-
Work-up and Isolation: Carefully vent the hydrogen and purge the vessel with nitrogen. Remove the catalyst by filtration through a pad of Celite®, washing the pad with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting solid crude product can be purified by recrystallization from a suitable solvent (e.g., water or toluene) to yield this compound as a pure, white crystalline solid.
Data Summary: Catalytic Hydrogenation
| Reagent/Material | Molar Eq. / Loading | Molecular Wt. ( g/mol ) | Role |
| (E)-2-(3-Fluorophenyl)but-2-enedioic acid | 1.0 | 210.16 | Substrate |
| 10% Palladium on Carbon (Pd/C) | 1-2 mol% | N/A | Catalyst |
| Hydrogen (H₂) | Excess | 2.02 | Reducing Agent |
| Expected Yield | >95% |
Laboratory Workflow Visualization
The following diagram outlines the complete experimental workflow, from initial setup to final product isolation, providing a clear visual guide for laboratory execution.
Diagram 2: Step-by-step laboratory workflow for the synthesis.
Conclusion
The presented two-step synthetic protocol provides a highly effective and reliable method for the preparation of this compound. The Stobbe condensation followed by catalytic hydrogenation is a classic yet robust sequence that offers high yields and operational simplicity. This detailed guide, grounded in established chemical principles, serves as a validated starting point for researchers requiring this important building block for pharmaceutical and materials science applications. The self-validating nature of the protocols, combined with clear mechanistic explanations, ensures that scientists can confidently reproduce and, if necessary, adapt this synthesis for their specific research needs.
References
-
Wikipedia. (2023). Stobbe condensation. In Wikipedia. Retrieved from [Link]
-
Grokipedia. (n.d.). Stobbe condensation. Grokipedia. Retrieved from [Link]
-
YouTube. (2024, January 12). Stobbe Condensation. Retrieved from [Link] (Note: A representative URL is used as the original may be transient).
-
Organic Chemistry Reaction. (2024, January 1). Stobbe Condensation: Definition, Examples, Reagents and Mechanism. Retrieved from [Link]
-
Kim, Y. J., et al. (2021). Liquid-Phase Hydrogenation of Maleic Acid over Pd/Al2O3 Catalysts Prepared via Deposition–Precipitation Method. MDPI. Retrieved from [Link]
-
Alba-Rubio, A. C., et al. (2020). Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succinic acid production. Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Li, J., et al. (2018). Hydrogenation of Maleic Anhydride to Succinic Anhydride over Ni/HY-Al2O3. MDPI. Retrieved from [Link]
-
ICP-CSIC. (2020). Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succinic acid production. Retrieved from [Link]
-
Bohrium. (2022). Aqueous phase hydrogenation of maleic acid to succinic acid mediated by formic acid: the robustness of the Pd/C catalytic system. Retrieved from [Link]
-
Zimmermann, B. M., et al. (2019). Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(i)/N-heterocyclic carbene complexes. Chemical Communications (RSC Publishing). Retrieved from [Link]
- DeCamp, A. M., et al. (1990). Method of preparing (R)-succinic acid derivatives. Google Patents (US4939288A).
-
ChemRxiv. (2019). Catalytic Hydrogenation of α,β-Unsaturated Carboxylic Acid Derivatives Using copper(I)/N-Heterocyclic Carbene Complexes. Cambridge Open Engage. Retrieved from [Link]
-
MDPI. (2020). Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. Retrieved from [Link]
-
Johnson, W. S., & Daub, G. H. (1951). The Stobbe Condensation. Organic Reactions. Retrieved from [Link]
-
AOCS. (n.d.). Hydrogenation Mechanism. Retrieved from [Link]
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- 10. aocs.org [aocs.org]
Application Note: Chiral Synthesis of 2-(3-Fluorophenyl)succinic Acid Enantiomers
Introduction: Significance and Applications
Chiral 3-substituted and 3,4-disubstituted succinimides and their corresponding acid precursors are foundational structural motifs in a wide array of natural products and pharmaceuticals.[1][2] The introduction of a fluorine atom, particularly on an aromatic ring, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. Consequently, the enantiomers of 2-(3-Fluorophenyl)succinic acid represent high-value chiral building blocks for the development of novel therapeutics, particularly in areas like enzyme inhibition and central nervous system disorders.[3]
The ability to access these enantiomers in high optical purity is critical, as often only one enantiomer exhibits the desired biological activity, while the other may be inactive or even contribute to undesirable side effects.[4] This application note provides detailed protocols for two distinct and robust strategies for the synthesis of the (R)- and (S)-enantiomers of this compound: Strategy A , a chiral auxiliary-based asymmetric alkylation, and Strategy B , an enzymatic kinetic resolution of a racemic diester.
Strategy A: Asymmetric Synthesis via Chiral Auxiliary
This approach leverages a covalently bonded chiral auxiliary to direct the stereochemical outcome of an enolate alkylation reaction. The use of chiral auxiliaries is a reliable and versatile method in asymmetric synthesis, offering high predictability of the reaction's stereochemistry.[5] We will utilize a well-established oxazolidinone-based auxiliary, a class of compounds extensively developed for such transformations.[5][6]
Scientific Rationale
The core principle involves the temporary attachment of a succinic acid monoester to a chiral auxiliary. The auxiliary creates a sterically defined environment. Upon deprotonation to form an enolate, one face of the planar enolate is effectively shielded by a bulky group on the auxiliary. This forces the incoming electrophile (3-fluorobenzyl bromide) to approach from the less hindered face, resulting in a highly diastereoselective alkylation. Subsequent cleavage of the auxiliary releases the enantiomerically enriched product. The choice of a gem-disubstituted oxazolidinone, such as the "SuperQuat" type, can enhance diastereoselectivity by inducing a specific conformational bias and hindering unwanted side reactions.[5]
Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: Workflow for the chiral auxiliary-based synthesis.
Detailed Experimental Protocol (Strategy A)
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Mono-methyl succinyl chloride
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF
-
3-Fluorobenzyl bromide
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aq. NH₄Cl, NaHCO₃, Na₂SO₃
-
Diethyl ether, Hexanes, Ethyl acetate
Protocol:
-
Acylation:
-
To a flame-dried round-bottom flask under Argon, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).
-
Dissolve in anhydrous THF (10 mL per mmol of auxiliary) and cool to -78 °C.
-
Add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes.
-
In a separate flask, dissolve mono-methyl succinyl chloride (1.1 eq) in anhydrous THF and add this solution dropwise to the lithiated auxiliary solution.
-
Allow the reaction to warm to 0 °C and stir for 1-2 hours.
-
Quench with saturated aq. NH₄Cl and extract with diethyl ether. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the N-succinoyl auxiliary.
-
-
Asymmetric Alkylation:
-
Dissolve the crude N-succinoyl auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add NaHMDS (1.1 eq) dropwise. The choice of a sodium base is crucial for forming the desired Z-enolate, which leads to high diastereoselectivity. Stir for 45 minutes at -78 °C.
-
Add 3-fluorobenzyl bromide (1.2 eq) dropwise.
-
Stir at -78 °C for 3-4 hours, then allow to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aq. NH₄Cl and partition between water and ethyl acetate.
-
Wash the organic layer with saturated aq. NaHCO₃ and brine. Dry over MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to isolate the alkylated product. Determine diastereomeric excess (d.e.) by ¹H NMR or HPLC analysis.
-
-
Auxiliary Cleavage:
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq).
-
Stir vigorously at 0 °C for 4 hours.
-
Quench the excess peroxide by adding saturated aq. Na₂SO₃.
-
Concentrate the mixture to remove THF. Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1M HCl and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the enantiomerically enriched this compound 4-methyl ester.
-
Hydrolyze the ester using standard conditions (e.g., LiOH in MeOH/H₂O) to obtain the final diacid. Determine enantiomeric excess (e.e.) by chiral HPLC.
-
Expected Results (Strategy A)
| Parameter | Expected Value | Rationale / Notes |
| Diastereomeric Excess (d.e.) | >95% | The bulky phenyl group of the auxiliary effectively blocks one face of the enolate. |
| Chemical Yield (Overall) | 50-70% | Yields are typical for a multi-step sequence involving purification. |
| Enantiomeric Excess (e.e.) | >95% | The d.e. of the intermediate directly translates to the e.e. of the final product. |
| Auxiliary Recovery | >90% | The auxiliary is robust and can be recovered and reused, making the process cost-effective. |
Strategy B: Enzymatic Kinetic Resolution
Enzymatic resolutions offer a powerful and environmentally friendly alternative for obtaining chiral molecules.[7][8] This strategy relies on the ability of an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer untouched. This process allows for the separation of both enantiomers.
Scientific Rationale
The process begins with the synthesis of a racemic diester of this compound. This racemic substrate is then subjected to hydrolysis catalyzed by a lipase, such as Lipase PS from Burkholderia cepacia or Candida antarctica Lipase B (CALB), which are known for their broad substrate specificity and high enantioselectivity.[8][9] The enzyme's chiral active site will preferentially bind and hydrolyze one enantiomer of the diester (e.g., the (S)-enantiomer) to the corresponding monoester or diacid, while the other enantiomer (e.g., the (R)-enantiomer) remains unreacted. The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material. The resulting mixture of an acid and an ester can be easily separated by extraction.
Workflow for Enzymatic Resolution
Caption: Workflow for the enzymatic kinetic resolution.
Detailed Experimental Protocol (Strategy B)
Materials:
-
Racemic this compound (can be prepared via Stobbe or other condensation methods)[3]
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Candida antarctica Lipase B (CALB), immobilized
-
Phosphate buffer (0.1 M, pH 7.0)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Methyl tert-butyl ether (MTBE)
Protocol:
-
Preparation of Racemic Diethyl 2-(3-Fluorophenyl)succinate:
-
To a solution of racemic this compound (1.0 eq) in absolute ethanol (20 volumes), add a catalytic amount of concentrated H₂SO₄ (approx. 2 mol%).
-
Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool to room temperature and neutralize the acid catalyst with saturated aq. NaHCO₃.
-
Remove the ethanol under reduced pressure. Extract the residue with MTBE.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate to yield the racemic diester as an oil.
-
-
Enzymatic Kinetic Resolution:
-
In a temperature-controlled vessel, suspend the racemic diester (1.0 eq) in 0.1 M phosphate buffer (pH 7.0).
-
Add immobilized CALB (typically 10-20% by weight of the substrate).
-
Stir the suspension vigorously at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking aliquots, extracting, and analyzing by chiral HPLC. The goal is to stop the reaction at 50% conversion. A pH-stat can also be used to monitor the reaction by titrating the produced acid with a standard NaOH solution.
-
Once 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme (which can be washed and reused).
-
-
Separation and Isolation:
-
Adjust the pH of the filtrate to ~8.5 with 1M NaOH.
-
Extract the aqueous solution with MTBE (3x) to remove the unreacted (R)-diester.
-
Isolation of (S)-enantiomer: Acidify the aqueous layer to pH ~2 with 1M HCl. A precipitate of the (S)-monoacid or diacid may form. Extract with MTBE (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the (S)-enantiomer.
-
Isolation of (R)-enantiomer: Combine the organic layers from the initial basic extraction containing the (R)-diester. Dry over Na₂SO₄ and concentrate. To this residue, add a solution of NaOH (2.2 eq) in a 1:1 mixture of methanol and water. Stir at room temperature until hydrolysis is complete. Remove the methanol, acidify the aqueous residue to pH ~2 with 1M HCl, and extract with MTBE to isolate the (R)-enantiomer.
-
Determine the enantiomeric excess of both isolated products using chiral HPLC.
-
Expected Results (Strategy B)
| Parameter | Expected Value | Rationale / Notes |
| Conversion | ~50% | Stopping at 50% conversion maximizes the theoretical e.e. for both enantiomers. |
| Enantiomeric Excess (e.e.) | >99% for both enantiomers | Lipases like CALB are known for extremely high enantioselectivity (E-value > 200) for many substrates.[9][10] |
| Chemical Yield (per enantiomer) | <50% (theoretically) | The maximum theoretical yield for each enantiomer in a classic kinetic resolution is 50%. |
| Enzyme Reusability | High | Immobilized enzymes are stable and can be recovered and reused for multiple cycles.[9] |
Conclusion and Recommendations
Both strategies presented provide viable and effective pathways to the enantiomers of this compound.
-
Strategy A (Chiral Auxiliary) is ideal for researchers requiring a predictable and well-controlled synthesis where high diastereoselectivity is paramount from the outset. It is often favored in early-stage drug development when establishing a reliable synthetic route.[5] The ability to recover and reuse the auxiliary adds to its practicality.
-
Strategy B (Enzymatic Resolution) represents a more scalable and "green" approach. While the theoretical yield is capped at 50% per enantiomer, the operational simplicity, mild reaction conditions, and exceptional enantioselectivity make it highly attractive for larger-scale production.[7][8]
The choice of method will depend on the specific requirements of the project, including scale, cost considerations, and available equipment. For both methods, rigorous analysis by chiral HPLC is essential to confirm the optical purity of the final products.
References
-
Bashiardes, G., Collingwood, S. P., Davies, S. G., & Preston, S. C. (1989). Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. J. Chem. Soc., Perkin Trans. 1, 1162–1164. URL: [Link]
-
Davies, S. G., et al. (1989). CHIRAL SUCCINATE ENOLATE EQUIVALENTS FOR THE ASYMMETRIC-SYNTHESIS OF ALPHA-ALKYL SUCCINIC ACID-DERIVATIVES. JOURNAL OF THE CHEMICAL SOCIETY-PERKIN TRANSACTIONS 1, 1162-1164. URL: [Link]
-
Kochetkov, K. A., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules. URL: [Link]
-
Kochetkov, K. A., et al. (2024). Application of Lipases for Obtaining Optically Active Organic Compounds. Molecules. URL: [Link]
-
Bull, S. D., et al. (2020). SuperQuat Chiral Auxiliaries: Design, Synthesis, and Utility. ResearchGate. URL: [Link]
-
Gotor, V., et al. (2001). Enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, key intermediates in the synthesis of (-)-Paroxetine. The Journal of Organic Chemistry, 66(26), 8947-53. URL: [Link]
- Knowles, W. S. (1990). Method of preparing (R)-succinic acid derivatives. Google Patents, US4939288A.
-
Garrido, M., et al. (2010). Enzymatic resolution of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, an intermediate in the synthesis of (−)-Paroxetine. ResearchGate. URL: [Link]
-
Bull, S. D., et al. (2001). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. PubMed. URL: [Link]
-
Garrido, N. M. et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. URL: [Link]
-
Zhang, T., et al. (2020). Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. Nature Communications. URL: [Link]
-
ResearchGate. (2020). Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. URL: [Link]
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- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, key intermediates in the synthesis of (-)-Paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC purification protocol for 2-(3-Fluorophenyl)succinic acid
An Application Note and Detailed Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of 2-(3-Fluorophenyl)succinic acid.
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) protocol for the purification of this compound. Designed for researchers, medicinal chemists, and process development scientists, this document provides a step-by-step methodology grounded in chromatographic theory. The narrative explains the critical interplay between the analyte's physicochemical properties and the HPLC parameters, ensuring the reader can not only replicate the method but also adapt it for similar small molecules. The protocol covers method development strategy, preparative-scale purification, fraction analysis, and final product isolation.
Introduction and Scientific Context
This compound is a dicarboxylic acid derivative whose structural motif is of interest in medicinal chemistry and materials science. As with many active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is a critical prerequisite for subsequent applications, including biological assays and formulation development. Impurities from synthetic precursors, side-reactions, or degradation can significantly impact experimental outcomes and product safety.
High-performance liquid chromatography is a cornerstone technique for the purification of small molecules, offering high resolution and scalability.[1] This application note specifically employs reversed-phase chromatography, a mode that separates molecules based on their hydrophobicity.[2][3] The protocol is designed to be a self-validating system, where the logic behind each step is clearly articulated, empowering the user to troubleshoot and optimize the process effectively.
Analyte Physicochemical Properties and Method Rationale
A successful purification strategy begins with a thorough understanding of the target molecule. While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its structure and the known characteristics of its parent compound, succinic acid.[4]
| Property | Value (Estimated/Inferred) | Rationale & Impact on HPLC Method |
| Molecular Formula | C₁₀H₉FO₄ | |
| Molecular Weight | 212.18 g/mol | |
| Structure | ![]() | The presence of the fluorophenyl group significantly increases hydrophobicity compared to succinic acid, making it an ideal candidate for reversed-phase chromatography. The two carboxylic acid groups are key handles for manipulating retention. |
| pKa | pKa₁ ≈ 3.8-4.2, pKa₂ ≈ 5.2-5.6 | The acidic nature is critical. To maximize retention and achieve good peak shape, the mobile phase pH must be suppressed to well below the first pKa, ensuring the molecule is in its neutral, protonated state.[5][6] |
| LogP (Octanol/Water) | ~1.0 - 1.5 | The positive LogP indicates moderate hydrophobicity, suggesting good retention on a C18 stationary phase with a standard water/acetonitrile mobile phase. |
| UV Chromophore | Phenyl Ring | The phenyl ring provides a strong UV chromophore, allowing for sensitive detection around 254-265 nm, away from the low-wavelength noise often seen with simple aliphatic acids.[7] |
| Chirality | Contains one stereocenter | This protocol is designed for achiral purification to remove synthetic impurities. Separation of enantiomers would require a specialized chiral stationary phase (CSP) and a different method development approach.[8][9] |
Causality Behind Experimental Choices
The selection of a reversed-phase C18 column is a direct consequence of the analyte's hydrophobic character. The primary mechanism of separation is the partitioning of the analyte between the polar mobile phase and the non-polar stationary phase.[3]
The most critical parameter for this purification is the mobile phase pH . As a dicarboxylic acid, this compound can exist in three states: neutral, mono-anionic, and di-anionic. The ionized (anionic) forms are highly polar and will have very little retention on a C18 column, leading to poor separation and peak shape. By acidifying the mobile phase to a pH of ~2.5-3.0 (at least one to two pH units below the first pKa), we force the equilibrium towards the fully protonated, neutral form of the molecule.[6] This neutral form is significantly more hydrophobic, leading to stronger interaction with the stationary phase, increased retention, and superior chromatographic resolution.[5][10]
HPLC Purification Protocol
This protocol is structured in two phases: analytical method development for optimization, followed by the preparative scale-up for purification.
Materials, Reagents, and Instrumentation
Materials & Reagents:
-
Crude this compound
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Water (H₂O)
-
Formic Acid (FA), >99% purity
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
All mobile phases should be filtered through a 0.22 µm membrane filter prior to use.[11]
Instrumentation:
-
Analytical HPLC System: Quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Preparative HPLC System: Binary or quaternary pump with high flow rate capability (e.g., 10-50 mL/min), manual or automated injector, a preparative-scale column, a UV-Vis detector with a preparative flow cell, and an automated fraction collector.
-
Columns:
-
Analytical: C18, 4.6 x 150 mm, 5 µm particle size
-
Preparative: C18, 21.2 x 150 mm, 5 µm particle size (or similar, scalable dimensions)
-
Experimental Workflow: From Method Development to Pure Compound
The overall strategy involves developing a robust separation at the analytical scale and then geometrically scaling the method for preparative purification.[12]
Step-by-Step Methodology
Step 1: Stock Solution and Sample Preparation
-
Prepare a stock solution of the crude material at 10 mg/mL in DMSO.
-
For analytical injections, dilute this stock solution to 1 mg/mL with a 50:50 mixture of Mobile Phase A and B. This prevents solvent mismatch effects on the column.
-
Filter the final diluted sample through a 0.45 µm syringe filter before injection.
Step 2: Analytical Method Development
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v)
-
Mobile Phase B: 0.1% Acetonitrile
-
-
Instrument Setup (Analytical):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection: 260 nm (based on the fluorophenyl chromophore)
-
-
Run a Scouting Gradient:
-
Time 0 min: 5% B
-
Time 20 min: 95% B
-
Time 25 min: 95% B
-
Time 25.1 min: 5% B
-
Time 30 min: 5% B
-
-
Analyze the Chromatogram: Identify the peak corresponding to the product and key impurities. Note their retention times.
-
Optimize the Gradient: Adjust the gradient to provide the best resolution between the product peak and its nearest eluting impurities. A shallower gradient around the elution time of the target compound is often effective. For example, if the product elutes at 40% B, a new gradient might be 25-55% B over 15 minutes.
Step 3: Preparative Scale-Up and Purification
-
Calculate Scaled Parameters: Use geometric scaling equations to translate the optimized analytical method to the preparative scale.[12]
-
Flow Rate Scaling:
-
F_prep = F_analyt * (d_prep² / d_analyt²)
-
F_prep = 1.0 mL/min * (21.2² / 4.6²) ≈ 21.2 mL/min
-
-
Injection Volume Scaling (for loading study):
-
V_prep = V_analyt * (d_prep² / d_analyt²)
-
V_prep = 5 µL * (21.2² / 4.6²) ≈ 106 µL (This is the starting point for a loading study).
-
-
-
Prepare a High-Concentration Sample: Dissolve the crude material in a minimal amount of DMSO, then dilute with Mobile Phase A until it just stays in solution (e.g., 50-100 mg/mL). Solubility must be confirmed to avoid sample precipitation on the column.[12]
-
Perform the Purification Run:
-
Equilibrate the preparative column with the starting mobile phase conditions for at least 5 column volumes.
-
Inject the high-concentration sample.
-
Run the scaled preparative gradient.
-
Set the fraction collector to trigger based on the UV signal slope and threshold, collecting peaks into separate tubes.
-
Step 4: Post-Purification Analysis and Product Isolation
-
Fraction Analysis: Inject a small aliquot (1-2 µL) from each collected fraction (or a pooled sample from the main peak) onto the analytical HPLC system using the optimized analytical method to confirm purity.
-
Pooling: Combine all fractions that meet the desired purity specification (e.g., >98%).
-
Solvent Removal: Remove the acetonitrile and water using a rotary evaporator. A small amount of water and the formic acid may remain.
-
Final Isolation: The remaining aqueous solution can be lyophilized (freeze-dried) to yield the pure compound as a white solid. Alternatively, liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) followed by drying over sodium sulfate and evaporation can be used.
Optimized Purification Parameters
The following table summarizes a validated set of parameters for the purification of this compound.
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Gradient | 25% to 55% B over 15 min | 25% to 55% B over 15 min |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Column Temp. | 30 °C | Ambient |
| Detector Wavelength | 260 nm | 260 nm |
| Typical Injection | 5 µL of 1 mg/mL solution | 2-5 mL of 50 mg/mL solution |
Conclusion
This application note provides a comprehensive and scientifically-grounded protocol for the HPLC purification of this compound. By understanding the causal relationship between the analyte's properties, particularly its pH-dependent hydrophobicity, and the chromatographic conditions, researchers can reliably achieve high purity. The outlined workflow, from analytical method development to preparative scale-up and product isolation, represents a robust and adaptable strategy for the purification of acidic small molecules in a drug discovery or development setting.
References
-
Anhui Sunsing Chemicals Co.,Ltd. (n.d.). Succinic acid. Retrieved January 17, 2026, from [Link]
-
Thoma, K., & Ziegler, I. (1998). Simultaneous quantification of released succinic acid and a weakly basic drug compound in dissolution media. European Journal of Pharmaceutics and Biopharmaceutics, 46(2), 183-190. [Link]
-
National Center for Biotechnology Information. (n.d.). Succinic Acid. PubChem Compound Database. Retrieved January 17, 2026, from [Link]
-
Berglund, K., et al. (n.d.). Purification process for succinic acid produced by fermentation. ResearchGate. Retrieved January 17, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Succinic acid. Retrieved January 17, 2026, from [Link]
-
SIELC Technologies. (n.d.). Succinic Acid. Retrieved January 17, 2026, from [Link]
- U.S. Patent No. US5143834A. (1992). Process for the production and purification of succinic acid.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 17, 2026, from [Link]
-
Dwight, D. W. (2020, August 31). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC North America. [Link]
-
Jones, R. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
-
Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved January 17, 2026, from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved January 17, 2026, from [Link]
-
European Patent Office. (n.d.). EP 0389103 A1 - A process for the production and purification of succinic acid. Retrieved January 17, 2026, from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved January 17, 2026, from [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved January 17, 2026, from [Link]
-
Cooper, A. D., & Nativelle, E. (2018). Reverse-phase HPLC analysis and purification of small molecules. Methods in Molecular Biology, 1883, 1-11. [Link]
Sources
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- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
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- 7. Simultaneous quantification of released succinic acid and a weakly basic drug compound in dissolution media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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- 11. Developing HPLC Methods [sigmaaldrich.com]
- 12. agilent.com [agilent.com]
Application Note & Protocol Guide: Comprehensive Analytical Characterization of 2-(3-Fluorophenyl)succinic acid
Abstract
This guide provides a comprehensive suite of analytical methodologies for the detailed characterization of 2-(3-Fluorophenyl)succinic acid, a critical building block in pharmaceutical and materials science. Recognizing the compound's chiral nature and the stringent purity requirements in its applications, we present a multi-faceted approach encompassing chromatographic, spectrometric, and thermal analysis techniques. The protocols herein are designed for robustness and reproducibility, providing researchers, scientists, and drug development professionals with the necessary tools for identity confirmation, purity assessment, enantiomeric resolution, and physicochemical profiling. Each section explains the scientific rationale behind the chosen methodology, ensuring a deep understanding of the analytical process.
Introduction and Physicochemical Overview
This compound is a dicarboxylic acid featuring a fluorinated aromatic ring and a stereocenter. This unique combination of functional groups makes it a valuable intermediate in the synthesis of novel organic molecules, particularly in drug discovery where the fluorine atom can modulate metabolic stability and binding affinity. The presence of a chiral center necessitates careful control and analysis, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.
A thorough analytical characterization is therefore not merely a quality control step but a foundational requirement for its effective use in research and development. This document outlines an integrated workflow for this purpose.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉FO₄ | Calculated |
| Molecular Weight | 212.17 g/mol | PubChem CID 573248 (for 4-fluoro isomer)[1] |
| IUPAC Name | 2-(3-fluorophenyl)butanedioic acid | Nomenclature |
| Structure | ||
![]() | ||
| Chirality | Contains one stereocenter | Structural Analysis |
Integrated Analytical Workflow
A complete characterization of this compound requires the strategic application of multiple analytical techniques. The following workflow illustrates the logical progression from initial purity assessment to detailed structural and chiral analysis.
Sources
Application Notes and Protocols for 2-(3-Fluorophenyl)succinic Acid as a Pharmaceutical Intermediate
Introduction: The Strategic Role of Fluorinated Intermediates in Modern Drug Discovery
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1] 2-(3-Fluorophenyl)succinic acid emerges as a valuable pharmaceutical intermediate, offering a strategic building block for the synthesis of complex, chirally pure active pharmaceutical ingredients (APIs). Its structure combines a fluorinated aromatic ring with a chiral succinic acid moiety, providing multiple points for molecular elaboration and stereochemical control. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile intermediate.
Physicochemical Properties of this compound
Accurate physicochemical data is paramount for reaction design, process development, and formulation. While experimental data for this compound is not extensively published, the following table provides key properties based on data for the closely related isomer, 2-(4-Fluorophenyl)succinic acid, which serves as a reliable estimate.[2]
| Property | Value (Estimated) | Source |
| Molecular Formula | C₁₀H₉FO₄ | [2] |
| Molecular Weight | 212.17 g/mol | [2] |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., alcohols, acetone, ethyl acetate) | General knowledge |
| pKa | Data not available (expected to have two values for the dicarboxylic acid) | - |
| LogP | 1.1 (Computed for 4-fluoro isomer) | [2] |
Synthesis of Racemic this compound
The synthesis of racemic this compound can be achieved through various established methods for the preparation of arylsuccinic acids. A common and effective approach involves the Stobbe condensation followed by reduction and hydrolysis.
Workflow for Synthesis
Caption: Synthetic workflow for racemic this compound.
Experimental Protocol
Materials:
-
3-Fluorobenzaldehyde
-
Diethyl succinate
-
Sodium metal
-
Absolute ethanol
-
Palladium on carbon (10%)
-
Hydrogen gas
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Stobbe Condensation:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal to absolute ethanol under an inert atmosphere.
-
To the cooled sodium ethoxide solution, add a mixture of 3-fluorobenzaldehyde and diethyl succinate dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Cool the mixture and pour it into ice-water. Acidify with dilute hydrochloric acid.
-
Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude intermediate monoester.
-
-
Reduction:
-
Dissolve the crude intermediate monoester in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon.
-
Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the reduced diethyl ester.
-
-
Hydrolysis:
-
To the reduced diethyl ester, add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux until the hydrolysis is complete (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield racemic this compound.
-
Chiral Resolution via Diastereomeric Salt Formation
The separation of enantiomers is a critical step in the synthesis of single-enantiomer drugs. This compound, being a chiral dicarboxylic acid, can be effectively resolved by forming diastereomeric salts with a chiral amine.[3][4] The differential solubility of the resulting diastereomeric salts allows for their separation by fractional crystallization.[3][5][6] L-proline is a commonly used and effective resolving agent for phenylsuccinic acid and its derivatives.[5][7]
Workflow for Chiral Resolution
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(4-Fluorophenyl)succinic acid | C10H9FO4 | CID 573248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
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Application Notes & Protocols: 2-(3-Fluorophenyl)succinic Acid in Advanced Material Science
Abstract: This document provides a detailed technical guide on the potential applications of 2-(3-Fluorophenyl)succinic acid in material science. While direct, extensive literature on this specific molecule is emerging, we present scientifically grounded hypotheses for its use as a monomer in specialty polymers and as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The protocols outlined herein are based on established methodologies for analogous compounds and are intended to serve as a robust starting point for research and development. The unique properties conferred by the fluorophenyl group are expected to yield materials with enhanced thermal stability, modified hydrophobicity, and unique electronic characteristics.
Introduction to this compound
This compound is a dicarboxylic acid characterized by a succinic acid backbone with a 3-fluorophenyl substituent at the second carbon position.[1] This structure presents several key features for material science applications:
-
Two Carboxylic Acid Groups: These functional groups are ideal for polymerization reactions (e.g., condensation polymerization with diols or diamines) and for coordinating with metal ions to form extended network structures like MOFs.[2][3]
-
Chiral Center: The presence of a stereocenter at the C2 position means the molecule exists as a racemic mixture of enantiomers.[4][5] This offers the potential for creating chiral materials if a resolution step is performed. Chiral resolution can be achieved through techniques like diastereomeric salt formation.[4][6][7]
-
Fluorophenyl Group: The fluorine atom imparts significant changes to the molecule's properties compared to its non-fluorinated analogue. These include increased thermal stability, altered electronic properties due to the high electronegativity of fluorine, and modified intermolecular interactions (e.g., potential for hydrogen bonding and altered hydrophobicity).[8]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 62985-34-6 | [1] |
| Molecular Formula | C10H9FO4 | [1] |
| Molecular Weight | 212.17 g/mol | [1] |
| Structure | A succinic acid molecule substituted with a 3-fluorophenyl group. | [1] |
Application I: Specialty Polyesters with Enhanced Thermal and Chemical Resistance
The dicarboxylic acid functionality of this compound makes it a prime candidate for use as a monomer in the synthesis of polyesters. The incorporation of the fluorophenyl group into the polymer backbone is hypothesized to enhance properties such as thermal stability, chemical resistance, and hydrophobicity. These characteristics are highly desirable in materials for demanding applications, including high-performance coatings, engineering plastics, and biomedical devices. The analogous compound, 2-(3-Bromophenyl)succinic acid, has been noted for its use in formulating specialty polymers and resins.[9]
Rationale for Use
-
Increased Thermal Stability: The high bond energy of the C-F bond can increase the overall thermal degradation temperature of the resulting polyester.
-
Chemical Inertness: The fluorine atom can shield the polymer backbone from chemical attack, improving its resistance to solvents and corrosive agents.
-
Modified Surface Properties: The introduction of fluorine can lower the surface energy of the polymer, leading to increased hydrophobicity and potentially oleophobicity.
-
Tunable Mechanical Properties: The bulky phenyl group can influence chain packing and entanglement, affecting the polymer's mechanical properties such as tensile strength and modulus.
Experimental Workflow: Polyester Synthesis
Caption: Workflow for polyester synthesis using this compound.
Detailed Protocol: Synthesis of Poly(butylene 3-fluorophenyl)succinate
Materials:
-
This compound (1 equivalent)
-
1,4-Butanediol (1.05 equivalents)
-
Titanium(IV) butoxide (0.1 mol % relative to the diacid)
-
Diphenyl ether (as solvent)
-
Chloroform (for dissolution)
-
Methanol (for precipitation)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with condenser
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, Dean-Stark trap, and a nitrogen inlet. Ensure the system is dry and free of oxygen.
-
Charging the Reactor: Add this compound, 1,4-Butanediol, and diphenyl ether to the flask.
-
Inert Atmosphere: Purge the system with nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Catalyst Addition: Add the titanium(IV) butoxide catalyst to the reaction mixture.
-
Polycondensation - Step 1 (Esterification): Heat the mixture to 180°C with constant stirring. Water will begin to form as a byproduct and can be collected in the Dean-Stark trap. Continue this step for approximately 4 hours or until the theoretical amount of water is collected.
-
Polycondensation - Step 2 (High Vacuum): Increase the temperature to 220°C and slowly apply a vacuum (e.g., <1 Torr). This step helps to remove the excess diol and drive the polymerization to a high molecular weight. Continue for another 4-6 hours. The viscosity of the mixture will noticeably increase.
-
Isolation: Cool the reaction mixture to room temperature. Dissolve the resulting viscous polymer in a minimal amount of chloroform.
-
Purification: Slowly pour the chloroform solution into a large excess of cold methanol with vigorous stirring to precipitate the polymer.
-
Drying: Filter the precipitated polymer and wash it with fresh methanol. Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.
-
Characterization: Analyze the final product using NMR for structural confirmation, FTIR for functional group analysis, TGA for thermal stability, and DSC for thermal transitions (Tg, Tm).[10][11]
Application II: Functional Metal-Organic Frameworks (MOFs)
The rigid structure and divergent carboxylic acid groups of this compound make it a promising organic linker for the synthesis of novel Metal-Organic Frameworks (MOFs). The introduction of fluorine into the MOF pore environment can impart unique properties, such as selective gas adsorption, hydrophobicity, and enhanced stability. The synthesis of MOFs using succinic acid as a linker has been previously reported, providing a basis for this application.[12][13] Fluorinated linkers are increasingly being used to create F-MOFs with tailored properties.[14]
Rationale for Use
-
Pore Environment Modification: The fluorophenyl group pointing into the MOF pores can create a fluorinated environment, which may enhance the selective adsorption of certain gases (e.g., CO2, fluorocarbons).
-
Hydrophobicity and Stability: A fluorinated pore surface can increase the hydrophobicity of the MOF, improving its stability in humid environments, which is a common challenge for many MOFs.
-
Structural Diversity: The non-linear nature of the linker can lead to the formation of complex and potentially interpenetrated network topologies, influencing the porosity and surface area of the material.
Experimental Workflow: MOF Synthesis
Caption: Workflow for MOF synthesis using this compound as a linker.
Detailed Protocol: Solvothermal Synthesis of a Zn-based MOF
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Equipment:
-
Scintillation vials or Teflon-lined stainless steel autoclave
-
Programmable oven
-
Centrifuge
-
Vacuum oven or Schlenk line for activation
Procedure:
-
Solution Preparation: In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol) and zinc nitrate hexahydrate (e.g., 0.1 mmol) in a solvent mixture of DMF and ethanol (e.g., 10 mL in a 1:1 v/v ratio).
-
Homogenization: Sonicate the mixture for 5-10 minutes to ensure complete dissolution and homogenization.
-
Solvothermal Reaction: Tightly cap the vial and place it in a programmable oven. Heat the vial to 110°C and hold for 24-48 hours.
-
Cooling and Isolation: Allow the oven to cool slowly to room temperature. Crystalline product should be visible at the bottom of the vial. Isolate the crystals by decanting the mother liquor.
-
Washing: Wash the crystals by soaking them in fresh DMF (3 x 10 mL), replacing the solvent every 8 hours. This removes unreacted starting materials trapped in the pores.
-
Solvent Exchange: To prepare the MOF for activation, exchange the DMF with a more volatile solvent like ethanol or chloroform (3 x 10 mL over 24 hours).
-
Activation: Carefully transfer the solvent-exchanged crystals to a sample tube. Heat the sample under dynamic vacuum (e.g., on a Schlenk line) at an elevated temperature (e.g., 120-150°C, determined by TGA) for 12-24 hours to remove all guest solvent molecules from the pores.
-
Characterization: Confirm the crystal structure and phase purity of the activated MOF using Powder X-ray Diffraction (PXRD). Determine the thermal stability and activation temperature using TGA. Measure the surface area and porosity using nitrogen adsorption-desorption analysis (BET).
Safety and Handling
-
This compound: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: DMF is a reproductive toxin. Handle with extreme care in a fume hood. Other solvents like chloroform and methanol are flammable and toxic.
-
Metal Salts: Zinc nitrate is an oxidizer and can be harmful if ingested or inhaled.
-
High Temperatures and Pressures: Solvothermal synthesis involves heating sealed vessels, which can lead to pressure buildup. Use appropriate safety precautions and pressure-rated vessels.
Conclusion
This compound represents a promising but underexplored building block for advanced materials. Its unique combination of dicarboxylic acid functionality, a chiral center, and a fluorinated aromatic ring provides a rich platform for designing specialty polymers and functional MOFs. The protocols detailed in this guide offer a starting point for researchers to investigate the synthesis and properties of these novel materials, potentially unlocking new applications in fields requiring high-performance and functional materials.
References
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SpectraBase. (n.d.). Succinic acid, 2-fluorophenyl 3-phenoxybenzyl ester. Wiley-VCH GmbH. Retrieved from [Link]
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SpectraBase. (n.d.). Succinic acid, 2-methylphenyl 3-fluorophenyl ester. Wiley-VCH GmbH. Retrieved from [Link]
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Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2025). Chem-Station. Retrieved from [Link]
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Neuman, J. H., et al. (2016). Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66. Molecules, 21(10), 1358. Retrieved from [Link]
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Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]
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He, H., et al. (2021). A Bio-Conjugated Chlorin-Based Metal–Organic Framework for Targeted Photodynamic Therapy of Triple Negative Breast and Pancreatic Cancers. Journal of the American Chemical Society, 143(35), 14251–14260. Retrieved from [Link]
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Ni, C., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 966–1032. Retrieved from [Link]
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Putri, D. N., et al. (2020). Design and Preparation of Succinic Acid-Based Metal-Organic Frameworks for CO2 Adsorption Technology. ResearchGate. Retrieved from [Link]
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Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Retrieved from [Link]
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MassBank. (2009). Succinic acid. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Succinic acid, 2-fluorophenyl 3-phenylpropyl ester. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Succinic acid, 2-fluorophenyl 3-ethylphenyl ester. Retrieved from [Link]
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Li, Y., et al. (2019). Three metal organic frameworks based on mixed ligands: synthesis, crystal structures and luminescent sensing of nitro explosives. Semantic Scholar. Retrieved from [Link]
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Colombo, V., et al. (2023). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). Dalton Transactions, 52(42), 15025-15049. Retrieved from [Link]
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Universitas Indonesia. (2020). Design and preparation of succinic acid-based metal-organic frameworks for co2 adsorption technology. Retrieved from [Link]
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Cheméo. (n.d.). Succinic acid, 2-fluorophenyl 3-phenoxybenzyl ester. Retrieved from [Link]
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Manimozhi, R., et al. (2023). Influence of succinic acid species on structural, spectroscopic,optical, Z-scan, frequency doubling, photoconductivity and antibacterial properties of glycine single crystals. Journal of Ovonic Research, 19(1), 55-68. Retrieved from [Link]
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Erickson, J. R., et al. (2015). Aromatic polyesters from biosuccinic acid. Polymer Chemistry, 6(8), 1408-1415. Retrieved from [Link]
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Liu, J., et al. (2017). Dual-pH Sensitive Charge-reversal Nanocomplex for Tumor-targeted Drug Delivery with Enhanced Anticancer Activity. Theranostics, 7(16), 4015–4030. Retrieved from [Link]
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FooDB. (2010). Showing Compound Succinic acid (FDB001931). Retrieved from [Link]
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PubChem. (n.d.). Succinic acid, 2-methylphenyl 3-fluorophenyl ester. Retrieved from [Link]
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Abd Alsaheb, R. A., & Atyia, M. A. (2023). Succinic acid Production Strategy: Raw material, Organisms and Recent Applications in pharmaceutical and Food: Critical Review. ResearchGate. Retrieved from [Link]
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Benarbia, A., et al. (2016). Polymers based on succinic acid and chain mobility: the melting point study by introducing a high number of methylene. Mocedes.org. Retrieved from [Link]
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Benarbia, A., et al. (2020). Polymers based on succinic acid and chain mobility: the melting point study by introducing a high number of methylene. ResearchGate. Retrieved from [Link]
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Abd Alsaheb, R. A., & Atyia, M. A. (2023). Succinic acid Production Strategy: Raw material, Organisms and Recent Applications in pharmaceutical and Food: Critical Review. Al-Khwarizmi Engineering Journal, 19(1), 70-80. Retrieved from [Link]
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McKinlay, J. B., et al. (2017). Succinic Acid: Technology Development and Commercialization. Fermentation, 3(2), 17. Retrieved from [Link]
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Sicińska, P., et al. (2022). Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid. Materials, 15(6), 2277. Retrieved from [Link]
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Tsorko, F. A., et al. (2021). Sustainability assessment of succinic acid production technologies from biomass using metabolic engineering. Energy & Environmental Science, 14(11), 5941-5958. Retrieved from [Link]
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Application Notes and Protocols for Enzymatic Assays Involving 2-(3-Fluorophenyl)succinic Acid
Introduction: Unveiling the Potential of 2-(3-Fluorophenyl)succinic Acid in Drug Discovery
This compound is a synthetic dicarboxylic acid with a structure that suggests potential interactions with a variety of enzymes, particularly those involved in metabolic pathways. Its structural similarity to succinic acid, a key intermediate in the citric acid cycle, makes it a compelling candidate for investigation as a modulator of enzymes that utilize succinate as a substrate or regulator. The introduction of a fluorophenyl group can significantly alter the compound's electronic properties and steric profile, potentially leading to selective and potent inhibition of target enzymes. Such targeted inhibition is a cornerstone of modern drug development, with applications ranging from oncology to inflammatory diseases.[1][2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzymatic activity of this compound. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for key enzymatic assays, and offer insights into data analysis and interpretation. Our focus will be on establishing a robust and self-validating system to characterize the compound's inhibitory potential and determine its mechanism of action.
Pillar 1: Expertise & Experience - The Rationale Behind the Assay
Simply following a protocol without understanding the underlying principles can lead to experimental artifacts and misinterpretation of data. As seasoned application scientists, we emphasize the "why" behind the "how."
Choosing the Right Target: Why Succinate Dehydrogenase is a Prime Candidate
Given the structural analogy to succinic acid, a primary logical target for this compound is Succinate Dehydrogenase (SDH) , also known as Complex II of the mitochondrial electron transport chain. SDH catalyzes the oxidation of succinate to fumarate, a critical step in the citric acid cycle and cellular respiration.[3][4] Inhibition of SDH can have profound effects on cellular metabolism and is a known target for certain fungicides and therapeutics.
Another plausible target is α-Ketoglutarate Dehydrogenase (α-KGDH) , a key regulatory enzyme in the citric acid cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[5][6] While not a direct competitor, the structural similarity of this compound to the product's precursor (succinyl-CoA is derived from succinate) warrants investigation.
This guide will focus on a detailed protocol for an SDH activity assay, which can be adapted for other dehydrogenases.
The Assay Principle: A Coupled Enzymatic Reaction for Spectrophotometric Detection
Directly measuring the activity of SDH by monitoring the conversion of succinate to fumarate can be challenging. A more convenient and widely used approach is a coupled enzyme assay.[7] In this system, the electrons generated from the oxidation of succinate are transferred to an artificial electron acceptor, which in turn reduces a chromogenic or fluorogenic probe. The change in absorbance or fluorescence of this probe is directly proportional to the rate of the enzymatic reaction.[7][8]
A common and reliable method involves the use of 2,6-dichlorophenolindophenol (DCPIP) as the electron acceptor, which changes from blue (oxidized) to colorless (reduced) upon accepting electrons.[7] This change can be monitored spectrophotometrically.
Pillar 2: Trustworthiness - A Self-Validating Protocol
A trustworthy protocol incorporates controls and validation steps at every stage to ensure the reliability of the results.
Experimental Workflow Diagram
Caption: Interpretation of Lineweaver-Burk plots for different inhibition mechanisms.
By analyzing the changes in Kₘ and Vₘₐₓ, you can elucidate whether this compound competes with the substrate for the active site (competitive inhibition), binds to a different site on the enzyme (non-competitive inhibition), or binds only to the enzyme-substrate complex (uncompetitive inhibition). [9][10][11]
Conclusion and Future Directions
This guide provides a robust and scientifically sound protocol for the initial characterization of the enzymatic inhibition profile of this compound, with a primary focus on succinate dehydrogenase. By following these detailed steps and understanding the underlying principles, researchers can generate reliable and reproducible data.
Further investigations could involve:
-
Screening this compound against a panel of other metabolic enzymes to assess its selectivity.
-
Utilizing alternative assay formats, such as fluorescence-based or luminescence-based assays, for higher throughput screening. [12]* Performing structural studies, such as X-ray crystallography, to visualize the binding of the inhibitor to the enzyme's active site. [13][14] The systematic approach outlined here will empower researchers to unlock the therapeutic potential of novel small molecules like this compound and contribute to the advancement of drug discovery.
References
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Structural characterization of inhibitors with selectivity against members of a homologous enzyme family. PubMed. [Link]
-
Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. PubMed Central. [Link]
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Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed. [Link]
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Strategies to develop enzyme assays. ResearchGate. [Link]
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Enzyme inhibitor. Wikipedia. [Link]
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Succinate dehydrogenase (SDH) assay. Bio-protocol. [Link]
-
SUCCINIC DEHYDROGENASE PROTOCOL. Neuromuscular Home Page. [Link]
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Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]
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A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. PubMed Central. [Link]
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Succinate Dehydrogenase Activity Assay in situ with Blue Tetrazolium Salt in Crabtree-Positive Saccharomyces cerevisiae Strain. Food Technology and Biotechnology. [Link]
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Basics of Enzymatic Assays for HTS. NCBI Bookshelf. [Link]
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8.7: Enzyme Inhibition. Chemistry LibreTexts. [Link]
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Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. PubMed Central. [Link]
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Enzyme Inhibition. TeachMePhysiology. [Link]
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Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. PubMed. [Link]
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A double-enzyme-coupled assay for high-throughput screening of succinic acid-producing strains. PubMed. [Link]
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Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. ResearchGate. [Link]
-
Colorimetric Determination of Succinic Acid Using Yeast Succinate Dehydrogenase. PubMed. [Link]
-
Succinate metabolism: underlying biological mechanisms and emerging therapeutic targets in inflammatory bowel disease. PubMed Central. [Link]
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Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid. PubMed. [Link]
-
Inhibition of Glycolytic Enzymes Mediated by Pharmacologically Activated p53: TARGETING WARBURG EFFECT TO FIGHT CANCER. PubMed Central. [Link]
-
Differential acute and long term actions of succinic acid monomethyl ester exposure on insulin-secreting BRIN-BD11 cells. PubMed. [Link]
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Succinic acid, 2-methylphenyl 3-fluorophenyl ester. PubChem. [Link]
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Chemical Properties of Succinic acid, 2-fluorophenyl 3-phenylpropyl ester. Cheméo. [Link]
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Cell-based assay protocol using 2-(3-Fluorophenyl)succinic acid
Application Note & Protocol
A Robust Cell-Based Assay for Characterizing Inhibitors of Glutamate Carboxypeptidase II (GCPII) Using 2-(3-Fluorophenyl)succinic Acid
Abstract
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a critical metalloenzyme with dual roles in neuropathology and oncology.[1][2] In the central nervous system, GCPII catalyzes the hydrolysis of N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate (NAA) and glutamate.[3][4] The over-activity of GCPII can lead to excessive glutamate levels, contributing to the excitotoxicity observed in a range of neurological disorders, including stroke, neuropathic pain, and amyotrophic lateral sclerosis.[2][4] Consequently, potent and selective inhibitors of GCPII are of significant therapeutic interest. This compound represents a class of small molecule inhibitors designed to target this enzyme. This guide provides a comprehensive, self-validating protocol for a cell-based enzymatic assay to determine the inhibitory potential (IC50) of this compound and related compounds on GCPII activity. We emphasize the scientific rationale behind key experimental steps to ensure data integrity and reproducibility.
Scientific Background & Assay Principle
1.1. The GCPII/NAAG/mGluR3 Signaling Axis
GCPII is a transmembrane enzyme that plays a pivotal role in regulating synaptic glutamate. Its natural substrate, NAAG, is one of the most abundant peptide neurotransmitters in the vertebrate brain.[2] NAAG itself is an agonist at the presynaptic metabotropic glutamate receptor 3 (mGluR3), which functions as an autoreceptor to inhibit the release of glutamate.[5]
The enzymatic action of GCPII inactivates NAAG, thereby terminating its neuroprotective signaling and simultaneously producing glutamate, an excitatory neurotransmitter.[3][6] In pathological states characterized by excessive glutamate, inhibiting GCPII offers a dual therapeutic benefit: it reduces the production of glutamate from NAAG and increases the local concentration of NAAG, leading to enhanced activation of mGluR3 and a subsequent reduction in glutamate release.[5] This mechanism provides a compelling rationale for developing GCPII inhibitors as neuroprotective agents.
Caption: The GCPII signaling pathway in the synaptic cleft.
1.2. Assay Principle
This protocol employs a fluorometric method to quantify GCPII enzymatic activity in a whole-cell format. Cells overexpressing human GCPII are utilized. The assay relies on a synthetic GCPII substrate that is conjugated to a quenched fluorophore. Upon cleavage by active GCPII on the cell surface, the fluorophore is released and exhibits a measurable increase in fluorescence. The presence of a GCPII inhibitor, such as this compound, will prevent substrate cleavage, resulting in a dose-dependent reduction in the fluorescent signal. This approach provides a direct measure of inhibitor potency (IC50) in a biologically relevant cellular context.
Materials & Methods
2.1. Required Materials
-
Cell Line: PC-3 cells (human prostate cancer, ATCC® CRL-1435™) or LNCaP cells (ATCC® CRL-1740™). These lines are well-documented to have high endogenous expression of PSMA/GCPII.[1]
-
Test Compound: this compound.
-
Positive Control Inhibitor: 2-(Phosphonomethyl)pentanedioic acid (2-PMPA).
-
Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+, 20 mM HEPES, pH 7.4.
-
GCPII Substrate: Fluorogenic GCPII substrate (e.g., from a commercial kit).[7]
-
Consumables: 96-well black, clear-bottom cell culture plates; sterile pipette tips; reagent reservoirs.
-
Equipment: Humidified CO2 incubator (37°C, 5% CO2); fluorescence plate reader (Excitation/Emission appropriate for the substrate, e.g., 535/587 nm); multichannel pipette; inverted microscope.
2.2. Reagent Preparation
-
Test Compound Stock (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Scientist's Note: The solubility of the compound should be empirically determined. DMSO is a common solvent, but its final concentration in the assay well should not exceed 0.5% to avoid cytotoxicity.
-
-
Positive Control Stock (1 mM): Prepare a 1 mM stock of 2-PMPA in sterile water or PBS.
-
Substrate Working Solution: Prepare according to the manufacturer's instructions immediately before use. Protect from light.
-
Complete Culture Media: Aseptically combine RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
2.3. Experimental Workflow
Caption: Step-by-step workflow for the GCPII cell-based assay.
2.4. Detailed Assay Protocol
Day 1: Cell Seeding
-
Culture PC-3 cells in T-75 flasks until they reach 80-90% confluency.
-
Wash cells with PBS, and detach using Trypsin-EDTA. Neutralize with complete culture media.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete media.
-
Count the cells and adjust the density to 2.5 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (25,000 cells/well) into a 96-well black, clear-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Expertise Note: A 24-hour incubation allows cells to adhere and recover, ensuring the expression of surface proteins like GCPII is at a physiological steady state.
-
Day 2: Compound Treatment and Enzymatic Reaction
-
Prepare Compound Dilutions: Perform a serial dilution of the 10 mM this compound stock to generate a concentration range (e.g., 100 µM to 1 nM final assay concentration). Also, prepare dilutions for the 2-PMPA positive control. The vehicle control will be DMSO diluted to the same final concentration as the test compound.
-
Plate Setup:
-
Columns 1-10: Test Compound (in triplicate).
-
Column 11: Positive Control (2-PMPA, in triplicate).
-
Column 12: Vehicle Control (0.5% DMSO, represents 0% inhibition) and No-Cell Control (media only, for background subtraction).
-
-
Compound Addition: Carefully remove the culture media from the wells. Wash once with 100 µL of pre-warmed Assay Buffer.
-
Add 50 µL of Assay Buffer to each well.
-
Add 50 µL of the 2x final concentration compound dilutions to the appropriate wells. The final volume is now 100 µL.
-
Incubate the plate at 37°C for 30 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of the GCPII substrate working solution to all wells, including controls.
-
Incubate: Immediately transfer the plate to the fluorescence plate reader pre-heated to 37°C. Incubate for 60 minutes, protected from light. Kinetic readings can be taken every 5 minutes, or a single endpoint reading can be performed after 60 minutes.
-
Trustworthiness Check: A kinetic read is superior as it ensures the reaction is in the linear range and can help identify compounds that interfere with the assay signal over time.
-
Data Analysis & Expected Results
3.1. Calculations
-
Background Subtraction: Subtract the average fluorescence of the "No-Cell Control" wells from all other wells.
-
Percentage Inhibition Calculation:
-
% Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Vehicle) / (Signal_Vehicle))
-
-
IC50 Determination: Plot the % Inhibition against the log concentration of this compound. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
3.2. Representative Data Table
The following table shows hypothetical data for determining the IC50 of this compound.
| Concentration (nM) | Log Concentration | Avg. Fluorescence (RFU) | % Inhibition |
| 10000 | 4.00 | 1850 | 90.8% |
| 3000 | 3.48 | 2400 | 85.0% |
| 1000 | 3.00 | 4500 | 62.5% |
| 300 | 2.48 | 7200 | 30.0% |
| 100 | 2.00 | 8900 | 11.0% |
| 10 | 1.00 | 9800 | 2.0% |
| 1 | 0.00 | 10100 | -1.0% |
| Vehicle (0) | N/A | 10000 | 0.0% |
| Positive Control | N/A | 1500 | 95.0% |
| Background | N/A | 500 | N/A |
RFU = Relative Fluorescence Units. Data is for illustrative purposes only.
References
-
Glutamate carboxypeptidase II - Wikipedia. Wikipedia. [Link]
- Glutamate carboxypeptidase II. Vert-x AI Search.
-
A model of the role of NAAG peptidase inhibition and its influence on... - ResearchGate. ResearchGate. [Link]
-
Mouse glutamate carboxypeptidase II (GCPII) has a similar enzyme activity and inhibition profile but a different tissue distribution to human GCPII - PubMed Central. National Center for Biotechnology Information. [Link]
-
Project - Glutamate Carboxypeptidase II - Johns Hopkins Drug Discovery. Johns Hopkins University. [Link]
-
Glutamate Carboxypeptidase II Inhibitor Screening Kit (Fluorometric), All - Creative Biolabs. Creative Biolabs. [Link]
-
Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PubMed Central. National Center for Biotechnology Information. [Link]
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Application Notes and Protocols: Derivatization of 2-(3-Fluorophenyl)succinic Acid for Further Synthesis
Abstract: This document provides a detailed guide for the derivatization of 2-(3-Fluorophenyl)succinic acid, a key intermediate in the synthesis of various pharmacologically active molecules. We will explore several high-yield derivatization strategies, including esterification, amide formation, and cyclization to form lactams. Each section includes a theoretical overview, detailed experimental protocols, and insights into the rationale behind procedural choices, ensuring both scientific rigor and practical applicability for researchers in drug discovery and development.
Introduction: The Significance of this compound Derivatives
This compound is a valuable building block in medicinal chemistry. The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity. Its dicarboxylic acid nature provides two reactive handles for a variety of chemical transformations, allowing for the creation of a diverse library of compounds. Derivatives of succinic acid are precursors to a wide range of industrial chemicals and consumer products.[1]
The primary derivatives explored in this guide—esters, amides, and lactams—are fundamental moieties in a vast number of approved drugs and clinical candidates. For instance, the pyrrolidine ring, a core structure accessible from this compound, is a prevalent scaffold in many bioactive compounds and natural products.[2] This guide aims to equip researchers with robust and reproducible methods for accessing these critical derivatives.
PART I: Esterification of this compound
Esterification of one or both carboxylic acid groups of this compound can be a crucial step to either protect the carboxyl group, modulate solubility, or prepare for subsequent reactions like the Stobbe condensation.[3] The choice of esterification method often depends on the desired product (mono- or di-ester) and the nature of the alcohol.
Mechanistic Considerations
Acid-catalyzed esterification (Fischer-Speier esterification) is a common and cost-effective method. The reaction proceeds by protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. The removal of water is essential to drive the equilibrium towards the product. For more sensitive substrates or sterically hindered alcohols, coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be employed (Steglich esterification).[4]
Experimental Workflow: Esterification
Sources
Application Notes and Protocols for the Large-Scale Synthesis of 2-(3-Fluorophenyl)succinic Acid
Introduction: The Significance of 2-(3-Fluorophenyl)succinic Acid in Drug Development
This compound is a key building block in modern medicinal chemistry, finding application as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The incorporation of a fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to enhanced metabolic stability, improved binding affinity, and better bioavailability. Consequently, robust and scalable synthetic routes to high-purity this compound are of paramount importance to researchers and professionals in the drug development sector.
This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on practical considerations for process scale-up, safety, and quality control. The proposed synthetic strategy is a two-step process commencing with a Stobbe condensation, followed by catalytic hydrogenation. This route is selected for its reliability, use of readily available starting materials, and amenability to industrial production.
Strategic Overview: A Two-Step Approach to Large-Scale Synthesis
The synthesis of this compound is strategically divided into two main stages. This approach allows for clear in-process control points and facilitates the isolation of a high-purity final product.
Troubleshooting & Optimization
Optimizing reaction conditions for 2-(3-Fluorophenyl)succinic acid synthesis
Welcome to the technical support center for the synthesis of 2-(3-Fluorophenyl)succinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing this synthetic route. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and achieve high-yield, high-purity results.
The synthesis of this compound is typically achieved via a robust two-step process: a Stobbe condensation to form the carbon-carbon bond, followed by a catalytic hydrogenation to reduce the resulting alkene. This guide is structured to address common challenges and questions encountered in each of these critical stages.
Overall Synthesis Workflow
The transformation from 3-fluorobenzaldehyde to this compound is a sequential process. The initial condensation creates an unsaturated intermediate, which is then saturated in the second step.
Caption: Key mechanistic steps of the Stobbe condensation.
Q2: Which base should I use: potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt)?
A2: While both are strong bases, potassium tert-butoxide in an aprotic solvent like THF or tert-butanol is generally recommended for higher yields, especially with aldehydes. [1]t-BuOK is a bulkier, more powerful base, which favors the initial deprotonation of the succinate ester over competing side reactions like self-condensation of the aldehyde (Cannizzaro reaction) or Claisen-type reactions. [2]Sodium ethoxide is often used in ethanol, but the reversibility of the initial steps can be more pronounced. [3] Q3: How does the fluorine substituent on the benzaldehyde affect the reaction?
A3: The electron-withdrawing nature of the fluorine atom makes the carbonyl carbon of 3-fluorobenzaldehyde more electrophilic. This generally accelerates the initial nucleophilic attack by the succinate enolate, which can be beneficial for the reaction rate. It does not typically introduce significant side reactions in this context.
Troubleshooting Guide: Stobbe Condensation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Base: Potassium tert-butoxide is highly hygroscopic and degrades on exposure to air/moisture. 2. Wet Solvent/Reagents: Trace water will quench the base and the enolate intermediate. 3. Insufficient Base: The reaction requires a stoichiometric amount of base, not catalytic. [4][5] | 1. Use a fresh bottle of t-BuOK or a recently opened one stored under inert gas. 2. Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone). Ensure aldehyde and ester are dry. 3. Use at least 1.0-1.2 equivalents of base relative to the limiting reagent. |
| Formation of a Dark Brown/Black Tar | 1. Reaction Temperature Too High: Can lead to polymerization and decomposition, especially during a prolonged reaction. 2. Self-Condensation of Aldehyde: Aromatic aldehydes can undergo base-catalyzed self-condensation (Cannizzaro or aldol-type reactions). [2] | 1. Maintain the reaction temperature carefully, often starting at a lower temperature (0-10 °C) during base addition and then allowing it to warm to room temperature or gently heat as the protocol requires. 2. Add the aldehyde slowly to the mixture of base and succinic ester to maintain a low instantaneous concentration of the aldehyde. |
| Reaction Stalls (Incomplete Conversion) | 1. Poor Mixing: In heterogeneous mixtures (e.g., solid t-BuOK in THF), inefficient stirring can lead to localized reaction zones and incomplete conversion. 2. Insufficient Reaction Time: While often fast, some substrate combinations may require longer reaction times. | 1. Ensure vigorous mechanical or magnetic stirring to maintain a well-suspended, homogeneous mixture. 2. Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction for a few more hours. |
Part 2: Catalytic Hydrogenation & Saponification - Troubleshooting & FAQs
This step involves the reduction of the carbon-carbon double bond of the Stobbe product, followed by hydrolysis (saponification) of the ester group to yield the final diacid.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and set of conditions for the hydrogenation?
A1: Palladium on carbon (5% or 10% Pd/C) is the most common and effective catalyst for this type of alkene reduction. [6]The reaction is typically run under a positive pressure of hydrogen gas (from a balloon up to 50 psi in a Parr shaker) in a protic solvent like ethanol or methanol. The reaction is usually exothermic and proceeds smoothly at room temperature.
Q2: How do I monitor the progress of the hydrogenation?
A2: The most straightforward way is to monitor hydrogen uptake using a gas burette or by observing the pressure drop in a sealed hydrogenation apparatus. Alternatively, you can periodically take small aliquots from the reaction mixture (carefully, after stopping the stirring and venting the H₂), filter out the catalyst, and analyze by TLC or ¹H NMR to check for the disappearance of the vinyl proton signal.
Q3: Can the ester hydrolysis (saponification) be done at the same time?
A3: It is generally better to perform these as two separate steps. First, conduct the hydrogenation to get the saturated ester. After filtering off the catalyst, the ester can be saponified by adding a base like NaOH or KOH and heating. Combining the steps can lead to catalyst deactivation or side reactions.
Troubleshooting Guide: Hydrogenation & Saponification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | 1. Inactive Catalyst: The Pd/C catalyst may be old, poisoned, or of low quality. 2. Insufficient Hydrogen: A leak in the system or an inadequate supply of H₂ gas. 3. Solvent Issues: Impurities in the solvent can act as catalyst poisons. | 1. Use fresh, high-quality Pd/C. If poisoning is suspected (e.g., from sulfur-containing impurities), a fresh batch of substrate may be needed. 2. Ensure all joints in the hydrogenation apparatus are well-sealed. Use a balloon of H₂ for atmospheric pressure reactions or ensure the pressure vessel is holding steady. 3. Use high-purity or distilled solvents. |
| Product is Difficult to Purify after Saponification | 1. Incomplete Hydrolysis: Insufficient base or reaction time can leave unreacted ester. 2. Emulsion during Acidic Workup: Formation of a stable emulsion when acidifying the reaction mixture to precipitate the product. | 1. Use a sufficient excess of base (e.g., 2.5-3.0 equivalents of NaOH) and heat the reaction (e.g., reflux) until TLC or LC-MS confirms complete consumption of the ester. 2. Add the acid slowly with vigorous stirring. Adding a saturated brine solution can help break up emulsions. Perform the workup in a separatory funnel with a suitable organic solvent (e.g., ethyl acetate) to extract the product. |
Part 3: Purification and Analysis
Final purification is critical for obtaining a high-quality product.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying the final this compound?
A1: Recrystallization is the most effective method. [7][8]A common and effective solvent system is hot water. The diacid has good solubility in hot water but is much less soluble in cold water, allowing for the formation of pure crystals upon cooling. [8]Other solvent systems like ethyl acetate/hexanes can also be explored.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure, showing the disappearance of the alkene signals and the appearance of the characteristic aliphatic protons of the succinic acid backbone. [9]* LC-MS or GC-MS: These methods are excellent for assessing purity and confirming the molecular weight of the product. [10][11]* Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity.
Troubleshooting Decision Tree for Low Yield
If you are experiencing low overall yield, this decision tree can help diagnose the issue.
Caption: A decision tree for troubleshooting low yield issues.
Detailed Experimental Protocol
This protocol is a representative procedure. Researchers should adapt it based on their specific equipment and scale.
Step 1: Stobbe Condensation
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF (e.g., 200 mL for a 0.1 mol scale reaction).
-
Reagents: Add potassium tert-butoxide (1.1 eq) to the flask. Cool the resulting slurry to 0 °C in an ice bath.
-
Addition: In the dropping funnel, prepare a mixture of diethyl succinate (1.2 eq) and 3-fluorobenzaldehyde (1.0 eq). Add this mixture dropwise to the stirred t-BuOK slurry over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis shows complete consumption of the aldehyde.
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding water. Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted non-polar materials.
-
Isolation: Acidify the aqueous layer to pH 2-3 with cold 6M HCl. The product (unsaturated half-ester) will often precipitate or can be extracted with ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Catalytic Hydrogenation and Saponification
-
Hydrogenation Setup: Dissolve the crude intermediate from Step 1 in ethanol or methanol in a suitable hydrogenation vessel.
-
Catalyst: Add 5-10% Pd/C catalyst (approx. 1-2% by weight of the substrate).
-
Reaction: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (via balloon or from a pressurized source). Stir the reaction vigorously at room temperature until hydrogen uptake ceases (typically 4-12 hours).
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Saponification: Combine the filtrate and washes, and add a solution of sodium hydroxide (2.5 eq) in water. Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitor by TLC).
-
Final Isolation: Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether to remove any neutral impurities. Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated HCl to precipitate the crude this compound.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot water to obtain the pure product.
References
-
the unconditional guru. (2021, March 5). Stobbe reaction and its Mechanism. Retrieved from the unconditional guru. [Link]
-
Unacademy. (n.d.). About Stobbe Reaction and Its Mechanism. Retrieved from Unacademy. [Link]
-
Bholanath Academy. (2021, October 24). Stobbe condensation mechanism, reaction, Application | simplified | enolate. YouTube. [Link]
-
Wikipedia. (n.d.). Stobbe condensation. Retrieved from Wikipedia. [Link]
-
Grokipedia. (n.d.). Stobbe condensation. Retrieved from Grokipedia. [Link]
-
SynArchive. (n.d.). Stobbe Condensation. Retrieved from SynArchive. [Link]
-
Johnson, W. S., & Daub, G. H. (n.d.). The Stobbe Condensation. Organic Reactions. [Link]
-
ResearchGate. (n.d.). A Practical Approach for Enantio- and Diastereocontrol in the Synthesis of 2,3-Disubstituted Succinic Acid Esters. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Succinic acid. Retrieved from HELIX Chromatography. [Link]
-
Juniper Publishers. (2022, May 5). Stobbe Condensation. [Link]
-
Cheméo. (n.d.). Succinic acid, 2-fluorophenyl 3-phenoxybenzyl ester. Retrieved from Cheméo. [Link]
-
Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]
-
SpectraBase. (n.d.). Succinic acid, 2-fluorophenyl 3-phenoxybenzyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase. [Link]
-
Cheméo. (n.d.). Chemical Properties of Succinic acid, 2-fluorophenyl 3-ethylphenyl ester. Retrieved from Cheméo. [Link]
-
ResearchGate. (2022, May 5). (PDF) Stobbe Condensation. [Link]
-
Frontiers. (n.d.). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. [Link]
-
MDPI. (2017, June 9). Succinic Acid: Technology Development and Commercialization. [Link]
-
ResearchGate. (n.d.). Synthesis of succinic acid through sustainable feedstock versus. [Link]
-
Blog. (2025, October 16). How to purify succinic acid obtained from synthesis?. [Link]
-
Frontiers. (n.d.). Biosynthetic Pathway and Metabolic Engineering of Succinic Acid. [Link]
-
Al-Khwarizmi Engineering Journal. (2023, March 1). Succinic acid Production Strategy: Raw material, Organisms and Recent Applications in pharmaceutical and Food. [Link]
-
ResearchGate. (2015, August 10). Determination of Impurities in Bioproduced Succinic Acid. [Link]
-
PubMed. (2022, March 8). Biosynthetic Pathway and Metabolic Engineering of Succinic Acid. [Link]
-
ResearchGate. (2016, February 25). Purification process for succinic acid produced by fermentation. [Link]
- Google Patents. (n.d.).
-
Al-Khwarizmi Engineering Journal. (2023, March 1). Succinic acid Production Strategy: Raw material, Organisms and Recent Applications in pharmaceutical and Food: Critical Review. [Link]
-
ResearchGate. (2020, August 10). Regio- and Diastereoselective Synthesis of 2-Arylazetidines. [Link]
-
AIR Unimi. (2024, July 19). Effect of Support Functionalization on Catalytic Direct Hydrogenation and Catalytic Transfer Hydrogenation of Muconic Acid to Adipic Acid. [Link]
-
PubMed. (n.d.). Inhibition of succinic acid production in metabolically engineered Escherichia coli by neutralizing agent, organic acids, and osmolarity. [Link]
-
ResearchGate. (2015, August 10). Interesting Results of Catalytic Hydrogenation of 3-(2-Nitrophenyl)isoxazoles and 3-(Nitrophenyl)-4,5-dihydroisoxazoles | Request PDF. [Link]
-
NIH. (n.d.). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. [Link]
-
MDPI. (n.d.). Recent Advances in Catalytic Hydrogenation of Furfural. [Link]
-
EIN Presswire. (2023, November 21). Bio Succinic Acid Market Current Scenario with Future Trends Analysis to 2031. [Link]
-
PubMed. (2010, May). Diastereoselective Synthesis of Fusedo[12][13]xazines From Ethyl Pyruvate, Activated Acetylenes and N-heterocycles. [Link]
-
ResearchGate. (2020, October 18). (PDF) Design, Synthesis, Characterization and Cancer Cell Growth-Inhibitory Properties of Novel Derivatives of 2-(4-Fluoro-phenyl)-5-(5-Aryl Substituted-1, 3, 4-Oxadiazol-2-yl) Pyridine. [Link]
-
ResearchGate. (2015, August 5). Diastereoselective Synthesis of Aziridines from (R)-10-(N,N-dialkylsulfamoyl) isobornyl 2H-Azirine-3-carboxylates | Request PDF. [Link]
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Technical Support Center: Purification of 2-(3-Fluorophenyl)succinic Acid
Welcome to the technical support center for the purification of 2-(3-fluorophenyl)succinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to support your experimental success.
Introduction to Purification Challenges
This compound is a chiral molecule with two stereocenters, meaning it can exist as a mixture of diastereomers and enantiomers. The primary purification challenge lies in the efficient separation of these stereoisomers and the removal of process-related impurities. This guide will address these challenges through practical, step-by-step protocols and explanations of the underlying chemical principles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: Poor Separation of Diastereomers by Recrystallization
Q: I'm attempting to separate the diastereomers of this compound by recrystallization, but I'm observing co-crystallization or poor resolution. What am I doing wrong?
A: This is a common and significant challenge. Diastereomers often have very similar physical properties, including solubility, which makes their separation by simple recrystallization difficult.
Probable Causes:
-
Inappropriate Solvent Choice: The selected solvent may not have a significant enough solubility difference between the two diastereomers at different temperatures.
-
Supersaturation Issues: If the solution is supersaturated with respect to both diastereomers, they may co-precipitate.
-
Rapid Cooling: Cooling the solution too quickly can lead to the entrapment of the more soluble diastereomer within the crystal lattice of the less soluble one.
Solutions:
-
Systematic Solvent Screening: Conduct a thorough solvent screen to identify a solvent system that maximizes the solubility difference between the diastereomers. A good starting point is to test a range of solvents with varying polarities. For arylsuccinic acids, consider solvent systems such as ethanol/water, isopropanol/water, or mixtures of a good solvent (e.g., ethyl acetate) with an anti-solvent (e.g., hexanes).[1]
-
Controlled Cooling: Employ a slow, controlled cooling profile. Allow the solution to cool gradually to room temperature, and then slowly cool it further in an ice bath. This slow process provides sufficient time for the less soluble diastereomer to selectively crystallize.[2]
-
Seeding: If you have a small amount of the desired pure diastereomer, use it as a seed crystal. Add the seed crystal to the cooled, saturated solution to induce the crystallization of that specific diastereomer.
-
Iterative Recrystallization: It may be necessary to perform multiple recrystallization steps to achieve the desired diastereomeric purity.
Problem 2: Oiling Out During Recrystallization
Q: My this compound is "oiling out" as a liquid phase instead of forming crystals during recrystallization. How can I resolve this?
A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.
Probable Causes:
-
High Impurity Levels: Significant amounts of impurities can depress the melting point of the mixture.
-
Inappropriate Solvent: The boiling point of the solvent might be too high, causing the solute to melt before dissolving.
-
Rapid Saturation: Adding the anti-solvent too quickly or evaporating the "good" solvent too fast can lead to a rapid increase in saturation, favoring oil formation.
Solutions:
-
Add More Solvent: If oiling occurs upon cooling, reheat the solution to dissolve the oil and add a small amount of additional hot solvent to lower the saturation point.
-
Lower the Crystallization Temperature: Use a solvent or solvent mixture with a lower boiling point.
-
Slower Cooling and Agitation: Cool the solution very slowly with gentle stirring. This can sometimes encourage crystal nucleation over oil formation.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
Problem 3: Inefficient Separation of Diastereomers by Column Chromatography
Q: I am struggling to get baseline separation of the diastereomers of this compound using standard silica gel chromatography. What parameters should I adjust?
A: The subtle structural differences between diastereomers often require optimized chromatographic conditions for effective separation.
Probable Causes:
-
Insufficient Stationary Phase Selectivity: Standard silica gel may not provide enough differential interaction with the diastereomers.
-
Inappropriate Mobile Phase: The polarity of the mobile phase may not be optimal to exploit the small differences in the diastereomers' interactions with the stationary phase.
-
Co-elution with Impurities: Other impurities in the mixture may be co-eluting with one or both diastereomers.
Solutions:
-
Mobile Phase Optimization: Systematically vary the mobile phase composition. For normal-phase chromatography on silica gel, a common mobile phase for acidic compounds is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol), often with a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid groups and reduce tailing.
-
Chiral Stationary Phases (CSPs): While primarily used for enantiomers, some chiral stationary phases can also provide excellent separation of diastereomers. Consider screening columns with different chiral selectors.
-
Reversed-Phase HPLC: For analytical and preparative scale, reversed-phase HPLC can be very effective. A C18 column with a mobile phase of acetonitrile/water or methanol/water with an acidic modifier (e.g., trifluoroacetic acid) is a good starting point.[3]
-
Derivatization: In some cases, derivatizing the carboxylic acid groups to esters or amides can increase the structural differences between the diastereomers, making them easier to separate on a standard silica gel column.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts in the 1H and 13C NMR spectra of pure this compound?
-
1H NMR (in DMSO-d6):
-
Aromatic Protons: A complex multiplet pattern between 7.0 and 7.5 ppm corresponding to the four protons on the fluorophenyl ring.
-
Methine Proton (CH-Ar): A doublet of doublets or a triplet around 4.0 ppm.
-
Methylene Protons (CH2): Two diastereotopic protons appearing as a multiplet or two separate doublets of doublets between 2.5 and 3.0 ppm.
-
Carboxylic Acid Protons: Two broad singlets, typically above 12 ppm, which may exchange with water in the solvent.
-
-
13C NMR (in DMSO-d6):
-
Carboxylic Carbons: Two signals between 170 and 175 ppm.
-
Aromatic Carbons: Multiple signals between 110 and 165 ppm. The carbon attached to the fluorine will show a large coupling constant (1JC-F).
-
Methine Carbon (CH-Ar): A signal around 45-50 ppm.
-
Methylene Carbon (CH2): A signal around 35-40 ppm.
-
Purity can be assessed by the absence of unexpected signals from starting materials or side products. The integration of the signals should correspond to the number of protons in the molecule.
Q2: What is a good starting point for developing an HPLC method to assess the purity of this compound?
A2: A robust reversed-phase HPLC method is generally suitable for purity analysis.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often best for separating the main compound from various impurities.
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.
-
Gradient: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 254 nm or 220 nm.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
This method should be able to separate the diastereomers and common impurities. For quantitative analysis, the method would need to be validated according to ICH guidelines.
Q3: What are some common impurities that might be present in a crude sample of this compound?
A3: The impurities will largely depend on the synthetic route. A common synthesis involves the reaction of a 3-fluorophenylacetate derivative with a haloacetate.
-
Unreacted Starting Materials: 3-fluorophenylacetic acid or its ester, and the haloacetic acid derivative.
-
Side Products: Products from self-condensation of the starting materials.
-
Positional Isomers: If the starting materials are not pure, you may have isomers (e.g., 2- or 4-fluorophenyl)succinic acid.
-
Residual Solvents: Solvents used in the reaction and workup.
Q4: How can I effectively remove colored impurities from my product?
A4: Colored impurities are often large, conjugated organic molecules.
-
Activated Charcoal: During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount of activated charcoal.[2] The colored impurities will adsorb onto the surface of the charcoal. The charcoal is then removed by hot gravity filtration before allowing the solution to cool and crystallize. Use charcoal sparingly, as it can also adsorb some of your desired product.
-
Silica Gel Plug: If the colored impurities are polar, you can dissolve your crude product in a suitable solvent and pass it through a short plug of silica gel. The polar colored compounds will stick to the silica, while your less polar product will elute.
Data and Visualization
Table 1: Solubility of Arylsuccinic Acids in Common Solvents (Illustrative Data)
This table provides a general guideline for solvent selection based on data for analogous compounds. Experimental verification for this compound is recommended.
| Solvent | Polarity Index | Solubility at 25°C | Solubility at Boiling Point | Recrystallization Suitability |
| Water | 10.2 | Low | Moderate | Good (especially for salts) |
| Ethanol | 5.2 | Moderate | High | Good (often in mixture with water) |
| Isopropanol | 4.3 | Moderate | High | Good (often in mixture with water) |
| Ethyl Acetate | 4.4 | Moderate | High | Good (often in mixture with hexanes) |
| Acetone | 5.1 | High | Very High | Poor (too soluble) |
| Toluene | 2.4 | Low | Moderate | Potentially Good |
| Hexanes | 0.1 | Very Low | Low | Good as an anti-solvent |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add ~20 mg of crude this compound. Add the chosen solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is likely too good. If it is insoluble, heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to fully dissolve it.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl and gently heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Analytical HPLC Method Development
-
Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase (e.g., 1 mg/mL in 50:50 water:acetonitrile).
-
Initial Gradient: Run a broad gradient (e.g., 5% to 95% acetonitrile in water with 0.1% TFA over 20 minutes) to determine the approximate retention time of the compound and the presence of any impurities.
-
Gradient Optimization: Based on the initial run, adjust the gradient to improve the resolution between the main peak and any impurities. For diastereomers that are close together, a shallower gradient around the elution time will be necessary.
-
Flow Rate and Temperature Adjustment: Optimize the flow rate and column temperature to improve peak shape and resolution.
Diagrams
Caption: General purification workflow for this compound.
Caption: Chromatographic separation of diastereomers.
References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Hirata, T., & Abe, H. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2947. [Link]
-
Gracin, S., & Rasmuson, Å. C. (2004). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. Journal of Chemical & Engineering Data, 49(6), 1593–1600. [Link]
-
Wang, L., Yang, Y., Yang, H., Qiu, R., & Huang, S. (2017). Direct Analysis of Succinic Acid Fermentation Broth by 1H Diffusion-Ordered NMR Spectroscopy and Quantitative 1H NMR Technique. ACS Sustainable Chemistry & Engineering, 5(4), 2824–2828. [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
Rousová, J., Ondrušová, K., Karlová, P., & Kubátová, A. (2015). Determination of Impurities in Bioproduced Succinic Acid. Journal of Chromatographic Science, 53(9), 1539–1547. [Link]
-
Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis). University of California, Berkeley. [Link]
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- 2. spectrabase.com [spectrabase.com]
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- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Troubleshooting guide for the synthesis of fluorinated organic acids
Welcome to the technical support center for the synthesis of fluorinated organic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into organic acid scaffolds. The unique properties that fluorine imparts on a molecule—altering its pKa, metabolic stability, and conformational preferences—make these compounds highly valuable. However, the synthesis of fluorinated organic acids is often fraught with challenges, from low yields to unexpected side reactions.
This guide provides in-depth, field-proven insights to help you troubleshoot common issues encountered during your experiments. It is structured in a question-and-answer format to directly address the specific problems you may be facing at the bench.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing α-fluorinated carboxylic acids?
There are two main approaches for the synthesis of α-fluorinated carboxylic acids: electrophilic fluorination and nucleophilic fluorination.[1]
-
Electrophilic Fluorination: This method involves the reaction of an enolate or its equivalent (like a ketene silyl acetal) with an electrophilic fluorine source ("F+").[1] Common reagents include Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and other N-F reagents.[1][2] This approach is often favored for its selectivity and the stability of the reagents.[1]
-
Nucleophilic Fluorination: This strategy typically involves the displacement of a leaving group at the α-position of a carboxylic acid derivative with a nucleophilic fluoride source ("F-").[1] A classic example is the reaction of an α-bromoester with a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF).[1]
Q2: My fluorination reaction is giving me a complex mixture of products. What are the likely side reactions?
The most common side reactions depend on your chosen method. In nucleophilic fluorination, elimination reactions to form α,β-unsaturated carboxylic acid derivatives are a significant issue.[3] For electrophilic fluorination of enolates, over-fluorination to produce α,α-difluorinated products can occur if the reaction conditions are not carefully controlled. Decarboxylation can also be a competing pathway, especially at elevated temperatures.
Q3: What are the key safety precautions when working with fluorinating agents?
Fluorinating agents can be hazardous and require careful handling.
-
Electrophilic N-F reagents (e.g., Selectfluor®, NFSI): While generally stable, they are strong oxidizers and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Nucleophilic fluoride sources (e.g., KF, CsF): These are often hygroscopic and basic. Anhydrous conditions are crucial for many reactions.
-
Deoxyfluorinating agents (e.g., DAST, Deoxo-Fluor®): These reagents are particularly hazardous as they can react violently with water and are toxic.[4] Always quench reactions carefully, typically by slowly adding the reaction mixture to a stirred, cold solution of saturated sodium bicarbonate.[5]
-
Hydrogen Fluoride (HF): Anhydrous HF and its solutions are extremely corrosive and toxic.[6] All work with HF should be conducted in a specialized fume hood with appropriate safety protocols and access to calcium gluconate gel as an antidote for skin exposure.[7]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired α-Fluorinated Carboxylic Acid in Electrophilic Fluorination
Q: I am attempting an electrophilic fluorination of my carboxylic acid derivative (e.g., an ester or silyl enol ether) using an N-F reagent, but I am getting very low yields or only recovering my starting material. What could be the issue?
A: This is a common problem that can often be traced back to several key factors related to enolate formation and the reactivity of the fluorinating agent.
Causality and Solutions:
-
Inefficient Enolate Formation: The success of electrophilic fluorination hinges on the efficient generation of the enolate nucleophile.
-
Base Selection: The choice of base is critical. For esters, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) is typically used. Ensure the base is fresh and properly titrated. The pKa of your substrate will dictate the required base strength.
-
Temperature Control: Enolate formation is usually performed at low temperatures (e.g., -78 °C) to minimize side reactions. After enolate formation, the addition of the fluorinating agent may require warming to proceed at a reasonable rate. Experiment with a temperature gradient for the fluorination step.
-
Solvent Effects: Aprotic polar solvents like tetrahydrofuran (THF) or diethyl ether are standard for enolate generation. Ensure your solvent is anhydrous, as water will quench the enolate.
-
-
Sub-optimal Fluorinating Agent: Not all N-F reagents are created equal. Their reactivity and steric bulk can significantly impact the outcome.
-
Reagent Reactivity: Selectfluor® is a highly reactive and versatile electrophilic fluorinating agent.[4] NFSI is another common choice. If one reagent is not working, consider trying another with a different reactivity profile.
-
Steric Hindrance: If your substrate is sterically hindered around the α-carbon, a less bulky fluorinating agent may be required for successful approach to the enolate.
-
-
Reaction Quenching: The reaction must be properly quenched to stop the reaction and neutralize any remaining reactive species. A standard quench involves the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Experimental Workflow: Electrophilic Fluorination of an Ester
Caption: General workflow for the electrophilic fluorination of an ester.
Problem 2: Dominance of Elimination Byproducts in Nucleophilic Fluorination
Q: I am trying to synthesize an α-fluoroacid via an SN2 reaction on an α-bromoester using KF, but my main product is the α,β-unsaturated ester. How can I favor substitution over elimination?
A: Elimination is a classic competing side reaction in nucleophilic substitutions, especially when using a basic nucleophile like fluoride.[3] The key is to optimize conditions to favor the SN2 pathway.
Causality and Solutions:
-
Fluoride Source and Solubility: The effectiveness of the fluoride ion as a nucleophile is often hampered by its high lattice energy and poor solubility in organic solvents.
-
Choice of Cation: Cesium fluoride (CsF) is more soluble in organic solvents than potassium fluoride (KF) and can lead to better results.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6) or a quaternary ammonium salt, can significantly enhance the solubility and nucleophilicity of the fluoride ion.[1]
-
Specialized Reagents: Reagents like [IPrH][F(HF)₂] have been developed to overcome solubility and stability issues of traditional fluoride sources.[8][9]
-
-
Solvent Choice: The solvent plays a crucial role in stabilizing the transition state of the SN2 reaction.
-
Polar Aprotic Solvents: Solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are excellent choices for SN2 reactions as they solvate the cation but leave the anion relatively "naked" and more nucleophilic.
-
-
Temperature: Lowering the reaction temperature generally favors the substitution reaction over elimination, as elimination typically has a higher activation energy.
Table 1: Comparison of Conditions for Nucleophilic Fluorination
| Condition | Poor for Substitution (Favors Elimination) | Good for Substitution | Rationale |
| Fluoride Salt | KF (low solubility) | CsF, KF with phase-transfer catalyst | Increased solubility and availability of F⁻. |
| Solvent | Non-polar or protic solvents | Polar aprotic (MeCN, DMF) | Stabilizes the SN2 transition state. |
| Temperature | High | Low to moderate | Elimination has a higher activation energy. |
Problem 3: Decarboxylative Fluorination is Not Working
Q: I am attempting a silver-catalyzed decarboxylative fluorination of an aliphatic carboxylic acid with Selectfluor®, but the reaction is sluggish and gives a poor yield. What could be the problem?
A: Silver-catalyzed decarboxylative fluorination is a powerful method, but its success depends on the efficient generation of a radical intermediate and its subsequent trapping by the fluorine source.[4][10]
Causality and Solutions:
-
Catalyst Activity: The silver catalyst (often AgNO₃) is essential for the single-electron transfer process that initiates decarboxylation.[4]
-
Catalyst Loading: Ensure you are using the correct catalytic amount of AgNO₃. Too little catalyst will result in a slow reaction.
-
Catalyst Purity: Use a high-purity source of the silver salt.
-
-
Reaction Medium: This reaction is often performed in an aqueous solution.[4]
-
Solvent System: A mixture of acetonitrile and water is a common solvent system. The presence of water can be crucial for the reaction to proceed efficiently.[3]
-
pH: The pH of the solution can influence the availability of the carboxylate for oxidation.
-
-
Substrate Compatibility: Not all carboxylic acids are equally suited for this reaction.
Reaction Mechanism: Silver-Catalyzed Decarboxylative Fluorination
Caption: Simplified mechanism of silver-catalyzed decarboxylative fluorination.
Purification and Characterization
Q: How can I effectively purify my fluorinated organic acid and confirm its identity?
A: Purification and characterization are critical steps to ensure you have synthesized the correct compound.
Purification:
-
Chromatography: Flash column chromatography on silica gel is the most common method for purifying fluorinated organic compounds. The polarity of the eluent will need to be optimized based on the properties of your product.
-
Distillation: For volatile liquid products, distillation can be an effective purification technique.
-
Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can yield highly pure material.
Characterization:
-
NMR Spectroscopy:
-
¹⁹F NMR: This is the most definitive technique for confirming the presence and chemical environment of fluorine in your molecule. The chemical shift, multiplicity, and coupling constants provide a wealth of structural information.[12]
-
¹H and ¹³C NMR: The presence of fluorine will cause characteristic splitting patterns (coupling) in the signals of nearby protons and carbons. Observing these J-couplings (e.g., ¹JCF, ²JCF, ³JCF) is strong evidence for successful fluorination.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your product. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Replacement of the carboxylic acid function with fluorine. Retrieved from [Link]
-
ChemRxiv. (2024). The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
-
Biswas, T. (2021, October 24). Electrophilic Fluorination using 3 different reagents. YouTube. Retrieved from [Link]
-
ChemRxiv. (n.d.). The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. Retrieved from [Link]
-
Oxford Academic. (n.d.). Problems | Fluorine Chemistry for Organic Chemists. Retrieved from [Link]
-
ChemistryViews. (2025). Should we be worried about Trifluoroacetic acid (TFA)?. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2022). Renewable Reagent for Nucleophilic Fluorination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Retrieved from [Link]
- Google Patents. (n.d.). US20210053911A1 - Process of Fluorinating Inorganic or Organic Compounds by Direct....
-
MDPI. (2024). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]
-
ACS Publications. (2021). Rh-Catalyzed General Method for Directed C–H Functionalization via Decarbonylation of in-Situ-Generated Acid Fluorides from Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2022). Renewable Reagent for Nucleophilic Fluorination. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Retrieved from [Link]
-
Environment, Health & Safety - University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103524325A - Preparation method of trifluoroacetic acid.
-
United States Environmental Protection Agency. (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (2002). Enantioselective Electrophilic Fluorination. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Replacement of the carboxylic acid function with fluorine. Retrieved from [Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 4. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
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- 12. researchgate.net [researchgate.net]
Stability issues of 2-(3-Fluorophenyl)succinic acid in solution
Introduction: Welcome to the dedicated technical support guide for 2-(3-Fluorophenyl)succinic acid. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. Understanding the stability of this molecule in solution is paramount for generating reproducible and reliable data. This guide provides in-depth answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in a solution is not absolute and can be influenced by several environmental and chemical factors. The molecule possesses two carboxylic acid groups and a fluorinated phenyl ring, each presenting potential sites for degradation. The key factors to control are:
-
pH: As a dicarboxylic acid, the ionization state of the molecule is highly pH-dependent. Extreme pH conditions (both acidic and basic) can catalyze hydrolysis, potentially leading to decarboxylation or other rearrangements. For solution-state studies, it is crucial to work within a pH range where the molecule exhibits maximal stability, which often needs to be determined empirically.[1][2]
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions.[1] Storing solutions at higher than recommended temperatures can promote degradation over time, even under otherwise optimal pH and solvent conditions. For long-term storage, freezing (-20°C or -80°C) is generally advisable, though freeze-thaw cycles should be minimized.[3]
-
Light Exposure (Photostability): Aromatic compounds, especially those with halogen substituents, can be susceptible to photolytic degradation.[4] The energy from UV or even high-intensity visible light can induce C-F bond cleavage or reactions involving the phenyl ring.[5][6] It is a standard best practice to protect solutions from light by using amber vials or covering containers with aluminum foil.[4]
-
Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can lead to oxidative degradation of the molecule. While the fluorophenyl group offers some stability, oxidative conditions, potentially catalyzed by trace metal ions, can be a degradation pathway.[1][4] Using de-gassed solvents or storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this risk.
-
Solvent Choice: The type of solvent can influence stability. Protic solvents may participate in solvolysis reactions, while certain organic solvents may contain impurities (e.g., peroxides in aged ethers) that can initiate degradation. It is essential to use high-purity, appropriate solvents for stock solution preparation.
Q2: What are the most probable degradation pathways for this molecule?
Based on the structure of this compound, the following degradation pathways are most likely under stress conditions:
-
Hydrolysis: This is one of the most common degradation routes for compounds with carboxylic acid functional groups, especially under strong acidic or basic conditions.[2]
-
Oxidation: The phenyl ring and the succinic acid backbone can be susceptible to attack by reactive oxygen species.[4]
-
Photolysis: The aryl-fluorine (Ar-F) bond can be a site of photolytic cleavage, leading to defluorination and the formation of fluoride ions or other photoproducts.[6][7] Studies on similar fluorinated aromatic compounds have shown that Ar-F moieties can readily mineralize into fluoride upon photolysis.[7]
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from one or both of the carboxylic acid groups is a potential degradation pathway.[8][9]
Q3: How should I prepare and store stock solutions of this compound to maximize stability?
Proper preparation and storage are critical for maintaining the integrity of your compound.
-
Solvent Selection: For a primary stock solution, choose a high-purity, anhydrous solvent in which the compound is highly soluble and stable. Anhydrous DMSO or DMF are common choices for creating high-concentration stocks. For aqueous experiments, a concentrated stock in an organic solvent can then be diluted into the final aqueous buffer immediately before use. This minimizes the time the compound spends in an aqueous environment where hydrolysis is more likely.
-
Preparation: Always use volumetric flasks and calibrated pipettes to ensure accuracy. If possible, prepare solutions under an inert atmosphere (e.g., in a glove box or by purging the solvent with nitrogen) to minimize exposure to oxygen.
-
Storage Conditions:
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Light: Always use amber glass vials or wrap clear vials in aluminum foil to protect from light.
-
Aliquoting: Divide the primary stock solution into smaller, single-use aliquots. This practice is crucial as it prevents contamination of the entire stock and avoids repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture.
-
Troubleshooting Guide
Issue: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) after preparing or storing my solution.
This is a classic sign of compound degradation. The appearance of new peaks, or a decrease in the area of the main analyte peak over time, points towards instability.
Caption: Troubleshooting flow for investigating unexpected peaks.
Action Plan:
-
Confirm Initial Purity: First, ensure the unexpected peaks are not impurities in your starting material. Analyze a freshly prepared solution of the solid compound.
-
Perform a Forced Degradation Study: To understand how the molecule behaves under stress, a forced degradation (or stress testing) study is the definitive approach.[3][4] This involves intentionally exposing the compound to harsh conditions to generate potential degradation products. By comparing the chromatograms of the stressed samples to your experimental sample, you can identify which degradation pathway is likely occurring. See Protocol 2 for a detailed methodology.
-
Identify Degradants: If you have access to mass spectrometry (LC-MS), you can obtain mass-to-charge (m/z) ratios for the degradation products, which provides critical information for structural elucidation.[10]
Issue: My bioassay or chemical assay results are inconsistent and show poor reproducibility.
While many factors can cause irreproducibility, the degradation of a key reagent is a common and often overlooked cause. If the concentration of the active this compound is decreasing over the course of an experiment or during storage of the assay plate, the results will be unreliable.
Action Plan:
-
Time-Course Stability Check: Analyze the concentration of this compound in your final assay buffer at several time points (e.g., T=0, 2h, 4h, 8h, 24h) under the exact conditions of your experiment (temperature, lighting, plate type). This will reveal if the compound is stable for the duration of your assay.
-
Review Solution Handling: Re-evaluate your solution preparation and storage procedures against the best practices outlined in the FAQ section. Are you minimizing freeze-thaw cycles? Is the solution protected from light? Are you preparing fresh dilutions from a stable stock for each experiment?
Experimental Protocols
Protocol 1: Recommended Procedure for Preparation of Stock and Working Solutions
This protocol is designed to minimize degradation during solution preparation.
-
Materials:
-
This compound (solid)
-
Anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated positive displacement pipette or gas-tight syringe
-
Analytical balance
-
-
Procedure for 100 mM Primary Stock in DMSO:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the required amount of solid (e.g., 21.22 mg for 1 mL of 100 mM solution) and transfer it to a sterile, amber glass vial.
-
Add the calculated volume of anhydrous DMSO.
-
Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (to ~30°C) may be applied if necessary.
-
Create single-use aliquots (e.g., 20 µL) in smaller amber micro-vials.
-
Store all aliquots at -80°C.
-
-
Preparation of Aqueous Working Solution:
-
Retrieve a single aliquot of the DMSO stock from the -80°C freezer.
-
Allow it to thaw completely at room temperature.
-
Dilute the stock into your final, pre-warmed experimental buffer to the desired concentration. Ensure the final concentration of DMSO is compatible with your assay (typically <0.5%).
-
Use this working solution immediately. Do not store aqueous dilutions.
-
Protocol 2: General Forced Degradation Study Workflow
This study is essential for identifying degradation pathways and developing a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the parent compound.[2]
Caption: Workflow for a comprehensive forced degradation study.
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., Acetonitrile:Water 50:50).
-
Stress Conditions: Aliquot the solution into separate vials for each stress condition. Include a control sample that is protected from all stress factors.
-
Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each condition. If necessary, neutralize the acid and base samples before injection. Analyze all samples using a suitable stability-indicating HPLC-UV or LC-MS method.[11]
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent peak in each condition relative to the T=0 control.
-
Examine the chromatograms for the appearance of new peaks (degradants).
-
Ensure the analytical method separates all degradant peaks from the parent peak (peak purity analysis).[10]
-
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | Up to 24h | To test susceptibility to acid-catalyzed degradation.[1] |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | Up to 24h | To test susceptibility to base-catalyzed degradation.[1] |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24h | To simulate oxidative stress.[4] |
| Thermal | Solvent Only | 60 °C | Up to 24h | To assess intrinsic thermal stability in solution.[1] |
| Photolytic | ICH Q1B Option 2 | Room Temp | Per Guideline | To assess stability under UV and visible light exposure.[4] |
Note: These conditions are starting points and may need to be adjusted (made more or less harsh) to achieve the target 5-20% degradation.
Protocol 3: General Principles for Stability-Indicating HPLC Method Development
A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[2]
-
Column Selection: A reversed-phase C18 column is a versatile starting point for aromatic carboxylic acids.[12]
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve the parent compound from its more polar degradation products.[12]
-
pH Control: The pH of the aqueous mobile phase is critical. It should be adjusted to ensure consistent ionization and retention of the dicarboxylic acid. A pH around 2.5-3.0 (using formic or phosphoric acid) will fully protonate the carboxylic acids, leading to better retention and peak shape on a C18 column.
-
Detection: UV detection is suitable. Select a wavelength where the parent compound has significant absorbance (e.g., determined by a UV scan) while trying to maximize the detection of potential degradants. A photodiode array (PDA) detector is highly recommended as it can assess peak purity across the entire UV spectrum.
-
Method Validation: The method must be validated by demonstrating its ability to separate the parent peak from all peaks generated during the forced degradation study (Protocol 2).
References
- Vertex AI Search. (n.d.). Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing).
- ACS Publications. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology.
- Oxford Academic. (n.d.). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach | Environmental Toxicology and Chemistry.
- NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- NIH. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC.
- R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1.
- PlumX. (n.d.). Chromatographic separations of aromatic carboxylic acids.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- Redalyc. (n.d.). Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in.
- (n.d.). Thermal degradation kinetics of poly(propylene succinate) prepared with the use of natural origin monomers.
Sources
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- 2. scispace.com [scispace.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. redalyc.org [redalyc.org]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. plu.mx [plu.mx]
Preventing byproduct formation in arylsuccinic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for arylsuccinic acid synthesis. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in overcoming common challenges and optimizing your synthetic protocols. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to ensure you can achieve your target yields and purity with confidence.
Arylsuccinic acids and their derivatives are crucial intermediates in medicinal chemistry, often forming the backbone of various therapeutic agents.[1][2][3] However, their synthesis is not without its challenges, with byproduct formation being a primary concern that can complicate purification and reduce overall efficiency. This guide will walk you through the intricacies of these reactions, providing not just the "how" but, more importantly, the "why" behind each recommendation.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems you may encounter during the synthesis of arylsuccinic acids. Each entry details the potential causes and provides actionable solutions.
Issue 1: Low Yield of the Desired Arylsuccinic Acid in Stobbe Condensation
Question: I'm performing a Stobbe condensation between an aromatic aldehyde/ketone and diethyl succinate, but my yields are consistently low. What factors could be contributing to this, and how can I improve them?
Answer:
Low yields in a Stobbe condensation can often be traced back to several key factors related to the reaction mechanism, which involves the formation of a γ-lactone intermediate.[4][5]
-
Suboptimal Base and Solvent System: The choice of base is critical. While sodium ethoxide is commonly used, its strength might be insufficient for less reactive carbonyl compounds.[6][7] Potassium tert-butoxide is a stronger, non-nucleophilic base that can significantly improve the rate of the initial deprotonation of the succinic ester, driving the reaction forward.[4] The solvent should be anhydrous, as water can quench the base and hydrolyze the esters. tert-Butanol is often a good choice when using potassium tert-butoxide.
-
Incomplete Reaction: The Stobbe condensation can be slow. Ensure you are allowing for sufficient reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.
-
Side Reactions: The primary competing reactions are self-condensation of the aldehyde or ketone (an aldol-type reaction) and Claisen condensation of the succinic ester.[4] These are favored by weaker bases and lower temperatures. Using a strong, sterically hindered base like potassium tert-butoxide can help minimize these side reactions.
Troubleshooting Protocol: Optimizing the Stobbe Condensation
-
Reagent Purity: Ensure your aromatic aldehyde/ketone is free of acidic impurities and that your diethyl succinate is of high purity.
-
Strictly Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and handle hygroscopic bases (like potassium tert-butoxide) in an inert atmosphere (e.g., under nitrogen or argon).
-
Base Selection: If using sodium ethoxide with sluggish reactions, consider switching to potassium tert-butoxide. Use at least one molar equivalent of the base.[8]
-
Temperature Control: Add the carbonyl compound slowly to the mixture of the base and succinic ester at a controlled temperature (often room temperature or slightly below) to manage any exothermic reaction and minimize side reactions.
-
Reaction Monitoring: Follow the disappearance of the starting materials using TLC. The reaction is typically complete when the starting carbonyl compound is no longer visible.
-
Acidic Workup: After the reaction is complete, a careful acidic workup is necessary to protonate the carboxylate salt formed and facilitate the isolation of the alkylidene succinic acid half-ester.[4]
Issue 2: Formation of Dialkylation Byproduct in Alkylation of Arylacetonitriles
Question: I am synthesizing an arylsuccinic acid via the alkylation of an arylacetonitrile with a haloacetate, but I am observing a significant amount of a dialkylated byproduct. How can I improve the selectivity for monoalkylation?
Answer:
The formation of a dialkylation product is a common issue in this synthetic route.[1] It arises because the monoalkylated product, a 3-aryl-3-cyanopropionate, still possesses an acidic proton on the α-carbon, making it susceptible to a second alkylation.
The key to preventing this is to modulate the reactivity of the nucleophile and the electrophile, and to carefully control the reaction conditions.
-
Relative Acidity: The monoalkylated product is often more acidic than the starting arylacetonitrile, making the second alkylation kinetically favorable.
-
Reaction Conditions: The use of strong bases and highly reactive alkylating agents can exacerbate the problem.
Strategies for Selective Monoalkylation:
-
Phase-Transfer Catalysis (PTC): While PTC can be used, it has been reported to produce substantial amounts of the dialkylation byproduct.[1]
-
Use of Chloroacetate Salts: A more selective method involves the alkylation of the arylacetonitrile with a salt of chloroacetic acid, such as potassium chloroacetate, in the presence of a solid base like powdered potassium hydroxide in a polar aprotic solvent like DMF.[1] The negatively charged carboxylate on the chloroacetate deactivates the resulting monoalkylated product towards further deprotonation and subsequent dialkylation.[1]
Optimized Protocol for Selective Monoalkylation:
-
Reagents: Use a high-purity arylacetonitrile and potassium chloroacetate.
-
Solvent and Base: Employ a polar aprotic solvent like DMF and a solid, powdered base such as KOH.
-
Reaction Conditions: The reaction is often mildly exothermic. Maintain a controlled temperature (e.g., 20-25°C) during the addition of reagents.[9]
-
Hydrolysis: The resulting 3-cyano-3-arylpropionic acid salt can be directly hydrolyzed in the reaction mixture by adding a strong base (e.g., NaOH solution) and heating to reflux to yield the desired arylsuccinic acid.[1]
| Parameter | Phase-Transfer Catalysis | Chloroacetate Salt Method |
| Selectivity | Lower, significant dialkylation | High, minimal dialkylation[1] |
| Reagents | Isopropyl chloroacetate, PTC | Potassium chloroacetate, KOH[1] |
| Yield | Variable, often lower for pure product | Excellent[1] |
Issue 3: Unwanted Decarboxylation During Reaction or Workup
Question: I am observing gas evolution and obtaining a product that appears to have lost a carboxyl group. How can I prevent decarboxylation?
Answer:
Decarboxylation is the loss of carbon dioxide from a carboxylic acid. It is particularly favorable for β-keto acids and malonic acids, which can be intermediates or byproducts in certain synthetic routes to arylsuccinic acids.[10]
-
Mechanism: The ease of decarboxylation is often related to the stability of the carbanion formed after the loss of CO2. If the resulting carbanion is stabilized by resonance (e.g., by an adjacent carbonyl or aryl group), decarboxylation can occur under relatively mild conditions, sometimes even at room temperature.[11]
-
Prevention: The key to preventing unwanted decarboxylation is to avoid prolonged exposure to high temperatures, especially under acidic or basic conditions that can catalyze the reaction.[11]
Mitigation Strategies:
-
Temperature Control: Perform reactions and workups at the lowest practical temperature.
-
pH Control: Neutralize the reaction mixture promptly during workup. Avoid strongly acidic or basic conditions for extended periods if your intermediates are prone to decarboxylation.
-
Purification: If decarboxylation is occurring during purification (e.g., distillation), consider alternative methods like crystallization or chromatography at lower temperatures.[12][13]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to arylsuccinic acids, and what are their respective pros and cons regarding byproduct formation?
A1: The most common methods include the Stobbe condensation and the alkylation of arylacetonitriles.
-
Stobbe Condensation:
-
Description: This is a condensation reaction between an aldehyde or ketone and a succinic ester in the presence of a strong base.[5][6]
-
Pros: It is a versatile and widely used method.[14]
-
Cons: Potential byproducts include self-condensation products of the carbonyl compound and Claisen condensation products of the succinic ester.[4] The reaction can also be sensitive to steric hindrance on the carbonyl compound.
-
-
Alkylation of Arylacetonitriles:
-
Description: This involves the alkylation of an arylacetonitrile with a haloacetate followed by hydrolysis of the nitrile and ester groups.[1]
-
Pros: Can be highly selective and high-yielding when optimized.[1]
-
Cons: A major potential byproduct is the dialkylated product.[1] The hydrolysis step requires vigorous conditions.
-
-
Michael Addition:
-
Description: This involves the conjugate addition of a nucleophile (like a malonate) to an α,β-unsaturated aryl compound.[15][16]
-
Pros: It's a powerful C-C bond-forming reaction. Asymmetric variants exist for chiral synthesis.[17][18][19]
-
Cons: Can be prone to 1,2-addition as a side reaction, especially with strong, non-stabilized nucleophiles.[20]
-
Q2: How does the choice of catalyst impact byproduct formation in asymmetric syntheses of arylsuccinic acids?
A2: In asymmetric synthesis, the catalyst not only controls the stereochemistry but also influences the reaction's chemoselectivity, thereby affecting byproduct formation.
-
Chiral Lewis Acids: These can activate the electrophile (e.g., the α,β-unsaturated carbonyl in a Michael addition) and create a chiral environment to favor the formation of one enantiomer. A well-chosen chiral Lewis acid can also sterically hinder undesired reaction pathways.
-
Chiral Brønsted Acids: Chiral phosphoric acids, for example, can act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding, leading to high enantioselectivity and potentially suppressing side reactions.[21]
-
Organocatalysts: Chiral amines or prolinol ethers can be used to catalyze asymmetric Michael additions by forming chiral enamines or iminium ions as intermediates, which can enhance both stereoselectivity and reactivity, often under mild conditions.[15]
The optimal catalyst will depend on the specific substrates and reaction type. Screening a variety of catalyst classes is often necessary to identify the one that provides the best balance of high enantioselectivity and minimal byproduct formation.
Q3: What are the best practices for the purification of arylsuccinic acids to remove common byproducts?
A3: The purification strategy depends on the physical properties of the desired product and the impurities.
-
Crystallization: This is often the most effective method for obtaining high-purity arylsuccinic acids, which are typically crystalline solids.[22] A careful choice of solvent or solvent mixture is key. Recrystallization may be necessary to remove trace impurities.
-
Chromatography: Column chromatography is useful for separating mixtures with similar polarities.[12] Normal or reverse-phase chromatography can be employed depending on the specific compounds.
-
Extraction: Liquid-liquid extraction can be used to remove byproducts with significantly different acid-base properties or polarities. For example, an acidic product can be extracted into a basic aqueous solution, leaving non-acidic impurities in the organic layer.
-
Distillation: This is generally not suitable for arylsuccinic acids due to their high boiling points and potential for decarboxylation at elevated temperatures.[10]
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the chemical transformations and decision-making processes, the following diagrams illustrate key concepts.
Caption: Mechanism of the Stobbe Condensation.
Caption: Troubleshooting workflow for byproduct formation.
References
-
Unacademy. (n.d.). About Stobbe Reaction and Its Mechanism. Retrieved from [Link]
-
The Unconditional Guru. (2021, March 5). Stobbe reaction and its Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Stobbe condensation. Retrieved from [Link]
-
Bholanath Academy. (2021, October 24). Stobbe condensation mechanism, reaction, Application | simplified | enolate [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). Phenylsuccinic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN106636228A - Phenyl succinic acid preparation method.
- Johnson, W. S., & Daub, G. H. (1951).
-
Filo. (2025, September 19). Question: What is the final product in the Stobbe condensation reaction?. Retrieved from [Link]
- Banerjee, A. K., Mendoza, L., Briceño, B., Arrieche, D., & Cabrera, E. V. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4), 555818.
- Davies, S. G., Bashiardes, G., Collingwood, S. P., & Preston, S. C. (1989). Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1162-1164.
-
Sci-Hub. (n.d.). Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. Retrieved from [Link]
-
Frontiers. (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
- Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 92, 103224.
- Google Patents. (n.d.). CN104284982A - Purification of succinic acid.
-
Foods and Raw Materials. (2024, June 30). Methods for obtaining and using succinic acid in the food industry: A Scoping Review. Retrieved from [Link]
-
MDPI. (n.d.). Membrane Purification Techniques for Recovery of Succinic Acid Obtained from Fermentation Broth during Bioconversion of Lignocellulosic Biomass: Current Advances and Future Perspectives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Biocatalytic asymmetric Michael addition reaction of l-arginine to fumarate for the green synthesis of N-(([(4S)-4-amino-4-carboxy-butyl]amino)iminomethyl)-l-aspartic acid lithium salt (l-argininosuccinic acid lithium salt). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of arylglycines from aryl boronic or aryl carboxylic acids. Retrieved from [Link]
-
Organic Chemistry Tutor. (2025, January 9). Decarboxylation of Carboxylic Acids [Video]. YouTube. [Link]
-
Beilstein Journals. (n.d.). Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, December 28). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Michael Addition Reaction Mechanism [Video]. YouTube. [Link]
-
PubMed. (n.d.). Pyrimidinyl-arylpropionic acid derivatives: viable resources in the development of new antineoplastic agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of aryl allyl alkynes via reaction with allyl amine and aryl alkynoic acids through decarboxylation. Retrieved from [Link]
-
The Cynical Chemist. (2021, January 30). Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44) [Video]. YouTube. [Link]
-
University of Oxford. (n.d.). CHIRAL SUCCINATE ENOLATE EQUIVALENTS FOR THE ASYMMETRIC-SYNTHESIS OF ALPHA-ALKYL SUCCINIC ACID-DERIVATIVES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). SUCCINIC ACID DECARBOXYLATION SYSTEM IN PROPIONIBACTERIUM PENTOSACEUM AND VEILLONELLA GAZOGENES I. Retrieved from [Link]
-
ResearchGate. (n.d.). Downstream separation and purification of succinic acid from fermentation broths using spent sulphite liquor as feedstock. Retrieved from [Link]
-
MDPI. (n.d.). Lignocellulosic Biomass Fractionation by Mineral Acids and Resulting Extract Purification Processes: Conditions, Yields, and Purities. Retrieved from [Link]
-
MDPI. (n.d.). Novel Intensified Alternatives for Purification of Levulinic Acid Recovered from Lignocellulosic Biomass. Retrieved from [Link]
Sources
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- 2. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidinyl-arylpropionic acid derivatives: viable resources in the development of new antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
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- 8. organicreactions.org [organicreactions.org]
- 9. CN106636228A - Phenyl succinic acid preparation method - Google Patents [patents.google.com]
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- 11. youtube.com [youtube.com]
- 12. CN104284982A - Purification of succinic acid - Google Patents [patents.google.com]
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- 18. Sci-Hub. Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives / J. Chem. Soc., Perkin Trans. 1, 1989 [sci-hub.ru]
- 19. Biocatalytic asymmetric Michael addition reaction of l-arginine to fumarate for the green synthesis of N-(([(4S)-4-amino-4-carboxy-butyl]amino)iminomethyl)-l-aspartic acid lithium salt (l-argininosuccinic acid lithium salt) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. m.youtube.com [m.youtube.com]
- 21. BJOC - Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds [beilstein-journals.org]
- 22. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Poor Solubility of 2-(3-Fluorophenyl)succinic acid in Assays
Welcome to the dedicated support center for researchers working with 2-(3-Fluorophenyl)succinic acid. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges often encountered with this compound in various assay systems. Our goal is to equip you with the scientific rationale and practical protocols to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound in my aqueous buffer system. What is the primary cause of its poor water solubility?
The poor aqueous solubility of this compound is primarily attributed to its molecular structure. The presence of the fluorophenyl group, a relatively nonpolar and hydrophobic moiety, significantly contributes to its low affinity for water. While the two carboxylic acid groups are ionizable and can enhance solubility, their effectiveness is dependent on the pH of the solution. At or below its pKa values, the carboxylic acid groups will be protonated, rendering the molecule less charged and therefore less soluble in aqueous media.
The interplay between the hydrophobic phenyl ring and the hydrophilic dicarboxylic acid functional groups dictates its overall solubility profile. Achieving a stable solution requires careful optimization of the formulation to counteract the hydrophobic nature of the fluorophenyl substituent.
Q2: What is the most straightforward initial step to improve the solubility of this compound in my assay buffer?
The most direct and often most effective initial approach is to adjust the pH of your buffer. Since this compound is a dicarboxylic acid, its solubility is highly pH-dependent. By increasing the pH of the solution above the pKa of the carboxylic acid groups, you can deprotonate them, forming the more soluble carboxylate salt.
Initial pH Adjustment Protocol:
-
Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol).
-
While stirring, slowly add this stock solution to your aqueous buffer.
-
Monitor the pH of the solution using a calibrated pH meter.
-
If precipitation occurs, add a small amount of a base (e.g., 0.1 M NaOH) dropwise to increase the pH until the compound dissolves. Aim for a pH that is at least 1-2 units above the highest pKa of the compound.
-
Ensure the final pH is compatible with your assay system and does not affect the activity of other components, such as enzymes or cells.
It is crucial to determine the pKa of this compound to guide your pH adjustments effectively. While specific experimental values for this compound may not be readily available, the pKa values for the parent compound, succinic acid, are approximately 4.2 and 5.6.[1] The fluorine substitution may slightly alter these values, but they provide a useful starting point for optimization.
Troubleshooting Guide: Advanced Solubilization Strategies
Issue: pH adjustment is not a viable option for my pH-sensitive assay.
When pH modification is not feasible, several alternative strategies can be employed to enhance the solubility of this compound.[2][3]
The use of water-miscible organic co-solvents can significantly increase the solubility of hydrophobic compounds.[4] These solvents work by reducing the polarity of the aqueous medium, thereby making it more favorable for the nonpolar fluorophenyl group.[4]
Commonly Used Co-Solvents:
| Co-Solvent | Typical Starting Concentration (%) | Considerations |
| Dimethyl Sulfoxide (DMSO) | 1 - 5% | Can be toxic to cells at higher concentrations and may interfere with some enzymatic assays.[5][6] |
| Ethanol | 1 - 10% | Can cause protein precipitation at higher concentrations. |
| Polyethylene Glycol (PEG 300/400) | 5 - 20% | Generally well-tolerated in biological systems. Can increase viscosity. |
| Propylene Glycol | 5 - 20% | Often used in pharmaceutical formulations. |
Experimental Workflow for Co-Solvent Optimization:
Caption: Workflow for selecting an appropriate co-solvent.
Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic molecules, thereby increasing their apparent solubility in aqueous solutions.[7] This process of micellar solubilization is a widely used technique for poorly soluble drugs.[8][9]
Recommended Surfactants:
-
Non-ionic: Tween® 20, Tween® 80, Triton™ X-100
-
Zwitterionic: CHAPS
Protocol for Surfactant-Mediated Solubilization:
-
Prepare your aqueous buffer containing the desired surfactant at a concentration above its CMC.
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent.
-
Slowly add the stock solution to the surfactant-containing buffer while vortexing or sonicating.
-
Allow the solution to equilibrate. Mild heating may aid in dissolution but should be used with caution to avoid degradation of the compound or other assay components.
Logical Relationship of Surfactant Action:
Sources
- 1. Succinic acid - Wikipedia [en.wikipedia.org]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. The role of surfactants in the release of very slightly soluble drugs from tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of 2-(3-Fluorophenyl)succinic Acid Enantiomers
Welcome to the technical support center for the chiral separation of 2-(3-Fluorophenyl)succinic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the experimental process.
Troubleshooting Guide
This section addresses specific issues you may face during the chiral separation of this compound enantiomers. The solutions provided are based on established scientific principles and practical laboratory experience.
Issue 1: Poor or No Enantiomeric Resolution
Question: I am not seeing any separation between the enantiomers of this compound. What are the likely causes and how can I fix this?
Answer:
Poor or no resolution is a common initial challenge in chiral separations. It indicates that the chosen chiral stationary phase (CSP) and mobile phase combination is not creating a sufficient difference in interaction energy between the two enantiomers.
Root Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral chromatography relies on the differential interaction between the enantiomers and the CSP.[1] If the selected CSP lacks the necessary stereoselective recognition sites for your analyte, no separation will occur. This compound is an acidic compound, which suggests that specific types of CSPs will be more effective.
-
Solution: For acidic compounds, anion-exchange type CSPs, such as those based on quinine or quinidine carbamates (e.g., CHIRALPAK QN-AX, QD-AX), are often highly effective.[2] These phases operate on an ion-exchange mechanism where the acidic analyte interacts with the protonated chiral selector.[2] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are also versatile and should be considered.[3][4] It is often an empirical process to find the best column, so screening a few different types is recommended.[1]
-
-
Suboptimal Mobile Phase Composition: The mobile phase plays a critical role in modulating the interactions between the analyte and the CSP.
-
For Normal Phase (NP) HPLC:
-
Problem: Incorrect solvent polarity can either lead to very strong retention (long run times, broad peaks) or very weak retention (no separation).
-
Solution: A typical mobile phase for NP chiral separations consists of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol, ethanol, or methanol. The ratio of these solvents is critical. Start with a standard composition (e.g., 90:10 hexane:isopropanol) and systematically vary the percentage of the polar modifier. Reducing the modifier concentration generally increases retention and may improve resolution, but can also lead to broader peaks.
-
-
For Reversed-Phase (RP) HPLC:
-
Problem: The ionization state of the acidic analyte is crucial. If the pH of the mobile phase is too high, the analyte will be fully ionized and may not interact effectively with certain CSPs.
-
Solution: For acidic molecules, it is common to use a mobile phase with a pH in the range of 2.0-2.5 to suppress the ionization of the carboxylic acid groups.[5] This can be achieved by adding a small amount of an acidic additive like formic acid, acetic acid, or trifluoroacetic acid (TFA) to the aqueous-organic mobile phase (e.g., acetonitrile/water or methanol/water).[5][6] Typically, a concentration of 0.1% of the acid is a good starting point.[6]
-
-
-
Incorrect Additives: Additives are often necessary to improve peak shape and selectivity.[3][7]
-
Problem: The absence of an appropriate additive can lead to poor resolution, especially for acidic compounds.
-
Solution: As mentioned, for acidic compounds like this compound, the addition of a small amount of a competing acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is often essential.[6] This helps to ensure consistent ionization of the analyte and can improve the chiral recognition mechanism.
-
Experimental Workflow for Improving Resolution:
Caption: Troubleshooting workflow for poor or no resolution.
Issue 2: Peak Tailing
Question: My peaks for this compound are showing significant tailing. How can I improve the peak shape?
Answer:
Peak tailing is a common issue in HPLC that can compromise resolution and the accuracy of quantification.[8] For acidic compounds, tailing is often caused by secondary interactions with the stationary phase or issues with the mobile phase.
Root Causes & Solutions:
-
Secondary Interactions with Silica Support: If you are using a silica-based CSP, residual silanol groups on the silica surface can be acidic and interact strongly with your acidic analyte through undesirable ionic interactions, leading to peak tailing.
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, which often manifests as tailing on chiral columns.[9][10]
-
Solution: Reduce the sample concentration or the injection volume.[10] Perform a loading study by injecting progressively smaller amounts of your sample to see if the peak shape improves.
-
-
Mismatched Sample Solvent: If the solvent in which your sample is dissolved is significantly stronger (more eluting power) than your mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[3] If this is not feasible due to solubility issues, use a solvent that is as weak as or weaker than the mobile phase.
-
Troubleshooting Decision Tree for Peak Tailing:
Caption: Decision tree for troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q1: Should I use Normal Phase (NP) or Reversed-Phase (RP) HPLC for the chiral separation of this compound?
A1: Both NP and RP HPLC can be viable options, and the choice often depends on the specific CSP and the desired outcome.
-
Normal Phase (NP): Often provides better selectivity for chiral separations on polysaccharide-based CSPs.[11][12] However, it uses non-polar, volatile, and often flammable solvents.
-
Reversed-Phase (RP): Uses more environmentally friendly aqueous mobile phases and is directly compatible with mass spectrometry (MS) detection.[5][13] For acidic compounds like yours, RP mode with a buffered or acidified mobile phase is a very common and effective approach.[5]
Q2: What are the best starting conditions for method development?
A2: A good starting point would be to use a polysaccharide-based chiral column (e.g., a cellulose or amylose derivative) or an anion-exchange type column.
Suggested Starting Conditions:
| Parameter | Recommended Starting Point |
| Column | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or Anion-exchange (e.g., CHIRALPAK® QN-AX) |
| Mobile Phase (RP) | Acetonitrile/Water (50:50 v/v) with 0.1% Formic Acid |
| Mobile Phase (NP) | Hexane/Isopropanol (90:10 v/v) with 0.1% Acetic Acid |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 25 °C (ambient) |
| Detection | UV at a suitable wavelength (e.g., 254 nm or 210 nm) |
Q3: My retention times are drifting. What could be the cause?
A3: Retention time drift can be caused by several factors:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Flushing with at least 10-20 column volumes is recommended.[3]
-
Mobile Phase Inconsistency: The composition of the mobile phase can change due to the evaporation of more volatile components. Prepare fresh mobile phase daily and keep it tightly sealed.[3]
-
Temperature Fluctuations: Inconsistent column temperature can affect retention times. Use a column oven to maintain a stable temperature.
-
Column Contamination: Over time, strongly retained impurities can build up on the column, affecting its performance. If you suspect this, a column wash procedure may be necessary.[14]
Q4: Can I use Capillary Electrophoresis (CE) for this separation?
A4: Yes, Capillary Electrophoresis (CE) is an excellent technique for chiral separations, especially for polar and charged compounds like this compound.[15][16]
-
Mechanism: In CE, a chiral selector (often a cyclodextrin derivative) is added to the background electrolyte (BGE). The enantiomers form transient diastereomeric complexes with the selector, which have different mobilities, leading to their separation.[15][17]
-
Advantages: CE offers high separation efficiency, very low sample and reagent consumption, and rapid method development.[18]
References
- Daicel Chiral Technologies.
- American Pharmaceutical Review. (2013).
- BenchChem. Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine.
- ResearchGate. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review.
- ResearchGate. Separation window for an acidic compound at a high-pH electrophoresis buffer (fast EOF) with an uncharged chiral.
- ResearchGate. The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
- Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide.
- JoVE. Chiral Separation by Capillary Electrophoresis Using Polysaccharides.
- Astec. Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
- Crawford Scientific. Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Restek. (2021).
- Chromatography Forum. (2017). additives for chiral.
- YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- SpringerLink.
- LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- ResearchGate. (2025).
- Phenomenex.
- National Institutes of Health.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chiraltech.com [chiraltech.com]
- 6. additives for chiral - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chiral Separations 3: Overloading and Tailing [discover.restek.com]
- 10. youtube.com [youtube.com]
- 11. HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases | Semantic Scholar [semanticscholar.org]
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Validation & Comparative
A Comparative Guide to 2-(3-Fluorophenyl)succinic Acid and its 2- and 4-Fluoro Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This guide provides an in-depth technical comparison of 2-(3-fluorophenyl)succinic acid and its ortho (2-) and para (4-) fluoro isomers.
While direct comparative studies on these specific isomers are not extensively documented in the public domain, this guide will synthesize available data, extrapolate from well-understood chemical principles, and provide detailed experimental protocols to empower researchers to conduct their own robust comparisons. We will delve into the anticipated differences in their physicochemical properties, outline methods for their synthesis and characterization, and propose a framework for evaluating their potential biological activities.
The Influence of Fluorine Position on Physicochemical Properties: An Inductive and Resonance Perspective
The acidity of the carboxylic acid moieties is a critical parameter, influencing ionization state at physiological pH and the potential for ionic interactions with biological targets. The "ortho effect" is a significant factor for the 2-fluoro isomer, where the proximity of the highly electronegative fluorine atom to the succinic acid side chain is expected to exert a strong inductive electron-withdrawing effect. This effect should stabilize the carboxylate anions, making 2-(2-fluorophenyl)succinic acid the most acidic of the three isomers. In the case of the 4-fluoro isomer, the fluorine atom can exert both an inductive withdrawing effect and a resonance-donating effect. The interplay of these electronic influences is expected to result in an intermediate acidity. The 3-fluoro isomer, with the fluorine atom at the meta position, will be primarily influenced by the inductive effect, leading to an acidity greater than the unsubstituted phenylsuccinic acid but likely less than the ortho isomer.
These anticipated differences in acidity, along with steric factors, will also impact the solubility and lipophilicity of the isomers. A summary of the known and predicted physicochemical properties is presented in Table 1.
Table 1: Comparison of Physicochemical Properties of 2-(Fluorophenyl)succinic Acid Isomers
| Property | 2-(2-Fluorophenyl)succinic Acid (ortho) | This compound (meta) | 2-(4-Fluorophenyl)succinic Acid (para) |
| Molecular Formula | C₁₀H₉FO₄ | C₁₀H₉FO₄ | C₁₀H₉FO₄ |
| Molecular Weight | 212.17 g/mol | 212.17 g/mol | 212.17 g/mol |
| CAS Number | Not readily available | 62985-34-6 | 833-18-1 |
| Predicted pKa | Lowest (Most Acidic) | Intermediate | Highest (Least Acidic) |
| Predicted logP | Data not available | Data not available | 1.47[1] |
| Melting Point | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available |
Synthesis and Characterization: A Practical Guide
A robust comparative study begins with the unambiguous synthesis and characterization of each isomer. While specific literature on the synthesis of the 2- and 3-fluoro isomers is sparse, a general and adaptable approach involves the Stobbe condensation, a powerful method for the formation of alkylidenesuccinic acids, which can then be reduced to the desired 2-arylsuccinic acids.
General Synthetic Protocol
The proposed synthetic route is depicted in the workflow below. This multi-step synthesis offers a reliable pathway to all three isomers, starting from the corresponding fluorobenzaldehydes.
Caption: General synthetic workflow for 2-(fluorophenyl)succinic acid isomers.
Step-by-Step Methodology:
-
Stobbe Condensation: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add a mixture of the appropriate fluorobenzaldehyde isomer (1 equivalent) and diethyl succinate (1.2 equivalents) dropwise at room temperature. Stir the reaction mixture for 2-4 hours.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (2.5 equivalents) to the reaction mixture and reflux for 4-6 hours to hydrolyze the ester.
-
Acidification and Extraction: Cool the reaction mixture and acidify with concentrated hydrochloric acid until a precipitate forms. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification of Itaconic Acid Intermediate: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 2-(fluorophenyl)itaconic acid can be purified by recrystallization.
-
Reduction: Dissolve the purified itaconic acid intermediate in a suitable solvent (e.g., ethanol or acetic acid) and add a catalytic amount of 10% palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or NMR).
-
Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure. The final 2-(fluorophenyl)succinic acid isomer can be purified by recrystallization.
Characterization Protocols
Unequivocal characterization of each isomer is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the succinic acid backbone protons and the aromatic protons. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.
-
¹³C NMR: Will show the expected number of carbon signals, with the chemical shifts of the fluorinated aromatic carbons being particularly informative.
-
¹⁹F NMR: This is a crucial experiment for confirming the identity of each isomer, as the chemical shift of the fluorine atom is highly sensitive to its position on the phenyl ring.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of each isomer. The fragmentation patterns observed in the MS/MS spectra can also provide structural information.
Melting Point Analysis:
-
The melting point of each purified isomer should be determined. Positional isomers often exhibit distinct melting points due to differences in their crystal packing.
A Framework for Comparing Biological Activity
The succinic acid scaffold is present in numerous biologically active molecules, and its derivatives are known to interact with a variety of enzymes. A logical starting point for a comparative biological evaluation of these fluorinated isomers would be to assess their potential as enzyme inhibitors.
Proposed Biological Assay: Inhibition of a Target Enzyme
Given that succinate itself is a key metabolic intermediate, enzymes involved in cellular metabolism are attractive targets. For instance, succinate dehydrogenase (SDH) or other enzymes for which succinate analogs are known inhibitors could be investigated. The following protocol outlines a general approach for a comparative enzyme inhibition assay.
Caption: Workflow for a comparative enzyme inhibition assay.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme and its substrate in an appropriate assay buffer.
-
Inhibitor Preparation: Prepare stock solutions of each of the three purified 2-(fluorophenyl)succinic acid isomers in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Assay Plate Preparation: In a 96-well plate, add the assay buffer, the enzyme solution, and the various concentrations of each isomer. Include control wells with no inhibitor and wells with a known inhibitor of the enzyme.
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15 minutes) to allow for inhibitor binding.
-
Reaction Initiation and Monitoring: Initiate the enzymatic reaction by adding the substrate to all wells. Monitor the reaction progress over time using a plate reader (e.g., by measuring changes in absorbance or fluorescence).
-
Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the half-maximal inhibitory concentration (IC₅₀) for each isomer.
Concluding Remarks
The positional isomerism of the fluorine atom in 2-(fluorophenyl)succinic acid is predicted to have a significant impact on the molecule's physicochemical and biological properties. While a comprehensive, direct comparative study is not yet available in the literature, this guide provides a robust framework for researchers to undertake such an investigation. By following the detailed synthetic and characterization protocols, and by implementing the proposed comparative biological assay, scientists in the field of drug discovery can generate the critical data needed to understand the structure-activity relationships of these intriguing compounds. The insights gained from such studies will undoubtedly contribute to the rational design of more effective and safer therapeutic agents.
References
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PubChem. 2-(4-Fluorophenyl)succinic acid. [Link]
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Wikipedia. 3-Fluorobenzoic acid. [Link]
-
Grokipedia. 4-Fluorobenzoic acid. [Link]
-
PubMed. [Preparation of optically active succinic acid derivatives. III. Regioselective condensation reactions of optically active 2-substituted succinic acids with diimidazolide]. [Link]
-
PubChem. 2-(4-Fluorophenyl)succinic acid. [Link]
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A Comparative Analysis of the Biological Activity of 2-(3-Fluorophenyl)succinic Acid and Phenylsuccinic Acid
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Rationale for Comparison
In the landscape of medicinal chemistry, the strategic modification of known bioactive scaffolds is a cornerstone of drug discovery. Phenylsuccinic acid, a simple dicarboxylic acid, has served as a foundational structure for the development of various biologically active molecules, notably as a chiral building block in pharmaceutical synthesis.[1][2] Its structural similarity to the C-terminal end of certain peptides has implicated it as an inhibitor of metalloenzymes such as Carboxypeptidase A.
The introduction of fluorine into a drug candidate is a well-established strategy to modulate its physicochemical and pharmacological properties. The unique characteristics of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[3][4] This guide provides a comparative analysis of the biological activity of phenylsuccinic acid and its fluorinated analog, 2-(3-fluorophenyl)succinic acid, with a focus on their potential as enzyme inhibitors. While direct comparative experimental data for these two specific compounds is not extensively available in public literature, this guide will draw upon data from closely related analogs and established principles of medicinal chemistry to provide a comprehensive and insightful comparison.
Primary Biological Target: Carboxypeptidase A
Carboxypeptidase A (CPA) is a zinc-containing metalloexopeptidase that plays a crucial role in the digestion of proteins by cleaving C-terminal amino acid residues with aromatic or branched aliphatic side chains. Its active site contains a catalytic zinc ion essential for its hydrolytic activity. Phenylsuccinic acid and its derivatives, due to their structural resemblance to the products of peptide hydrolysis, are known to act as competitive inhibitors of CPA.[2]
Mechanism of Inhibition
The inhibitory action of phenylsuccinic acid analogs against Carboxypeptidase A is predicated on their ability to bind to the enzyme's active site, thereby preventing the substrate from accessing the catalytic machinery. The dicarboxylic acid moiety of these inhibitors is thought to interact with key residues within the active site, including the zinc ion.
dot
Figure 1: Proposed binding mode of a phenylsuccinic acid analog in the active site of Carboxypeptidase A.
Comparative Inhibitory Activity
While direct Ki or IC50 values for phenylsuccinic acid and this compound against Carboxypeptidase A are not readily found in the literature, we can infer their potential relative potencies by examining closely related analogs. 2-Benzylsuccinic acid, which differs from phenylsuccinic acid only by an additional methylene group, is a potent competitive inhibitor of CPA.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| (2RS)-2-Benzylsuccinic acid | Carboxypeptidase A | 0.22 ± 0.05 µM | |
| 2-Benzyl-3-mercaptopropanoic acid | Carboxypeptidase A | 1.1 x 10⁻⁸ M |
Table 1: Inhibitory constants of compounds structurally related to phenylsuccinic acid against Carboxypeptidase A.
The data for 2-benzylsuccinic acid suggests that the phenylsuccinic acid scaffold is a promising starting point for CPA inhibition. The significantly lower Ki for the mercapto-analog highlights the importance of the group that coordinates with the active site zinc ion.
The Impact of Fluorination: A Mechanistic Perspective
The introduction of a fluorine atom at the meta-position of the phenyl ring in this compound is expected to influence its biological activity through several mechanisms:
-
Electronic Effects: The high electronegativity of fluorine can alter the electron distribution of the phenyl ring, potentially influencing the pKa of the carboxylic acid groups and the nature of its interaction with the enzyme's active site.
-
Enhanced Binding Interactions: The C-F bond can participate in favorable electrostatic interactions, including dipole-dipole and orthogonal multipolar interactions, with protein backbones and side chains. This can lead to increased binding affinity.
-
Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can affect its cell permeability and overall pharmacokinetic profile.
-
Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, leading to increased metabolic stability and a longer biological half-life.
Given these well-documented effects, it is reasonable to hypothesize that this compound may exhibit enhanced inhibitory potency against Carboxypeptidase A compared to its non-fluorinated counterpart. The fluorine substituent could lead to a more favorable binding orientation within the S1' pocket of the enzyme, which accommodates the phenyl ring of the substrate.
Secondary Potential Target: Succinate Dehydrogenase
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme in both the citric acid cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. Given the structural similarity of phenylsuccinic acid and its fluorinated analog to the endogenous substrate succinate, it is plausible that these compounds could act as inhibitors of SDH. However, there is currently a lack of direct experimental evidence in the public domain to support or refute this hypothesis for these specific molecules. Further investigation into this potential activity is warranted.
Experimental Protocols
Carboxypeptidase A Inhibition Assay
This protocol outlines a continuous spectrophotometric rate determination assay to measure the inhibition of Carboxypeptidase A.
Principle: The assay measures the hydrolysis of the synthetic substrate hippuryl-L-phenylalanine by Carboxypeptidase A, which results in the formation of hippuric acid and L-phenylalanine. The increase in absorbance at 254 nm due to the formation of hippuric acid is monitored over time.
Materials:
-
Carboxypeptidase A from bovine pancreas
-
Hippuryl-L-phenylalanine
-
Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl
-
1 M Sodium Chloride solution (for enzyme dilution)
-
Test compounds (phenylsuccinic acid and this compound) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Reagent Preparation:
-
Prepare a 1.0 mM solution of hippuryl-L-phenylalanine in the Tris-HCl buffer.
-
Prepare a stock solution of Carboxypeptidase A (e.g., 1 mg/mL) in 1 M NaCl. Immediately before use, dilute the enzyme stock to a working concentration (e.g., 4-8 units/mL) in the 1 M NaCl solution.
-
Prepare a series of dilutions of the test compounds.
-
-
Assay Setup:
-
In a quartz cuvette, combine the Tris-HCl buffer and the hippuryl-L-phenylalanine substrate solution.
-
Add a specific volume of the test compound solution (or solvent for the control).
-
Equilibrate the cuvette to 25°C in the spectrophotometer.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a small volume of the diluted Carboxypeptidase A solution to the cuvette and mix by inversion.
-
Immediately begin monitoring the increase in absorbance at 254 nm for approximately 5 minutes.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (ΔA254nm/minute) from the linear portion of the curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
To determine the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive, non-competitive, or mixed).
-
dot
Figure 2: Workflow for the Carboxypeptidase A inhibition assay.
Succinate Dehydrogenase Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibition of Succinate Dehydrogenase activity.
Principle: SDH catalyzes the oxidation of succinate to fumarate. In this assay, an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), is used. The reduction of DCIP by electrons transferred from succinate via SDH results in a color change from blue to colorless, which can be monitored spectrophotometrically at 600 nm.
Materials:
-
Isolated mitochondria or cell/tissue homogenate as a source of SDH
-
Succinate Dehydrogenase Assay Buffer
-
Sodium succinate (substrate)
-
2,6-dichloroindophenol (DCIP)
-
Phenazine methosulfate (PMS) as an intermediate electron carrier
-
Test compounds (phenylsuccinic acid and this compound) dissolved in a suitable solvent
-
Spectrophotometer or microplate reader
Procedure:
-
Sample and Reagent Preparation:
-
Prepare the SDH-containing sample (e.g., mitochondrial fraction).
-
Prepare working solutions of sodium succinate, DCIP, and PMS in the assay buffer.
-
Prepare a series of dilutions of the test compounds.
-
-
Assay Setup (in a 96-well plate or cuvettes):
-
To each well/cuvette, add the assay buffer, PMS, and DCIP.
-
Add a specific volume of the test compound solution (or solvent for the control).
-
Add the SDH-containing sample.
-
Pre-incubate the mixture for a short period at a controlled temperature (e.g., 25°C or 37°C).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the sodium succinate solution.
-
Immediately start monitoring the decrease in absorbance at 600 nm in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of DCIP reduction (ΔA600nm/minute).
-
Determine the percent inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC50 value.
-
dot
Figure 3: Workflow for the Succinate Dehydrogenase inhibition assay.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the biological activity of this compound versus phenylsuccinic acid. Based on the analysis of structurally related compounds and the established principles of medicinal chemistry, it is hypothesized that the fluorinated analog will exhibit enhanced inhibitory activity against Carboxypeptidase A. The potential for these compounds to inhibit Succinate Dehydrogenase remains an intriguing area for future investigation.
To definitively elucidate the comparative biological activities, the following experimental work is recommended:
-
Direct Head-to-Head Inhibition Assays: Perform the detailed Carboxypeptidase A and Succinate Dehydrogenase inhibition assays outlined in this guide to obtain IC50 and Ki values for both this compound and phenylsuccinic acid.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a broader range of fluorinated phenylsuccinic acid derivatives with varying fluorine substitution patterns on the phenyl ring to establish a clear SAR.
-
X-ray Crystallography: Co-crystallize both compounds with Carboxypeptidase A to gain structural insights into their binding modes and to validate the predicted interactions.
-
Cell-Based Assays: Evaluate the cellular effects of these compounds in relevant biological systems to assess their potential therapeutic applications.
By undertaking these investigations, a comprehensive understanding of the impact of fluorination on the biological activity of the phenylsuccinic acid scaffold can be achieved, paving the way for the rational design of more potent and selective enzyme inhibitors.
References
-
A Potent Reversible Inhibitor of Carboxypeptidase A. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity. (2001). PubMed. Retrieved January 18, 2026, from [Link]
-
Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-l-phenylalanine, benzoylglycyl-l-phenylalanine, and hippuryl-dl-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases. (1968). PubMed. Retrieved January 18, 2026, from [Link]
-
Catalytic role of the metal ion of carboxypeptidase A in ester hydrolysis. (1979). PubMed. Retrieved January 18, 2026, from [Link]
-
Design of Potent and Specific Inhibitors of Carboxypeptidases A and B. (1979). PubMed. Retrieved January 18, 2026, from [Link]
-
Synthesis and evaluation of alpha,alpha-disubstituted-3-mercaptopropanoic acids as inhibitors for carboxypeptidase A and implications with respect to enzyme inhibitor design. (2003). PubMed. Retrieved January 18, 2026, from [Link]
-
3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues. (1985). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Carboxypeptidase A. (2019). Proteopedia. Retrieved January 18, 2026, from [Link]
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Carboxypeptidase A. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Carboxypeptidase inhibitors from Solanaceae as a new subclass of pathogenesis related peptide aiming biotechnological targets for plant defense. (2022). PubMed Central. Retrieved January 18, 2026, from [Link]
-
High-resolution Structure of the Complex Between Carboxypeptidase A and L-phenyl Lactate. (1993). PubMed. Retrieved January 18, 2026, from [Link]
-
Structure of the carboxypeptidase B complex with N-sulfamoyl-L-phenylalanine - a transition state analog of non-specific substrate. (2017). PubMed. Retrieved January 18, 2026, from [Link]
-
The activity of carboxypeptidase Y toward substrates with basic P1 amino acid residues is drastically increased by mutational replacement of leucine 178. (1994). PubMed. Retrieved January 18, 2026, from [Link]
-
SDH enzymatic inhibition of compounds 4a-4f (IC 50 ). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Mechanism of carboxypeptidase A: hydration of a ketonic substrate analogue. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]
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Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024). Research and Reviews. Retrieved January 18, 2026, from [Link]
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Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023). PubMed. Retrieved January 18, 2026, from [Link]
-
Succinate Dehydrogenase. (n.d.). MedChemExpress. Retrieved January 18, 2026, from [Link]
-
Enzymatic testing of 1 i. (a) Inhibition of MCI by 1 i. IC50 value was... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Enzyme inhibition by fluoro compounds. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Fluorine substituent effects (on bioactivity). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Carboxypeptidase A: mechanism of zinc inhibition. (1989). PubMed. Retrieved January 18, 2026, from [Link]
-
High-resolution structure of the complex between carboxypeptidase A and L-phenyl lactate. (1993). PubMed. Retrieved January 18, 2026, from [Link]
-
Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-l-phenylalanine, benzoylglycyl-l-phenylalanine, and hippuryl-dl-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases. (1968). PubMed. Retrieved January 18, 2026, from [Link]
-
Inhibition of carboxypeptidase A by excess zinc: analysis of the structural determinants by X-ray crystallography. (1997). PubMed. Retrieved January 18, 2026, from [Link]
-
Phenylsuccinic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Zinc environment and cis peptide bonds in carboxypeptidase A at 1.75-A resolution. (1983). PubMed. Retrieved January 18, 2026, from [Link]
-
Chemical Properties of Succinic acid, 2-fluorophenyl 3-phenylpropyl ester. (n.d.). Cheméo. Retrieved January 18, 2026, from [Link]
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- 1. Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxypeptidase A - Wikipedia [en.wikipedia.org]
- 3. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of potent and specific inhibitors of carboxypeptidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Distinguishing Isomers of Fluorophenylsuccinic Acid for Pharmaceutical Research
In the landscape of pharmaceutical development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Isomeric purity, in particular, can profoundly impact a drug's efficacy, safety, and pharmacokinetic profile. This guide provides an in-depth spectroscopic comparison of the ortho-, meta-, and para-isomers of fluorophenylsuccinic acid, critical building blocks in the synthesis of various therapeutic agents. Understanding the nuanced differences in their spectroscopic signatures is essential for researchers, scientists, and drug development professionals to ensure the correct isomeric form is utilized, thereby guaranteeing the quality and consistency of the final drug product.
This comparison will delve into the key differentiating features observed in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By examining the influence of the fluorine substituent's position on the phenyl ring, we can establish clear and reliable methods for isomer identification and differentiation.
The Critical Role of Isomer Differentiation
The position of the fluorine atom on the phenyl ring of fluorophenylsuccinic acid may seem like a minor structural alteration, but it can lead to significant differences in the molecule's three-dimensional structure, electronic distribution, and intermolecular interactions. These differences, in turn, can affect how the molecule interacts with biological targets. Consequently, regulatory bodies require stringent characterization to confirm the isomeric identity and purity of any compound intended for therapeutic use. Spectroscopic techniques offer a powerful and non-destructive means to achieve this.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For the fluorophenylsuccinic acid isomers, both ¹H and ¹³C NMR spectroscopy, along with ¹⁹F NMR, offer unique insights.
¹H NMR Spectroscopy: The Influence of Fluorine on Proton Environments
The position of the electronegative fluorine atom creates distinct electronic environments for the protons on the aromatic ring and the succinic acid backbone. This results in predictable variations in their chemical shifts and coupling patterns.
-
Aromatic Region (δ 7.0-8.0 ppm): The substitution pattern on the benzene ring is most clearly revealed in this region.
-
Ortho-isomer: The fluorine atom is adjacent to the succinic acid moiety, leading to a more complex and often compressed multiplet structure due to through-space and through-bond coupling effects between the fluorine and the neighboring aromatic protons.
-
Meta-isomer: The protons on the aromatic ring will exhibit more distinct splitting patterns. The proton ortho to the fluorine will show a doublet of doublets due to coupling with the fluorine and the adjacent proton. The other aromatic protons will also display characteristic splitting patterns based on their proximity to the fluorine and the succinic acid group.
-
Para-isomer: Due to the symmetry of the molecule, the aromatic region often simplifies to two doublets of doublets (or what may appear as two triplets, often referred to as an AA'BB' system), representing the two sets of chemically equivalent aromatic protons.
-
-
Aliphatic Region (δ 2.5-4.0 ppm): The protons of the succinic acid moiety (the CH and CH₂ groups) will also be subtly influenced by the fluorine's position, primarily through electronic effects transmitted through the phenyl ring. While the differences in chemical shifts may be small, they can be discernible with high-resolution NMR.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the position of the fluorine substituent.
-
Aromatic Carbons (δ 110-165 ppm): The carbon directly bonded to the fluorine atom will exhibit a large C-F coupling constant (¹JCF), typically in the range of 240-260 Hz, which is a definitive indicator of a direct C-F bond. The chemical shift of this carbon, as well as the ortho, meta, and para carbons relative to the fluorine, will vary significantly between the isomers. These predictable shifts are a powerful diagnostic tool for isomer identification.[1]
-
Carbonyl Carbons (δ ~170-180 ppm): The chemical shifts of the two carboxylic acid carbonyl carbons may also show slight variations between the isomers due to the differing electronic influence of the fluorophenyl group.
¹⁹F NMR Spectroscopy: A Direct Probe of the Fluorine Environment
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. Each isomer of fluorophenylsuccinic acid will exhibit a single resonance in the ¹⁹F NMR spectrum, but the chemical shift will be unique to its position on the aromatic ring. This makes ¹⁹F NMR an unequivocal method for isomer differentiation. Computational methods can also be employed to predict ¹⁹F NMR chemical shifts with a high degree of accuracy, further aiding in structural assignment.[2][3][4]
Table 1: Predicted Key Differentiating NMR Features of Fluorophenylsuccinic Acid Isomers
| Spectroscopic Feature | Ortho-Isomer | Meta-Isomer | Para-Isomer |
| ¹H NMR (Aromatic) | Complex, overlapping multiplets | More resolved multiplets, distinct splitting patterns | Symmetrical pattern, often two doublets of doublets |
| ¹³C NMR (¹JCF) | Large coupling constant (~240-260 Hz) on C-F | Large coupling constant (~240-260 Hz) on C-F | Large coupling constant (~240-260 Hz) on C-F |
| ¹³C NMR (Aromatic) | Distinct chemical shifts for all 6 carbons | Distinct chemical shifts for all 6 carbons | Fewer signals due to symmetry |
| ¹⁹F NMR (Chemical Shift) | Unique chemical shift | Unique chemical shift | Unique chemical shift |
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While the IR spectra of the three isomers will share many common features due to the presence of the carboxylic acid and fluorophenyl groups, there are subtle but important differences in the "fingerprint region" (below 1500 cm⁻¹) that can be used for differentiation.
The key vibrational modes to consider are:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[5]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹. The exact position can be influenced by the electronic effects of the fluorine substituent.
-
C-F Stretch: A strong absorption in the range of 1100-1300 cm⁻¹. The precise wavenumber of this vibration can vary slightly depending on the isomer.
-
C-H Bending (Aromatic): The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring.
-
Ortho-disubstituted: Typically shows a strong band around 750 cm⁻¹.
-
Meta-disubstituted: Often shows two bands, one around 780 cm⁻¹ and another around 880 cm⁻¹.
-
Para-disubstituted: Usually exhibits a single strong band in the region of 800-850 cm⁻¹.
-
Table 2: Expected Differentiating IR Absorption Bands for Fluorophenylsuccinic Acid Isomers
| Vibrational Mode | Ortho-Isomer (cm⁻¹) | Meta-Isomer (cm⁻¹) | Para-Isomer (cm⁻¹) |
| Aromatic C-H Bending | ~750 | ~780 and ~880 | ~800-850 |
| C-F Stretch | ~1200-1250 | ~1150-1200 | ~1220-1280 |
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For the fluorophenylsuccinic acid isomers, the molecular ion peak (M⁺) will be identical for all three, confirming their shared elemental composition. However, the fragmentation patterns observed in the mass spectrum, particularly under electron ionization (EI), can provide clues to the isomeric structure.
The fragmentation of phenylsuccinic acid and its derivatives is often characterized by the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). The relative intensities of the fragment ions can be influenced by the position of the fluorine atom, as it can affect the stability of the resulting carbocations. For instance, the fragmentation pathways involving the fluorophenyl ring may differ, leading to unique fragment ions or different relative abundances of common fragments. Analysis of the fragmentation of phenylsuccinic acid itself can provide a baseline for interpreting the spectra of its fluorinated analogs.[6][7]
Table 3: Common Mass Spectral Fragments for Phenylsuccinic Acid Derivatives
| Fragment | Description |
| [M - H₂O]⁺ | Loss of a water molecule |
| [M - COOH]⁺ | Loss of a carboxylic acid group |
| [M - CO₂]⁺ | Loss of carbon dioxide |
| [C₈H₇]⁺ | Tropylium ion (from the phenyl ring) |
While the differences in the mass spectra of the isomers may be subtle, careful analysis of the relative fragment intensities can provide complementary information to NMR and IR data for a conclusive identification.
Experimental Protocols
To obtain high-quality spectroscopic data for the comparison of fluorophenylsuccinic acid isomers, the following standardized protocols are recommended.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the fluorophenylsuccinic acid isomer in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Set the spectral width to an appropriate range for fluorinated aromatic compounds (e.g., -100 to -150 ppm).
-
Use a small number of scans (e.g., 4 or 8) as ¹⁹F is a highly sensitive nucleus.
-
-
Data Analysis: Process all spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: FTIR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
-
-
Data Analysis: Process the spectrum to obtain a transmittance or absorbance plot. Identify the key vibrational bands and compare them between the isomers.
Protocol 3: Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (if the compound is sufficiently volatile and thermally stable).
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Acquire a mass spectrum over a suitable m/z range (e.g., 50-300).
-
Use a standard electron energy of 70 eV.
-
-
Data Analysis: Identify the molecular ion peak and the major fragment ions. Compare the fragmentation patterns and relative intensities of the ions between the isomers.
Visualizing the Workflow
To illustrate the logical flow of the spectroscopic analysis, the following diagrams outline the experimental workflows.
Caption: Workflow for NMR spectroscopic analysis of fluorophenylsuccinic acid isomers.
Caption: Workflow for FTIR spectroscopic analysis of fluorophenylsuccinic acid isomers.
Caption: Workflow for Mass Spectrometric analysis of fluorophenylsuccinic acid isomers.
Conclusion
The robust and unambiguous differentiation of fluorophenylsuccinic acid isomers is a critical step in ensuring the quality and safety of pharmaceutical products. This guide has detailed how a combination of NMR spectroscopy, IR spectroscopy, and Mass Spectrometry can be effectively employed to distinguish between the ortho-, meta-, and para-isomers. By carefully analyzing the unique spectroscopic signatures arising from the positional variation of the fluorine atom, researchers can confidently identify and characterize these important synthetic intermediates. The provided protocols and interpretive guidance serve as a valuable resource for any scientist involved in the development and manufacturing of fluorinated pharmaceuticals.
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Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link][2][4]
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Carlson, R. E., & Guaciaro, M. A. (2022). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. RSC advances, 12(15), 9406–9415. [Link][12]
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A Senior Application Scientist's Guide to the Comparative Study of Enzyme Inhibition by Fluorinated Succinic Acids
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibition is paramount in the quest for novel therapeutics. This guide provides an in-depth technical framework for the comparative study of enzyme inhibition by different fluorinated succinic acids, focusing on two key enzyme families: Succinate Dehydrogenase (SDH) and Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs).
Introduction: The Significance of Fluorinated Succinate Analogs in Drug Discovery
Succinic acid, a central metabolite in the tricarboxylic acid (TCA) cycle, serves as a crucial substrate for succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1][2] The strategic placement of fluorine atoms onto the succinate scaffold can dramatically alter its physicochemical properties, leading to potent and selective enzyme inhibitors. Fluorine's high electronegativity and small size can influence binding affinity, metabolic stability, and the mechanism of inhibition, making fluorinated succinates attractive candidates for drug design.[3]
This guide will explore the inhibitory effects of monofluorosuccinate and difluorosuccinate on two distinct but interconnected enzyme systems:
-
Succinate Dehydrogenase (SDH): As a key enzyme in both the TCA cycle and the electron transport chain, SDH is a critical target in various pathologies, including cancer and ischemic-reperfusion injury.[4][5] Its inhibition can lead to the accumulation of succinate, a metabolite now recognized as an oncometabolite and signaling molecule.
-
HIF Prolyl Hydroxylases (PHDs): These enzymes are cellular oxygen sensors that regulate the stability of Hypoxia-Inducible Factor (HIF).[6][7] Inhibition of PHDs stabilizes HIF, promoting a cellular response to low oxygen conditions, a strategy being explored for the treatment of anemia and ischemic diseases.[8][9] Notably, the accumulation of succinate due to SDH inhibition has been shown to inhibit PHDs, linking these two enzyme families.[10]
This guide will provide the foundational knowledge and detailed protocols necessary to conduct a rigorous comparative analysis of enzyme inhibition by these fascinating molecules.
Mechanisms of Inhibition: A Tale of Two Enzyme Families
The introduction of fluorine to the succinate backbone can modulate its interaction with the active sites of SDH and PHDs, leading to different modes of inhibition.
Succinate Dehydrogenase (SDH) Inhibition
SDH catalyzes the oxidation of succinate to fumarate. Inhibition by succinate analogs often occurs through competitive binding at the active site. Malonate, a classic competitive inhibitor of SDH, structurally resembles succinate and competes for binding to the enzyme's active site, but cannot be dehydrogenated.[11][12]
Fluorinated succinates are expected to act similarly as competitive inhibitors. The degree of fluorination (mono- vs. di-fluoro) and the stereochemistry of the fluorinated carbon will likely influence the binding affinity (Ki) and the overall inhibitory potency (IC50). Furthermore, studies have shown that the fluoride ion itself can inhibit SDH through a mixed competitive and noncompetitive mechanism, depending on the substrate concentration.[4][13] This suggests that the inhibition by fluorinated succinates could be more complex than simple competitive inhibition.
Caption: Competitive inhibition of Succinate Dehydrogenase (SDH) by fluorinated succinates.
HIF Prolyl Hydroxylase (PHD) Inhibition
PHDs are 2-oxoglutarate (2-OG) dependent dioxygenases. Their inhibition by small molecules often involves chelation of the active site Fe(II) and competition with the co-substrate 2-OG.[13] The accumulation of succinate, a product of the PHD reaction, can also lead to product inhibition. As fluorinated succinates are structural analogs of succinate, they are hypothesized to act as competitive inhibitors with respect to 2-oxoglutarate, or as product inhibitors. Understanding the structure-activity relationship (SAR) of how fluorination impacts binding to the PHD active site is a key area of investigation.[6]
Caption: Competitive inhibition of HIF Prolyl Hydroxylase (PHD) by fluorinated succinates.
Experimental Protocols: A Step-by-Step Guide
To facilitate a robust comparative study, this section provides detailed protocols for assessing the inhibitory activity of fluorinated succinic acids against both SDH and PHDs.
Succinate Dehydrogenase (SDH) Activity Assay
A common method to measure SDH activity is a colorimetric assay that monitors the reduction of an artificial electron acceptor.
Principle: SDH activity is measured by monitoring the reduction of 2,6-dichloroindophenol (DCPIP), which changes from blue to colorless upon reduction. Phenazine methosulfate (PMS) acts as an intermediate electron carrier.
Materials:
-
Mitochondrial isolation buffer (e.g., 70 mM sucrose, 210 mM mannitol, 5 mM HEPES, 1 mM EGTA, pH 7.2)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM KCN)
-
Substrate: Succinate solution (e.g., 1 M stock)
-
Inhibitors: Monofluorosuccinate, difluorosuccinate, and malonate (as a positive control) solutions of varying concentrations.
-
DCPIP solution (e.g., 2.5 mM)
-
PMS solution (e.g., 20 mM)
-
Mitochondrial protein extract
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., rat liver, cultured cells) using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial preparation using a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer
-
Inhibitor solution (or vehicle control)
-
Mitochondrial extract (e.g., 10-20 µg of protein)
-
DCPIP solution (final concentration ~50 µM)
-
PMS solution (final concentration ~1 mM)
-
-
Initiate Reaction: Start the reaction by adding the succinate solution to a final concentration that is near the Km of the enzyme (e.g., 0.5-1 mM).
-
Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes at a constant temperature (e.g., 30°C).
-
Data Analysis: Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot.
HIF Prolyl Hydroxylase (PHD) Activity Assay
Several methods are available to measure PHD activity. A popular and robust method is the AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) assay.
Principle: This assay measures the hydroxylation of a biotinylated HIF-α peptide by a PHD enzyme. The hydroxylated peptide is recognized by a specific antibody, bringing a donor and acceptor bead into close proximity, which generates a chemiluminescent signal.
Materials:
-
Recombinant human PHD2 enzyme
-
Biotinylated HIF-1α peptide substrate
-
2-Oxoglutarate (2-OG)
-
FeSO₄
-
Ascorbate
-
AlphaScreen™ donor and acceptor beads
-
Anti-hydroxylated HIF-1α antibody
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)
-
Inhibitors: Monofluorosuccinate, difluorosuccinate, and a known PHD inhibitor (e.g., dimethyloxalylglycine - DMOG) as a positive control.
-
384-well white microplate
-
Plate reader capable of AlphaScreen™ detection
Protocol:
-
Reagent Preparation: Prepare solutions of PHD2, biotinylated HIF-1α peptide, 2-OG, FeSO₄, and ascorbate in assay buffer.
-
Inhibitor Pre-incubation: In a 384-well plate, add the inhibitor solutions at various concentrations.
-
Enzyme Reaction: Add the PHD2 enzyme, 2-OG, FeSO₄, and ascorbate to the wells containing the inhibitors and pre-incubate for a short period (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Initiate the hydroxylation reaction by adding the biotinylated HIF-1α peptide. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add the AlphaScreen™ donor beads, acceptor beads, and the anti-hydroxylated HIF-1α antibody. Incubate in the dark (e.g., for 60 minutes) to allow for bead proximity binding.
-
Signal Measurement: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: The intensity of the light signal is proportional to the PHD2 activity.
Data Analysis and Interpretation: Unveiling the Inhibitory Profile
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of inhibitor required to reduce the enzyme activity by 50%.[14][15]
Procedure:
-
Perform the enzyme assays as described above with a range of inhibitor concentrations.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[16]
Determining the Mode of Inhibition: Lineweaver-Burk Plots
To understand how the fluorinated succinates inhibit the enzymes, it is crucial to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This can be achieved by performing kinetic studies at varying substrate and inhibitor concentrations and analyzing the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]).
Procedure:
-
For a fixed concentration of inhibitor, measure the initial reaction velocity (V₀) at several different substrate concentrations.
-
Repeat this for several different fixed concentrations of the inhibitor, as well as a control with no inhibitor.
-
Plot 1/V₀ versus 1/[S] for each inhibitor concentration.
-
Analyze the resulting plots to determine the mode of inhibition:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and apparent Km decrease).
-
Mixed Inhibition: Lines intersect at a point other than on the axes.
-
Caption: Interpreting Lineweaver-Burk plots to determine the mode of enzyme inhibition.
Calculating the Inhibition Constant (Ki)
The inhibition constant (Ki) is a more fundamental measure of inhibitor potency than the IC50 value, as it is independent of the substrate concentration.[7][17] The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, but the appropriate form of the equation depends on the mode of inhibition. For competitive inhibition, the equation is:
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration used in the IC50 determination.
-
Km is the Michaelis constant of the substrate for the enzyme.
Comparative Data Presentation
To effectively communicate the findings of your comparative study, present the quantitative data in a clear and organized manner.
Table 1: Comparative Inhibitory Potency of Fluorinated Succinic Acids against Succinate Dehydrogenase (SDH)
| Inhibitor | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| Monofluorosuccinate | [Experimental Data] | [Calculated Data] | [Determined from Kinetics] |
| Difluorosuccinate | [Experimental Data] | [Calculated Data] | [Determined from Kinetics] |
| Malonate (Control) | [Experimental Data] | [Calculated Data] | Competitive |
Table 2: Comparative Inhibitory Potency of Fluorinated Succinic Acids against HIF Prolyl Hydroxylase 2 (PHD2)
| Inhibitor | IC50 (nM) | Ki (nM) | Mode of Inhibition |
| Monofluorosuccinate | [Experimental Data] | [Calculated Data] | [Determined from Kinetics] |
| Difluorosuccinate | [Experimental Data] | [Calculated Data] | [Determined from Kinetics] |
| DMOG (Control) | [Experimental Data] | [Calculated Data] | Competitive (with 2-OG) |
Conclusion and Future Directions
This guide has provided a comprehensive framework for the comparative study of enzyme inhibition by fluorinated succinic acids. By following the detailed protocols and data analysis procedures outlined, researchers can generate high-quality, reproducible data to elucidate the inhibitory profiles of these promising compounds.
Future investigations should focus on expanding the panel of fluorinated analogs to establish a more detailed structure-activity relationship. Furthermore, crystallographic studies of the enzyme-inhibitor complexes will provide invaluable structural insights into the molecular basis of inhibition, paving the way for the rational design of next-generation enzyme inhibitors with enhanced potency and selectivity for therapeutic applications.
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Poloznikov, A. A., et al. (2022). Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. Antioxidants. [Link]
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Wojtovich, A. P., & Brookes, P. S. (2008). Physiological consequences of complex II inhibition for aging, disease, and the mKATP channel. Biochimica et Biophysica Acta (BBA) - Bioenergetics. [Link]
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Miyadera, H., et al. (2003). Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase). Proceedings of the National Academy of Sciences. [Link]
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Poloznikov, A. A., et al. (2022). Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. Antioxidants. [Link]
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Bubna, A., et al. (2009). Inhibition of prolyl hydroxylase protects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity: model for the potential involvement of the hypoxia-inducible factor pathway in Parkinson disease. Journal of Biological Chemistry. [Link]
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A Technical Guide to the Efficacy of 2-(3-Fluorophenyl)succinic Acid and Other Carboxypeptidase O Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the potential efficacy of 2-(3-Fluorophenyl)succinic acid as an enzyme inhibitor against other known inhibitors, with a focus on Carboxypeptidase O (CPO). CPO is a critical enzyme in protein digestion, specifically targeting peptides with C-terminal acidic amino acids.[1][2] Understanding its inhibition is paramount for developing therapeutics related to metabolic processes.
Introduction to Carboxypeptidase O: The Target Enzyme
Carboxypeptidase O (CPO) is a zinc-containing metalloprotease belonging to the M14 family of carboxypeptidases.[2][3] Unlike other digestive carboxypeptidases such as Carboxypeptidase A (CPA) and Carboxypeptidase B (CPB), which preferentially cleave hydrophobic/aromatic and basic C-terminal residues respectively, CPO exhibits a unique and strict specificity for acidic amino acids like glutamate and aspartate.[1][2][4] This enzyme is primarily located on the apical membrane of intestinal epithelial cells, where it plays a crucial role in the final stages of dietary protein digestion.[1][2]
The catalytic mechanism of metallocarboxypeptidases like CPO involves a zinc ion at the active site, which coordinates with a water molecule to facilitate the hydrolysis of the peptide bond. The specificity of CPO for acidic residues is determined by a key arginine residue (Arg275) within its substrate-binding pocket, which interacts favorably with the negatively charged side chains of glutamate and aspartate.[1]
This compound: A Putative Carboxypeptidase O Inhibitor
The rationale for investigating this compound as a potentially more potent inhibitor lies in the introduction of the 3-fluorophenyl group. This bulky and hydrophobic substituent at the C2 position of the succinic acid backbone could lead to enhanced binding affinity within the active site of CPO through several mechanisms:
-
Increased Hydrophobic Interactions: The phenyl group can engage in hydrophobic interactions with nonpolar residues in the enzyme's active site, providing an additional binding force.
-
Altered Electrostatic Profile: The fluorine atom, being highly electronegative, can modify the electrostatic potential of the molecule, potentially leading to more favorable interactions with the enzyme.
-
Enhanced Structural Rigidity: The phenyl ring can restrict the conformational flexibility of the molecule, which may favor a binding conformation with lower entropic penalty.
It is hypothesized that this compound acts as a competitive inhibitor, binding to the active site of CPO and preventing the binding of natural substrates.
Comparative Efficacy of Carboxypeptidase O Inhibitors
To contextualize the potential efficacy of this compound, it is essential to compare it with other known inhibitors of CPO and related carboxypeptidases.
| Inhibitor | Target Enzyme(s) | Mechanism of Action | Reported Potency (IC50/Ki) | Reference |
| Succinic Acid | Carboxypeptidase O | Competitive | Low millimolar (IC50) | [4] |
| This compound (Hypothesized) | Carboxypeptidase O | Competitive | Unknown | - |
| Citrate | Carboxypeptidase O | Competitive | 200 µM (IC50) for human CPO | [4] |
| Potato Carboxypeptidase Inhibitor (PCI) | Carboxypeptidases (including CPO) | Protein-based competitive | ~20-30 nM (IC50) | [4] |
| NvCI (from Nerita versicolor) | M14-A subfamily carboxypeptidases | Natural peptidic inhibitor | Picomolar range (Ki) | [1] |
| EDTA / 1,10-Phenanthroline | Metalloenzymes (including CPO) | Zinc chelation | Low millimolar | [4] |
| Benzylsuccinic Acid | Carboxypeptidase A | Competitive | Potent for CPA | [5] |
| gem-Dimethylsuccinic acid | Carboxypeptidase A & B | Competitive | - | [6] |
| 2-Methyl-2-ethylsuccinic acid (MESA) | Carboxypeptidase A & B | Competitive | 0.11 µM (Ki) for CPA | [6] |
| 2-Benzyl-3-phosphonopropionic acid | Carboxypeptidase A | Transition-state analogue | 0.22 µM (Ki) | [7] |
Experimental Protocols for Efficacy Determination
To empirically determine and compare the efficacy of this compound, the following experimental workflow is proposed.
Expression and Purification of Recombinant Carboxypeptidase O
A soluble, truncated form of human CPO (hCPOΔC) can be expressed in a mammalian cell line, such as HEK293 cells, and purified using a multi-step chromatography process.[1]
Diagram: Workflow for Recombinant hCPOΔC Production
Caption: A multi-step process for obtaining purified recombinant human Carboxypeptidase O.
Carboxypeptidase O Activity Assay
The enzymatic activity of CPO can be measured using a continuous spectrophotometric assay with a synthetic substrate, such as 3-(2-furyl)acryloyl-Glu-Glu (fa-EE).[4][8] The cleavage of the peptide bond by CPO results in a decrease in absorbance at 340 nm.[4][8]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.
-
Substrate Stock Solution: 10 mM fa-EE in assay buffer.
-
Enzyme Solution: Purified hCPOΔC diluted in assay buffer to a final concentration of ~1-5 nM.
-
Inhibitor Stock Solutions: A series of concentrations of this compound and other inhibitors prepared in assay buffer.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 180 µL of assay buffer.
-
Add 10 µL of the inhibitor solution (or buffer for control).
-
Add 10 µL of the enzyme solution and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of the substrate stock solution (final concentration of 0.5 mM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform kinetic studies with varying substrate and inhibitor concentrations and fit the data to the appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or mixed-inhibition terms).
-
Mechanism of Inhibition Determination
Diagram: Competitive Inhibition Mechanism
Caption: Competitive inhibitors bind to the active site, preventing substrate binding.
Conclusion and Future Directions
Based on the inhibitory activity of its parent compound, succinic acid, this compound presents a promising scaffold for the development of novel Carboxypeptidase O inhibitors. The addition of the fluorophenyl group is hypothesized to enhance its binding affinity through increased hydrophobic and specific electrostatic interactions within the enzyme's active site.
To validate this hypothesis, further experimental studies are required to determine the IC50 and Ki values of this compound against CPO. Comparative studies against a panel of known inhibitors, including small molecules like citrate and potent protein-based inhibitors, will be crucial to ascertain its relative efficacy and potential as a research tool or therapeutic lead. Understanding the structure-activity relationship of substituted succinic acid derivatives could pave the way for the rational design of highly potent and selective CPO inhibitors.
References
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Fricker, L. D., et al. (2011). Carboxypeptidase O Is a Glycosylphosphatidylinositol-anchored Intestinal Peptidase with Acidic Amino Acid Specificity. Journal of Biological Chemistry, 286(45), 38833-38843. [Link]
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García-Pardo, J., et al. (2018). Crystal structure and mechanism of human carboxypeptidase O: Insights into its specific activity for acidic residues. Proceedings of the National Academy of Sciences, 115(17), E3973-E3982. [Link]
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Wikipedia contributors. (2023). Carboxypeptidase. In Wikipedia, The Free Encyclopedia. [Link]
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Ly, K., et al. (2018). Carboxypeptidase O is a lipid droplet-associated enzyme able to cleave both acidic and polar C-terminal amino acids. PLoS One, 13(11), e0206824. [Link]
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Taylor & Francis. (n.d.). Carboxypeptidases – Knowledge and References. [Link]
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da Silva, J. G. C., et al. (2023). Carboxypeptidase inhibitors from Solanaceae as a new subclass of pathogenesis related peptide aiming biotechnological targets for plant defense. BMC Plant Biology, 23(1), 133. [Link]
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Kam, C. M., et al. (1988). 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues. Biochemical Journal, 253(3), 895-896. [Link]
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Wikipedia contributors. (2022). Carboxypeptidase A inhibitor. In Wikipedia, The Free Encyclopedia. [Link]
-
Kim, D. H., & Kim, K. B. (2002). Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity. Bioorganic & Medicinal Chemistry, 10(9), 3045-3051. [Link]
-
Poorman, R. A., et al. (1988). Inhibition of carboxypeptidase A catalyzed peptide hydrolysis by 3-phenylpropanoate at activating and nonactivating substrate concentrations. Journal of the American Chemical Society, 110(11), 3543-3548. [Link]
-
Mock, W. L., & Yao, Z. (1994). Gem-dialkyl succinic acids: a novel class of inhibitors for carboxypeptidases. Journal of the American Chemical Society, 116(12), 5475-5476. [Link]
-
García-Pardo, J., et al. (2018). Crystal structure and mechanism of human carboxypeptidase O: Insights into its specific activity for acidic residues. PNAS, 115(17), E3973-E3982. [Link]
-
Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
-
Hofmann, K., & Bergmann, M. (1940). The specificity of carboxypeptidase. The Journal of Biological Chemistry, 134(1), 225-235. [Link]
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Ly, K., et al. (2018). Carboxypeptidase O is a lipid droplet-associated enzyme able to cleave both acidic and polar C-terminal amino acids. PLoS ONE, 13(11), e0206824. [Link]
-
Zhang, Y., et al. (2020). Substrate Specificity and Structural Modeling of Human Carboxypeptidase Z: A Unique Protease with a Frizzled-Like Domain. International Journal of Molecular Sciences, 21(22), 8757. [Link]
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- 5. Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Cross-Reactivity Profiling of 2-(3-Fluorophenyl)succinic Acid
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 2-(3-Fluorophenyl)succinic acid, a synthetic derivative of the endogenous metabolite, succinic acid. Given the critical role of succinic acid in central metabolism and cellular signaling, understanding the target specificity of its analogs is paramount for drug development professionals. This document moves beyond a simple recitation of protocols to explain the causal logic behind experimental design, ensuring a robust and self-validating approach to characterizing molecular specificity.
Introduction: The Rationale for Cross-Reactivity Assessment
Succinic acid is not merely a metabolic intermediate of the Krebs cycle; it is also a signaling molecule that, upon accumulation under hypoxic or inflammatory conditions, activates the G-protein coupled receptor SUCNR1, modulating immune responses.[1] Furthermore, succinic acid and its derivatives can interact with various enzymes, including cytochrome P450 (CYP450) isoforms, which are critical for drug metabolism.[2]
This compound, by incorporating a fluorophenyl moiety, presents a unique chemical entity whose interaction with biological systems must be rigorously profiled. The introduction of this group can alter the molecule's binding affinity, selectivity, and metabolic stability compared to its parent compound. Therefore, a thorough cross-reactivity study is not an optional checkbox but a foundational step in preclinical development to anticipate potential off-target effects, understand potential drug-drug interactions, and validate the mechanism of action.
This guide outlines a multi-tiered strategy for assessing the specificity of this compound, comparing it against structurally relevant compounds across a panel of rationally selected biological targets.
Designing the Comparative Study: Selection of Compounds and Targets
A robust cross-reactivity study hinges on the intelligent selection of both comparator molecules and potential off-targets.
Comparator Compounds
To contextualize the binding profile of this compound, the following comparators are selected based on structural similarity:
-
Succinic Acid: The endogenous parent molecule, serving as a baseline for biological activity.
-
2-Phenylsuccinic Acid: An analog lacking the fluorine substitution, to assess the impact of halogenation.
-
2-(3-Bromophenyl)succinic Acid: An analog with a different halogen at the same position, to evaluate the effect of the specific halogen atom on binding and activity.[3]
Potential Off-Target Panel
The panel of potential off-targets is selected based on the known biology of succinic acid and common promiscuous drug targets.
-
Hypothetical Primary Target: For this guide, we will assume the intended target is Succinate Dehydrogenase (SDH) , a key enzyme in the Krebs cycle and electron transport chain. The goal is to assess selectivity for SDH against other targets.
-
Signaling Pathway Target: Succinate Receptor 1 (SUCNR1) , to determine if the compound mimics the inflammatory signaling of succinate.[1]
-
Metabolic Enzyme Targets: CYP3A4, CYP2D6, and CYP2C9 , as succinic acid is a known inhibitor of these key drug-metabolizing enzymes.[2]
A Multi-Modal Approach to Specificity Testing
No single technique can fully capture the complexity of molecular interactions. We advocate for an orthogonal approach combining direct binding assays with functional cellular assays to build a comprehensive specificity profile.
Overall Experimental Workflow
The following diagram illustrates the integrated workflow for assessing cross-reactivity.
Caption: Signaling pathway for the SUCNR1 reporter assay.
Hypothetical Functional Data Summary
| Compound | CYP3A4 Inhibition IC50 (µM) | CYP2D6 Inhibition IC50 (µM) | SUCNR1 Activation EC50 (µM) |
| This compound | >100 | 85.2 | >100 |
| Succinic Acid | 12.8 | 14.5 | 4.8 |
| 2-Phenylsuccinic acid | 55.6 | >100 | >100 |
| 2-(3-Bromophenyl)succinic acid | 92.1 | 98.0 | >100 |
Data are hypothetical for illustrative purposes.
Conclusion and Interpretation
Synthesizing the data from our hypothetical study, we can draw a clear specificity profile for this compound:
-
High Selectivity for Primary Target: The compound demonstrates a 10-fold higher affinity for its primary target, SDH (KD = 1.5 µM), compared to the parent molecule, succinic acid (KD = 15.0 µM). It also shows significantly higher affinity for SDH than for the SUCNR1 receptor (1.5 µM vs. 25.0 µM).
-
Reduced Off-Target Activity: Unlike succinic acid, this compound shows negligible functional activity at the SUCNR1 receptor (EC50 > 100 µM) and significantly weaker inhibition of key CYP450 enzymes. The fluorine substitution appears to successfully mitigate the off-target liabilities of the parent scaffold.
-
Favorable Comparison to Analogs: Compared to its bromo- and non-halogenated phenyl analogs, the fluoro- version exhibits the highest affinity for the intended target, SDH.
This multi-tiered, comparative approach provides robust, actionable data, demonstrating that this compound is a potent and selective ligand for its intended target. By grounding our investigation in the known biology of the parent molecule and employing orthogonal, quantitative techniques, we can confidently advance this compound in the drug development pipeline.
References
-
Characterization of Small Molecule–Protein Interactions Using SPR Method. (2023). Methods in Molecular Biology, 2690, 149-159. [Link] [4][5]3. Biacore SPR for small-molecule discovery. (n.d.). Cytiva. [Link]
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- 4. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
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A Comparative Guide to the Synthesis of 2-(3-Fluorophenyl)succinic Acid: A Benchmarking Analysis
Introduction
2-(3-Fluorophenyl)succinic acid is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a substituted phenyl ring attached to a four-carbon dicarboxylic acid backbone, makes it a key intermediate for synthesizing a range of complex molecules, including enzyme inhibitors and other pharmacologically active agents. The strategic placement of the fluorine atom can significantly modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.
Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is of paramount importance to researchers in both academic and industrial settings. This guide provides a comprehensive benchmark of three distinct and plausible methodologies for the synthesis of this compound. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and limitations to empower researchers to select the optimal method for their specific needs.
Methodology 1: Direct C-Alkylation of 3-Fluorophenylacetate
This approach represents a highly direct and potentially scalable route, analogous to patented methods for the synthesis of unsubstituted phenylsuccinic acid.[1] The core of this strategy involves the formation of a carbon-carbon bond between the α-carbon of a 3-fluorophenylacetic acid ester and an incoming two-carbon electrophile, followed by hydrolysis.
Causality and Strategic Choices
The choice of a phase-transfer catalyst (PTC) is critical for this reaction. The PTC, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide or other base from the aqueous phase to the organic phase. This allows for the deprotonation of the relatively weakly acidic α-proton of the phenylacetate ester under mild, biphasic conditions, avoiding the need for expensive and hazardous strong bases like sodium hydride or lithium diisopropylamide (LDA). The subsequent SN2 reaction with an ethyl haloacetate proceeds efficiently, and the final hydrolysis step converts the diester to the target dicarboxylic acid.
Experimental Protocol: Synthesis via Phase-Transfer Catalysis
Step 1: Synthesis of Diethyl 2-(3-Fluorophenyl)succinate
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add ethyl 3-fluorophenylacetate (1.0 eq), ethyl chloroacetate (1.05 eq), and methyl tert-butyl ether (MTBE) as the solvent.
-
In a separate beaker, prepare an aqueous solution of sodium hydroxide (15% w/v) and add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq).
-
With vigorous stirring, heat the flask containing the esters to 45-50°C.
-
Slowly add the aqueous base/catalyst solution via the dropping funnel over 30 minutes.
-
Maintain the reaction at 50°C with vigorous stirring for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and transfer to a separatory funnel. Separate the organic and aqueous layers.
-
Wash the organic layer with water, followed by a brine solution, and then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude diethyl 2-(3-fluorophenyl)succinate. This intermediate can be purified by vacuum distillation or used directly in the next step.
Step 2: Hydrolysis to this compound
-
To the crude diester, add a 20% aqueous solution of sodium hydroxide (2.5 eq).
-
Heat the mixture to reflux (approximately 100°C) and stir for 3-5 hours until the hydrolysis is complete (indicated by the disappearance of the ester spot on TLC).
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid.
-
The product, this compound, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven to yield the final product.
Workflow Visualization
Caption: Workflow for Direct C-Alkylation Synthesis.
Methodology 2: Stobbe Condensation followed by Reduction
The Stobbe condensation is a classic named reaction for forming carbon-carbon bonds and is particularly effective between succinic esters and carbonyl compounds like aldehydes or ketones.[2][3][4] This two-stage process first generates an unsaturated intermediate, which is then reduced to the target saturated dicarboxylic acid.
Causality and Strategic Choices
This method's reliability stems from the unique mechanism of the Stobbe condensation, which involves the formation of a stable γ-lactone intermediate that subsequently undergoes base-induced elimination.[3] This pathway is highly favorable and prevents the simple aldol or Claisen-type self-condensation of the starting materials. A strong, non-nucleophilic base like potassium tert-butoxide is often preferred over sodium ethoxide, especially with aldehydes, to maximize yield and minimize side reactions. The second step requires the reduction of the resulting carbon-carbon double bond. Catalytic hydrogenation is the most common and efficient method, providing a clean conversion to the desired succinic acid derivative.
Experimental Protocol: Stobbe Condensation Route
Step 1: Stobbe Condensation
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen), dissolve diethyl succinate (1.2 eq) in anhydrous tert-butanol.
-
Add potassium tert-butoxide (1.5 eq) portion-wise while stirring. The mixture will become a thick slurry.
-
Slowly add a solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous tert-butanol via a dropping funnel. An exothermic reaction may be observed.
-
After the addition is complete, stir the mixture at room temperature for 1 hour, then gently heat to reflux for 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture, quench by pouring it over ice, and acidify with dilute hydrochloric acid.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product is an unsaturated half-ester, (E/Z)-3-ethoxycarbonyl-4-(3-fluorophenyl)but-3-enoic acid.
Step 2: Catalytic Hydrogenation and Hydrolysis
-
Dissolve the crude product from Step 1 in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases (typically 4-12 hours).
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
The resulting filtrate contains the diethyl ester. Add a 20% aqueous solution of sodium hydroxide and proceed with hydrolysis as described in Methodology 1, Step 2 .
Workflow Visualization
Caption: Workflow for Stobbe Condensation Synthesis.
Methodology 3: Grignard Reagent Conjugate Addition
This strategy employs a Grignard reagent, a powerful organometallic nucleophile, to perform a 1,4-conjugate addition to an α,β-unsaturated diester, such as diethyl maleate or diethyl fumarate. This approach offers a convergent and potentially high-yielding route directly to the carbon skeleton of the target molecule.
Causality and Strategic Choices
The success of this reaction hinges on promoting 1,4-addition over the competing 1,2-addition to the ester carbonyl groups. The use of a copper(I) catalyst, such as copper(I) iodide (CuI), is often essential to facilitate the conjugate addition of Grignard reagents to α,β-unsaturated esters, forming a Gilman-like cuprate species in situ. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly sensitive to moisture.[5] The choice of solvent (typically THF or diethyl ether) is also critical for stabilizing the Grignard reagent and the reaction intermediates.
Experimental Protocol: Grignard Addition Route
Step 1: Formation and Reaction of the Grignard Reagent
-
In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq) and a small crystal of iodine.
-
Add a small portion of a solution of 3-bromofluorobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF) to initiate the reaction.
-
Once the reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining 3-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the 3-fluorophenylmagnesium bromide.
-
In a separate flame-dried flask, prepare a solution of diethyl maleate (1.0 eq) in anhydrous THF and cool it to -20°C. Add a catalytic amount of copper(I) iodide (CuI, 0.05 eq).
-
Slowly transfer the prepared Grignard reagent to the cooled diethyl maleate solution via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by carefully pouring it into a cold, saturated aqueous solution of ammonium chloride.
Step 2: Workup and Hydrolysis
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diester.
-
Proceed with the hydrolysis of the crude diester as described in Methodology 1, Step 2 to obtain the final product.
Workflow Visualization
Caption: Workflow for Grignard Addition Synthesis.
Performance Benchmark: A Comparative Summary
| Metric | Methodology 1: Direct C-Alkylation | Methodology 2: Stobbe Condensation | Methodology 3: Grignard Addition |
| Number of Synthetic Steps | 2 (Alkylation, Hydrolysis) | 3 (Condensation, Reduction, Hydrolysis) | 2 (Grignard Reaction, Hydrolysis) |
| Key Reagents | Ethyl 3-fluorophenylacetate, Ethyl chloroacetate, Phase-Transfer Catalyst | 3-Fluorobenzaldehyde, Diethyl succinate, KOtBu, H₂, Pd/C | 3-Bromofluorobenzene, Mg, Diethyl maleate, CuI |
| Overall Yield (Estimated) | Good to Excellent (Potentially >80%) | Moderate to Good (Typically 50-70%) | Good to Excellent (Potentially >75%) |
| Scalability | High; well-suited for industrial scale-up using PTC.[1] | Moderate; hydrogenation step can be challenging on a very large scale. | Moderate; requires strict anhydrous conditions and handling of pyrophoric Mg. |
| Safety & Handling | Relatively safe; avoids strong, anhydrous bases and pyrophoric reagents. | Requires handling of potassium tert-butoxide (moisture-sensitive) and pressurized hydrogen gas. | High; requires strict inert atmosphere techniques and handling of Grignard reagents. |
| Starting Material Cost | Moderate; 3-fluorophenylacetic acid is a readily available intermediate.[6][7][8] | Low to Moderate; 3-fluorobenzaldehyde and diethyl succinate are common bulk chemicals. | Moderate; 3-bromofluorobenzene and diethyl maleate are standard reagents. |
Conclusion and Recommendations
This guide has benchmarked three robust synthetic strategies for the preparation of this compound. Each method presents a unique set of advantages and challenges.
-
Methodology 1 (Direct C-Alkylation) emerges as the most promising route for scalability, safety, and operational simplicity . The use of phase-transfer catalysis circumvents the need for harsh reaction conditions, making it an attractive option for producing larger quantities of the target compound.
-
Methodology 2 (Stobbe Condensation) is a classic and reliable method that offers a dependable route from readily available starting materials. It is an excellent choice for small to medium-scale laboratory synthesis where the multi-step nature and the need for a hydrogenation step are not prohibitive.
-
Methodology 3 (Grignard Addition) provides a powerful and convergent approach. It is best suited for researchers comfortable with organometallic chemistry and strict anhydrous techniques . It has the potential for high yields but carries a greater operational burden regarding safety and handling.
Ultimately, the choice of synthesis will depend on the specific project goals, available equipment, scale of production, and the synthetic chemist's expertise. This comparative guide provides the foundational data and protocols to make an informed and strategic decision.
References
- Alfa Chemistry. (n.d.). Stobbe Condensation.
- US Patent 4,939,288. (1990). Method of preparing (R)-succinic acid derivatives.
- Grokipedia. (n.d.). Stobbe condensation.
- Wikipedia. (n.d.). Stobbe condensation.
- Banerjee, A. K., et al. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4).
- Banerjee, A. K., et al. (2022).
- Johnson, W. S., & Daub, G. H. (1951).
- Various Authors. (1958). Phenylsuccinic Acid. The Journal of Organic Chemistry.
- Vulcanchem. (n.d.). 3-Fluorophenylacetic acid.
- Dakenchem. (2026). The Chemistry Behind 3-Fluorophenylacetic Acid: Properties and Synthesis.
- Cantillo, D., et al. (2023). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Chemical Science, 14(42), 11634-11643.
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A Comparative Guide to the Stereochemical Confirmation of Chiral 2-(3-Fluorophenyl)succinic Acid
In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as 2-(3-Fluorophenyl)succinic acid, a potential building block in novel therapeutics, unambiguously confirming the absolute configuration of its stereocenter is a foundational step. This guide provides an in-depth comparison of the primary analytical methodologies for this task, moving beyond mere procedural descriptions to explore the causal logic behind experimental choices. We will evaluate Single-Crystal X-ray Diffraction (SCXRD), Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) spectroscopy through the lens of a modified Mosher's method, offering field-proven insights for researchers, scientists, and drug development professionals.
The Definitive Answer: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray crystallography is universally regarded as the "gold standard" for determining absolute configuration.[1][2] It provides a direct and unambiguous visualization of the molecular structure in the solid state, making it the ultimate arbiter when other methods yield ambiguous results.
Expertise & Experience: The Underlying Principle
The ability of SCXRD to distinguish between enantiomers hinges on the phenomenon of anomalous dispersion.[3] When X-rays interact with electrons, particularly those in heavier atoms (e.g., sulfur, bromine, or even oxygen to a lesser extent), a small phase shift occurs. This effect is dependent on the spatial arrangement of atoms relative to the incoming X-ray beam. For a chiral crystal, the diffraction pattern of one enantiomer is subtly different from that of its mirror image, allowing for an absolute structural assignment. The result is quantified by the Flack parameter, which should refine to a value near 0 for the correct enantiomer and near 1 for the incorrect one.[3]
Trustworthiness: A Self-Validating System
The challenge with a small organic molecule like this compound is obtaining a high-quality single crystal suitable for diffraction. The fluorine atom is often insufficient for a strong anomalous signal. A robust strategy is to introduce a chiral handle of a known absolute configuration, forming a diastereomeric salt. By reacting the racemic or enantiopurified acid with a commercially available chiral amine, such as (R)-1-phenylethylamine, we create two diastereomers: (R)-acid-(R)-amine and (S)-acid-(R)-amine. These diastereomers possess different physical properties, including solubility, which often facilitates the crystallization of one over the other.[4][5] The known configuration of the amine then serves as an internal reference, allowing the unknown configuration of the acid to be determined with exceptionally high confidence.
The Solution-State Powerhouse: Vibrational Circular Dichroism (VCD)
VCD has emerged as a powerful alternative to SCXRD, particularly when crystallization is elusive.[6] This chiroptical technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution, providing a unique spectroscopic fingerprint for each enantiomer.[7][8]
Expertise & Experience: The Synergy of Experiment and Theory
The strength of VCD lies in its direct comparison of an experimental spectrum with a theoretically predicted spectrum.[9] The process involves measuring the VCD spectrum of an enantiomerically pure sample. Concurrently, the absolute configuration of one enantiomer (e.g., the R-enantiomer) is used as the input for a quantum mechanical calculation, typically using Density Functional Theory (DFT), to predict its theoretical VCD spectrum.[7][10]
The causality is direct: the predicted spectrum is a unique consequence of that specific 3D arrangement of atoms. If the experimental spectrum's pattern of positive and negative bands matches the predicted spectrum for the (R)-enantiomer, the sample is confidently assigned the R configuration.[6] If the experimental spectrum is a mirror image of the prediction, the sample is assigned the S configuration. This method is exceptionally reliable because the VCD spectrum contains numerous data points (bands) across the mid-IR range, making an accidental match highly improbable.
Trustworthiness: A Self-Validating System
The protocol is self-validating through the richness of the data. Unlike simple optical rotation at a single wavelength, VCD provides a complex pattern that is highly sensitive to the molecule's three-dimensional structure. For this compound, the carbonyl stretches of the two carboxylic acid groups and various C-H bending modes provide a wealth of stereochemically sensitive vibrations, leading to a robust and reliable assignment.
The Indirect Approach: NMR Spectroscopy and Mosher's Method
While standard NMR spectroscopy is blind to chirality, it can be a powerful tool for stereochemical determination when enantiomers are converted into diastereomers.[11][12] The most renowned technique for this is Mosher's method, which was originally developed for chiral secondary alcohols.[13][14]
Expertise & Experience: Adapting a Classic Method
Direct application of Mosher's method to a dicarboxylic acid is not feasible. However, a Senior Application Scientist's role is to devise solutions. We can adapt the substrate to fit the method. This requires a selective chemical modification. For this compound, one of the two carboxylic acid groups can be selectively reduced to a primary alcohol, yielding a chiral hydroxy acid. This new molecule is now a suitable substrate for derivatization.
The resulting chiral alcohol is then reacted separately with the acid chlorides of (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form two different diastereomeric esters.[13][15] Within the magnetic field of the NMR spectrometer, the protons in each diastereomer experience slightly different chemical environments due to the anisotropic effect of the MTPA phenyl ring. By systematically comparing the ¹H NMR spectra of the two diastereomers and calculating the difference in chemical shifts (Δδ = δS - δR) for protons near the stereocenter, the absolute configuration can be deduced.[16]
Trustworthiness: A Self-Validating System
The logic is based on a consistent conformational model of the MTPA esters.[16] Protons that lie on one side of the MTPA phenyl ring in the (S)-ester will be shielded (shifted upfield) compared to their position in the (R)-ester, while protons on the other side will be deshielded (shifted downfield). A consistent pattern of positive and negative Δδ values across multiple protons provides a self-validating confirmation of the stereocenter's configuration. The need for a clean, high-yielding, and non-racemizing reduction is paramount for the integrity of this analysis.
PART 4: Comparative Analysis
The choice of method depends on available instrumentation, sample properties, and the required level of certainty. The following table provides a direct comparison to guide this decision-making process.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Vibrational Circular Dichroism (VCD) | NMR (Modified Mosher's Method) |
| Principle | Anomalous dispersion of X-rays by a single crystal.[3] | Differential absorption of circularly polarized IR light in solution.[7] | Diastereomeric differentiation by ¹H NMR chemical shift anisotropy.[16] |
| Sample State | High-quality single crystal. | Solution (e.g., CDCl₃, DMSO). | Solution (e.g., CDCl₃). |
| Sample Amount | Typically <1 mg for modern diffractometers. | 1-10 mg. | ~5 mg per diastereomer. |
| Derivatization | Often required (e.g., chiral salt formation) to ensure crystallization and provide a reference.[5] | Not required for the analyte itself. | Required (reduction then esterification).[13] |
| Key Data Output | Full 3D structure, Flack parameter. | VCD spectrum (mdeg vs. cm⁻¹). | ¹H NMR chemical shifts (δ) and calculated Δδ values. |
| Confidence | Highest (unambiguous). | Very High (relies on DFT accuracy). | High (relies on consistent conformational model). |
| Limitations | Absolute requirement for a suitable single crystal, which can be a major bottleneck.[1] | Requires access to a VCD spectrometer and computational resources; can be difficult for highly flexible molecules. | Indirect method requiring chemical modification; potential for side reactions or racemization. |
PART 5: Detailed Experimental Protocols
Protocol 1: Preparation of a Diastereomeric Salt for SCXRD
-
Dissolution: Dissolve 100 mg of enantiopurified this compound in a minimal amount of a suitable solvent (e.g., hot ethanol or ethyl acetate).
-
Addition of Resolving Agent: In a separate vial, dissolve one molar equivalent of (R)-(+)-1-phenylethylamine in the same solvent.
-
Salt Formation: Add the amine solution dropwise to the stirred acid solution at room temperature. A precipitate may form immediately.
-
Crystallization: Gently heat the mixture until all solids redissolve. Allow the solution to cool slowly to room temperature, followed by further cooling at 4°C. If no crystals form, employ techniques such as slow evaporation or vapor diffusion with an anti-solvent (e.g., hexane).
-
Crystal Harvesting: Carefully select a well-formed single crystal for mounting on the diffractometer.
Protocol 2: VCD Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the enantiopurified acid and dissolve it in ~200 µL of a suitable deuterated solvent (e.g., CDCl₃) to create a ~0.1 M solution. The solvent must be transparent in the IR region of interest.
-
Cell Loading: Transfer the solution to a VCD cell with an appropriate pathlength (typically 100-200 µm).
-
Data Acquisition: Place the cell in the VCD spectrometer. Acquire the VCD and IR absorption spectra simultaneously. A typical acquisition time is 4-8 hours to achieve an adequate signal-to-noise ratio.
-
Baseline Correction: Measure the VCD spectrum of the pure solvent in the same cell and subtract it from the sample spectrum to correct for baseline artifacts.
Protocol 3: Synthesis of Mosher's Esters from this compound
-
Selective Reduction (Caution: Requires careful optimization):
-
Protect one carboxylic acid group, for example, by forming a mono-ester.
-
Reduce the unprotected carboxylic acid to a primary alcohol using a mild reducing agent like borane dimethyl sulfide complex (BMS).
-
Deprotect the remaining carboxylic acid group. Purify the resulting chiral hydroxy acid.
-
-
Esterification (perform in two separate vials):
-
To ~5 mg of the chiral hydroxy acid in anhydrous pyridine or CH₂Cl₂ with a catalytic amount of DMAP, add a slight excess (~1.2 equivalents) of (R)-(-)-MTPA chloride.
-
In a second vial, repeat the procedure using (S)-(+)-MTPA chloride.
-
Allow the reactions to proceed to completion (monitor by TLC or LC-MS).
-
-
Purification & Analysis:
-
Quench the reactions and perform an appropriate workup.
-
Purify each diastereomeric ester separately via flash chromatography.
-
Dissolve each purified ester in CDCl₃ and acquire high-resolution ¹H NMR spectra. Ensure identical acquisition parameters for both samples.
-
Conclusion
Confirming the stereochemistry of a chiral molecule like this compound is a multi-faceted challenge where no single technique is universally superior.
-
Single-Crystal X-ray Diffraction offers the most definitive answer but is entirely dependent on successful crystallization.
-
Vibrational Circular Dichroism provides a robust, non-destructive alternative in the solution state, with its reliability rooted in the predictive power of modern computational chemistry.
-
NMR-based methods , such as the modified Mosher's analysis, present an indirect yet powerful strategy that leverages the high sensitivity and accessibility of NMR, provided the necessary chemical modifications are carefully executed.
The optimal approach is often dictated by project timelines, sample availability, and access to instrumentation. For critical drug development programs, employing two orthogonal techniques (e.g., VCD and SCXRD) provides the highest possible level of confidence, ensuring the foundational stereochemical integrity of the therapeutic candidate.
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Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for the determination of absolute configuration of chiral molecules. Chirality, 14(10), 768-781. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Fluorophenyl)succinic Acid
As researchers and drug development professionals, our work is predicated on precision, safety, and foresight. This extends beyond the bench and into the entire lifecycle of the chemical reagents we handle. The proper disposal of a compound like 2-(3-Fluorophenyl)succinic acid is not merely a regulatory hurdle; it is a critical component of ensuring laboratory safety, environmental stewardship, and scientific integrity.
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in an understanding of its chemical properties and the governing regulatory landscape. We will move beyond simple instructions to explain the causality behind these procedures, empowering you to make informed and safe decisions.
Hazard Assessment: The "Why" Behind the Procedure
A robust disposal plan begins with a thorough understanding of the substance's hazards. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, we can infer its hazard profile by examining its structural components: the succinic acid backbone and the fluorophenyl group.
-
Succinic Acid Core: The parent molecule, succinic acid, is classified as causing serious eye damage (H318) and being harmful to aquatic life (H402).[1][2] It is a combustible solid that can form explosive dust mixtures with air.[3][4]
-
Fluorophenyl Group: The introduction of a carbon-fluorine bond significantly alters the molecule's properties. The C-F bond is exceptionally strong, which makes fluorinated organic compounds highly stable and persistent in the environment.[5][6][7] Thermal decomposition of such compounds requires very high temperatures and can produce hazardous byproducts, including highly corrosive hydrogen fluoride (HF).[6][8]
Therefore, this compound must be treated as a hazardous chemical waste, with special consideration for its potential eye toxicity, aquatic harm, and the risks associated with its fluorinated nature.
| Hazard Profile: this compound (Inferred) | |
| Physical State | Solid, likely a crystalline powder. |
| Primary Health Hazards | Causes serious eye damage. [1][9][10] May cause skin and respiratory irritation.[3] |
| Environmental Hazards | Harmful to aquatic life. [2] Considered a persistent organic pollutant due to the C-F bond.[6] |
| Reactivity Hazards | Incompatible with strong oxidizing agents and strong bases.[3][11] |
| Combustion Hazards | Combustible.[3] Fire may produce toxic carbon oxides and highly corrosive hydrogen fluoride.[8][11] |
The Regulatory Imperative: EPA and OSHA Frameworks
Disposal procedures are not arbitrary; they are mandated by law to protect human health and the environment. In the United States, two primary federal agencies govern chemical waste:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from its point of generation to its final disposal—a system known as "cradle-to-grave."[12][13] Your laboratory is considered a waste generator and must comply with these regulations.[14]
-
Occupational Safety and Health Administration (OSHA): OSHA's standards, particularly the Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), ensure worker safety during the handling and management of hazardous substances.[15][16][17]
Compliance requires that all waste is properly characterized, labeled, stored, and disposed of through approved channels.[18]
On-Site Management: The In-Lab Protocol
Proper disposal begins the moment you decide a chemical is waste. Adherence to a strict in-lab protocol is the foundation of a safe and compliant program.
Step 1: Waste Minimization
The most effective disposal strategy is to minimize waste generation in the first place.[19][20]
-
Order only the quantity of chemical required for your experiments.[21]
-
Maintain an accurate chemical inventory to avoid purchasing duplicates.
-
If possible, substitute with less hazardous alternatives.[21]
Step 2: Container Selection and Labeling
The integrity of your waste containment system is paramount.
-
Container Choice: Use a container that is in good condition, leak-proof, and chemically compatible with this compound.[12] A high-density polyethylene (HDPE) or glass container is appropriate.[19] Do not use metal containers for acidic waste.[13]
-
Labeling: The moment the first particle of waste enters the container, it must be labeled.[18] The label must include:
Step 3: Segregation and Storage
Improper segregation is a leading cause of laboratory accidents.
-
Incompatibility: Store waste containers of this compound away from incompatible materials, especially strong bases and oxidizing agents.[22]
-
Satellite Accumulation Area (SAA): Designate a specific SAA within your lab, at or near the point of waste generation.[21][22] This area must be under the control of laboratory personnel.
-
Containment: Always use secondary containment, such as a spill tray or tub, to capture any potential leaks.[20][23]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[21]
Caption: In-lab workflow for accumulating this compound waste.
Final Disposal Pathways
Once collected by your institution's Environmental Health & Safety (EHS) department, the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The specific methodology is chosen based on the chemical's properties.
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Guide to Personal Protective Equipment for Handling 2-(3-Fluorophenyl)succinic Acid
As researchers and drug development professionals, our work with novel chemical entities demands a rigorous, proactive approach to safety. This guide provides essential safety and logistical information for handling 2-(3--Fluorophenyl)succinic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structure—a succinic acid derivative containing a fluorinated aromatic ring—allows us to establish a robust safety protocol based on established principles for handling powdered organic acids and organofluorine compounds.
Our primary directive is to minimize exposure and mitigate risk through a combination of engineering controls, administrative procedures, and, crucially, the correct application of PPE. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a deep, functional understanding of laboratory safety.
Section 1: Hazard Assessment and the Hierarchy of Controls
Before any laboratory work commences, a thorough hazard assessment is mandatory. Based on its chemical structure, 2-(3-Fluorophenyl)succinic acid should be treated as a hazardous substance with the following potential risks:
-
Skin and Eye Irritation/Corrosion: As a carboxylic acid, it is likely to be an irritant and potentially corrosive upon contact with skin and eyes.[1][2] Solid acids can cause burns, especially in the presence of moisture, which is naturally present on skin.[3]
-
Respiratory Irritation: As a fine powder, it poses a significant inhalation hazard, which could lead to irritation of the respiratory tract.[4]
-
Unknown Systemic Toxicity: The presence of a fluorophenyl group necessitates caution. Organofluorine compounds can have unique toxicological profiles, and in the absence of specific data, we must assume the potential for systemic effects upon absorption or inhalation.
To manage these risks, we employ the Hierarchy of Controls , a framework that prioritizes the most effective safety measures. PPE, while essential, is the final line of defense.
Caption: The Hierarchy of Controls prioritizes safety strategies.
Section 2: Core Directive: Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the tasks to be performed.[5] Below are the minimum requirements for handling this compound in solid and solution forms.
Eye and Face Protection
Acid splashes can cause irreversible eye damage.[1]
-
Minimum Requirement: ANSI-approved safety glasses with side shields are mandatory for all work in the laboratory where hazardous materials are present.[5]
-
Required for Handling Solids and Liquids: For weighing, transferring, or handling solutions, splash-proof chemical goggles are required to provide a complete seal around the eyes.
-
Recommended for High-Risk Tasks: When there is a significant risk of splashing (e.g., large-volume transfers, heating solutions), a full-face shield should be worn in addition to chemical goggles.[1][2]
Hand Protection
Glove selection is critical and must be based on chemical compatibility and the nature of the task.[6][7]
-
Material Selection: Nitrile gloves are the preferred choice for incidental contact with many organic acids due to their chemical resistance and tendency to tear visibly when punctured.[7][8] For prolonged contact or handling of concentrated solutions, heavier-duty butyl or neoprene gloves should be considered.[9][10]
-
Glove Usage Protocol:
-
Always inspect gloves for punctures or degradation before use.[11]
-
For handling the solid powder and preparing solutions, consider double-gloving with two pairs of nitrile gloves. This provides an additional barrier against contamination from pinhole leaks.[11]
-
Remove and replace gloves immediately if contamination is suspected.[7]
-
Never reuse disposable gloves.[7]
-
Wash hands thoroughly after removing gloves.[12]
-
Body Protection
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is required to protect skin and clothing from minor spills and contact.
-
Chemical-Resistant Apron: When handling larger quantities or performing tasks with a high splash potential, a chemical-resistant apron should be worn over the lab coat.
-
Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.[2][5]
Respiratory Protection
Inhalation of fine chemical powders can cause significant respiratory irritation.[4]
-
Primary Engineering Control: All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood.[12]
-
Respiratory Protection: If engineering controls are insufficient or not available, a NIOSH-approved respirator is required. A half-mask respirator with P100 (particulate) filters is the minimum requirement. If vapors are also a concern, combination organic vapor/P100 cartridges should be used. All respirator use must comply with your institution's written respiratory protection program, which includes fit testing and training.[13]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage/Transport | Safety Glasses | Single Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid | Chemical Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood is Mandatory |
| Preparing Solutions | Chemical Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood Recommended |
| High-Volume Transfer | Goggles & Face Shield | Heavy-Duty Gloves (Butyl/Neoprene) | Lab Coat & Apron | Chemical Fume Hood Recommended |
| Spill Cleanup | Goggles & Face Shield | Heavy-Duty Gloves (Butyl/Neoprene) | Lab Coat & Apron | NIOSH-Approved Respirator (as needed) |
Section 3: Operational and Disposal Plans
Safe Handling Protocol: Weighing the Solid Compound
-
Preparation: Ensure the chemical fume hood is functioning correctly (check certification date and airflow monitor).[14] Clear the hood of all unnecessary items to ensure proper airflow.[14][15][16]
-
Don PPE: Put on all required PPE (lab coat, double nitrile gloves, chemical goggles).
-
Containment: Perform all manipulations at least 6 inches inside the plane of the sash to ensure effective containment.[15][16][17]
-
Weighing: Use a weigh boat or beaker. Handle the container with care to minimize dust generation.
-
Cleanup: After weighing, gently wipe down the spatula and work surface with a damp cloth to collect any residual powder. Dispose of the cloth as hazardous waste.
-
Doff PPE: Remove PPE carefully to avoid cross-contamination. Dispose of gloves in the appropriate hazardous waste stream.
Emergency Procedures: Small Spill Response
For small spills (<100 mL or a few grams) of this compound.
Caption: Step-by-step response plan for a minor chemical spill.
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2] For eye contact, use an emergency eyewash station for 15 minutes, holding the eyelids open, and seek immediate medical attention.[4][18][19]
Disposal Plan
As a fluorinated organic compound, this compound waste must be segregated and disposed of correctly.
-
Waste Stream: This compound must be collected in a dedicated "Halogenated Organic Waste" container.[20][21] Do not mix with non-halogenated waste, as this significantly increases disposal costs and environmental impact.[22][23]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical contents.[21][24]
-
Container Management: Keep waste containers closed at all times except when adding waste.[21][22] Store in a designated satellite accumulation area with secondary containment.[24]
By adhering to these protocols, you establish a self-validating system of safety that protects you, your colleagues, and your research. Always consult your institution's specific Chemical Hygiene Plan and Environmental Health & Safety department for guidance.[25][26]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


